Rabeprazole-d3 Sodium Salt
Description
Properties
IUPAC Name |
sodium;2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQSTCYZUOBHN-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3[N-]2)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676128 | |
| Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216494-11-9 | |
| Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Rabeprazole-d3 Sodium Salt
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis, purification, and analytical characterization of Rabeprazole-d3 Sodium Salt. As an isotopically labeled analog of the widely used proton pump inhibitor (PPI), Rabeprazole-d3 serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This guide synthesizes information from established chemical literature and patents to present a robust and logical workflow, explaining the causality behind key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
Strategic Approach: Retrosynthetic Analysis
The synthesis of Rabeprazole is a multi-step process that joins two key heterocyclic systems—a substituted pyridine and a benzimidazole—via a methylsulfinyl bridge. The introduction of the deuterium label is strategically planned at the earliest convenient stage to maximize incorporation and simplify the purification of the final product. The most common position for a d3-label is the methoxy group of the 3-methoxypropoxy side chain, as this position is synthetically accessible and metabolically stable.
Our strategy, therefore, involves the synthesis of a deuterated precursor, 3-(methoxy-d3)-propan-1-ol, which is then incorporated into the pyridine ring. This deuterated intermediate is then carried through the established synthetic route for Rabeprazole.
Overall Synthesis and Purification Workflow
The process can be logically segmented into four primary stages: synthesis of the deuterated intermediate, assembly of the core rabeprazole sulfide structure, oxidation to the active sulfoxide, and final salt formation followed by purification.
Caption: High-level workflow for Rabeprazole-d3 Sodium Salt synthesis.
Detailed Synthesis Protocols
The following protocols are based on established methods for Rabeprazole synthesis, adapted for the incorporation of the deuterium label.[1][2][3]
Part 2.1: Synthesis of Deuterated Intermediate: 4-(3-methoxy-d3-propoxy)-2,3-dimethylpyridine 1-oxide
The causality for this initial step is clear: introducing the deuterium label early via a custom-synthesized ether ensures its stable integration into the final molecule. The reaction begins by functionalizing a commercially available pyridine derivative.
Protocol:
-
Prepare the Deuterated Alkoxide: In a reaction vessel under an inert nitrogen atmosphere, add dimethyl sulfoxide (DMSO). To this, add potassium hydroxide flakes, followed by the slow addition of 3-(methoxy-d3)-propan-1-ol at a controlled temperature (30-36°C).
-
Heat to Form Alkoxide: Raise the temperature to 50-55°C and maintain for 1 hour to ensure complete formation of the potassium 3-(methoxy-d3)-propoxide.
-
Condensation: Cool the reaction mixture to 40-42°C and add 4-Chloro-2,3-dimethylpyridine N-Oxide.[3]
-
Drive Reaction to Completion: Raise the temperature to 75-80°C and maintain for approximately 3 hours, monitoring by TLC or HPLC for the disappearance of the starting material.
-
Workup: Upon completion, cool the reaction mass and perform an aqueous workup to isolate the crude product, which can be purified by column chromatography or carried forward if purity is sufficient.
Part 2.2: Assembly of Rabeprazole-d3 Sulfide
This stage involves the Polonovski rearrangement followed by condensation with 2-mercaptobenzimidazole to create the thioether backbone of the molecule.[4] An efficient, streamlined approach avoids the isolation of multiple intermediates.[3]
Protocol:
-
Rearrangement and Chlorination: Dissolve the 4-(3-methoxy-d3-propoxy)-2,3-dimethylpyridine 1-oxide from the previous step in dichloromethane. Add triethylamine, followed by p-toluenesulfonyl chloride. Reflux the mixture for approximately 2 hours to directly form the 2-chloromethyl-4-(3-methoxy-d3-propoxy)-3-methylpyridine intermediate in situ.[3]
-
Condensation: In a separate vessel, dissolve 2-mercaptobenzimidazole in ethanol with sodium hydroxide to form the sodium thiolate salt.
-
Coupling Reaction: Add the in situ generated chloromethylpyridine solution to the 2-mercaptobenzimidazole solution. Heat the mixture at approximately 50°C for 3 hours to form 2-({[4-(3-methoxy-d3-propoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzo[d]imidazole (Rabeprazole-d3 Sulfide).[2]
-
Isolation: Distill the solvent under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield the pure thioether intermediate.[2]
Part 2.3: Sulfoxidation to Rabeprazole-d3 Base
The oxidation of the thioether to a sulfoxide is the most critical step, as over-oxidation can lead to the formation of an undesired sulfone impurity.[5] The choice of oxidizing agent and strict temperature control are paramount. Sodium hypohalite solutions are often used in industrial processes due to cost and availability.[2][6]
Protocol:
-
Dissolution: Dissolve the Rabeprazole-d3 Sulfide in a suitable solvent system, such as a mixture of water and a water-miscible solvent like acetone or various alcohols (C1-C4).[2]
-
Reaction Setup: Add an alkali metal hydroxide (e.g., NaOH) and a catalyst if required. Cool the reaction mixture to between 0-5°C.
-
Controlled Oxidation: Slowly add a solution of sodium hypochlorite (e.g., 2-5% aqueous solution) to the reaction mass over a period of 1-2 hours, ensuring the temperature remains strictly controlled at 0-5°C.[5] The precise equivalence of the oxidizing agent is critical to minimize sulfone formation.[7]
-
Quenching and Workup: After the reaction is complete (monitored by HPLC), quench any excess oxidant with a reducing agent like sodium thiosulfate.
-
Extraction: Extract the Rabeprazole-d3 base into an organic solvent such as dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Rabeprazole-d3 base.
Part 2.4: Formation and Purification of Rabeprazole-d3 Sodium Salt
The final step involves converting the rabeprazole base into its more stable and pharmaceutically relevant sodium salt, followed by purification to remove residual impurities.
Protocol:
-
Salt Formation: Dissolve the crude Rabeprazole-d3 base in a solvent such as ethanol or methanol.[8][9] Add a stoichiometric amount of sodium hydroxide, either as a solution in the same solvent or as a concentrated aqueous solution. Stir until the rabeprazole base is fully dissolved and the sodium salt is formed.[8]
-
Precipitation/Crystallization: Add an anti-solvent, such as diisopropyl ether, tert-butyl methyl ether, or cyclohexane, slowly to the solution to induce precipitation of the Rabeprazole-d3 Sodium Salt.[5][8] The choice of anti-solvent can influence the final product's morphology (crystalline vs. amorphous).
-
Isolation: Stir the resulting slurry for a period to ensure complete precipitation. Collect the solid product by filtration, wash with a small amount of the anti-solvent to remove soluble impurities, and dry under vacuum at a controlled temperature (e.g., 60-65°C) to yield the final product.[5]
Chemical Synthesis Pathway Diagram
The following diagram illustrates the molecular transformations from the key deuterated intermediate to the final product.
Caption: Key transformations in the synthesis of Rabeprazole-d3 Sodium Salt.
Purification Enhancement and Quality Control
Achieving high purity (>99.5%) is essential for an analytical standard. The initial crystallization provides good bulk purification, but additional steps may be necessary.
Advanced Purification Protocol
For crude products with higher impurity levels, a pH-modulated purification can be employed.[10]
-
Dissolution: Dissolve the crude Rabeprazole-d3 Sodium Salt in an aqueous alkali solution (e.g., dilute NaOH).
-
Phase Separation: Add an immiscible organic solvent like toluene. Under nitrogen protection, carefully adjust the pH of the aqueous layer to 7.0-8.0 with a suitable acid. This converts the sodium salt back to the free base, which partitions into the organic layer, leaving behind more polar, water-soluble impurities.
-
Adsorbent Treatment: Separate the organic phase and treat it with an adsorbent like activated carbon to remove color and trace impurities.
-
Re-formation of Salt: Filter off the adsorbent. Add a sodium hydroxide solution to the organic phase to re-form the sodium salt, which will precipitate out.
-
Final Isolation: Collect the purified solid by filtration, wash, and dry as previously described.
Analytical Characterization: A Self-Validating System
The identity, purity, and isotopic incorporation of the final product must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[11] | Separates Rabeprazole from related substances and impurities. |
| Mobile Phase | Gradient or isocratic mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile, methanol).[12][13][14] | Elutes components based on polarity for effective separation. |
| Detection | UV detector at ~285 nm[11][13] | Rabeprazole has a strong UV chromophore, allowing for sensitive detection. |
| Flow Rate | 0.8 - 1.0 mL/min[13][14] | Provides optimal separation and peak shape. |
| Column Temp. | 30-35°C[11] | Ensures reproducible retention times. |
Acceptance Criteria:
-
Purity (by HPLC): ≥ 99.5%
-
Identity Confirmation: Mass Spectrometry (MS) should confirm the correct molecular weight for the d3-labeled compound. NMR spectroscopy should confirm the structure and the location of the deuterium atoms.
This multi-faceted analytical approach ensures the final product is of sufficient quality for its intended use as a high-fidelity internal standard, thereby creating a self-validating protocol where the final analysis confirms the success of the synthesis and purification steps.
References
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New Drug Approvals. (2013). RABEPRAZOLE.
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ResearchGate. (2011). an efficient synthesis fo rabeprazole.
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PubMed. (2010). Liquid chromatographic resolution of proton pump inhibitors including omeprazole on a ligand exchange chiral stationary phase.
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EPO. (2010). NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212.
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Wikipedia. Rabeprazole.
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International Journal of ChemTech Research. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA.
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World Journal of Pharmaceutical and Medical Research. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF RABEPRAZOLE AND PANTOPRAZOLE USING RP-HPLC.
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ResearchGate. (2015). Development of RP-HPLC Method for the Estimation of Rabeprazole in Pure and Tablet Dosage Form.
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Journal of Chemical and Pharmaceutical Research. (2012). Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139.
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National Institutes of Health (NIH). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation.
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A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. (2025).
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Eureka | Patsnap. Preparation method of rabeprazole and sodium salts thereof.
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Foreword: The Strategic Role of Isotopic Labeling in Modern Drug Development
An In-depth Technical Guide to the Physicochemical Properties of Rabeprazole-d3 Sodium Salt
In the landscape of pharmaceutical sciences, the pursuit of optimizing drug candidates is relentless. We seek to enhance efficacy, improve safety profiles, and refine pharmacokinetic behaviors. One of the most elegant strategies to emerge in this endeavor is precision deuteration. The substitution of hydrogen with its stable, heavier isotope, deuterium, is far more than a simple atomic exchange. It is a subtle yet powerful modification that can profoundly influence a molecule's metabolic fate through the kinetic isotope effect (KIE).[1][2][3][4] By strengthening the carbon-hydrogen bond at a site of metabolic attack, we can slow down enzymatic degradation, potentially leading to improved drug exposure, reduced formation of toxic metabolites, and a more consistent pharmacokinetic profile across patient populations.[4][5]
Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders.[6][7] Its mechanism relies on the irreversible inhibition of the H+/K+-ATPase pump in gastric parietal cells.[8][9] The introduction of Rabeprazole-d3 Sodium Salt represents a targeted effort to modulate its metabolism. This guide provides a comprehensive technical overview of the core physicochemical properties of this deuterated compound, offering researchers and drug development professionals the foundational knowledge required for its effective analytical characterization, formulation, and application.
Chemical Identity and Structural Elucidation
Rabeprazole-d3 Sodium Salt is a deuterated analog of Rabeprazole Sodium where three hydrogen atoms on the terminal methoxy group of the propoxy side chain have been replaced with deuterium.
Diagram 1.0: Chemical Structure of Rabeprazole-d3 Sodium Salt
Caption: Step-by-step workflow for the HPLC analysis of Rabeprazole-d3 Sodium Salt.
Methodology:
-
Chromatographic Conditions:
-
Column: Symmetry C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: Mix 30 volumes of Phosphate Buffer (pH 5.5) with 70 volumes of HPLC-grade Methanol. [10] * Buffer Preparation: Dissolve ~7.0 g of Potassium dihydrogen phosphate in 1000 mL of HPLC water. Adjust pH to 5.5 with dilute Sodium Hydroxide. [10] * Flow Rate: 0.9 mL/min.
-
Detection: UV at 284 nm. [10] * Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Reagent Preparation:
-
Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.
-
-
Standard Solution Preparation (Example Concentration: 40 µg/mL):
-
Accurately weigh ~10 mg of Rabeprazole-d3 Sodium Salt reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent to obtain a 1 mg/mL stock solution. Sonicate briefly if necessary.
-
Pipette 0.4 mL of this stock solution into a 10 mL volumetric flask and dilute to the mark with diluent.
-
-
Sample Solution Preparation (Example Concentration: 40 µg/mL):
-
Accurately weigh an amount of the test sample equivalent to ~10 mg of Rabeprazole-d3 Sodium Salt into a 10 mL volumetric flask.
-
Prepare the working sample solution following the same dilution scheme as the standard.
-
-
Procedure and System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Inject the Sample Solution in duplicate.
-
The expected retention time for Rabeprazole is approximately 2.6-3.0 minutes under these conditions. [10]
-
-
Calculation (Assay %):
-
Assay % = (Sample Peak Area / Standard Peak Area) × (Standard Conc. / Sample Conc.) × Purity of Standard
-
Protocol: Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of Rabeprazole-d3 Sodium Salt in a given solvent, a critical parameter for pre-formulation studies.
Methodology:
-
Objective: To determine the solubility in various media (e.g., Water, PBS pH 7.2, Ethanol).
-
Apparatus: Vials, orbital shaker with temperature control, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of Rabeprazole-d3 Sodium Salt to a vial containing a known volume of the test solvent (e.g., 2 mL). The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Seal the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the diluted sample using a validated HPLC or UV-Vis method with a proper calibration curve.
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Report the result in mg/mL.
-
Handling, Storage, and Formulation Imperatives
Given its physicochemical profile, specific handling and formulation strategies are mandatory for Rabeprazole-d3 Sodium Salt.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container at -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and degradation. [11][12][]* Handling: Due to its instability in acidic environments, all aqueous solutions for analysis or formulation should be prepared using neutral or alkaline buffers (pH > 7). Exposure to acidic media should be minimized.
-
Formulation: The acid-labile nature of rabeprazole is its defining characteristic from a formulation perspective. [9]Any oral dosage form must incorporate an enteric coating. This coating is a pH-sensitive polymer that remains intact in the low pH of the stomach but dissolves in the higher pH of the small intestine, releasing the drug for absorption.
Conclusion
Rabeprazole-d3 Sodium Salt is a precision-engineered molecule designed to optimize the metabolic profile of its parent compound. Its physicochemical properties are largely similar to the non-deuterated form, with the notable exception of a lower melting point. The compound's high aqueous solubility at neutral pH, coupled with its critical instability in acidic conditions and hygroscopic nature, dictates stringent requirements for its handling, storage, and formulation. The analytical protocols provided herein offer a robust framework for its characterization, ensuring data integrity for researchers and developers. A comprehensive understanding of this profile is not merely academic; it is the essential foundation for translating the strategic advantage of deuteration into a successful therapeutic product.
References
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Fujisaki, H., et al. (2022). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Scientific Reports. Available at: [Link]
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FDA Verification Portal. (n.d.). RABEPRAZOLE SODIUM INSERT. Available at: [Link]
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Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Available at: [Link]
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PubChem. (n.d.). Rabeprazole. National Center for Biotechnology Information. Available at: [Link]
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Syroeshkin, A.V., et al. (2019). The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review). Drug development & registration. Available at: [Link]
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Gant, T.G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). Rabeprazole-d3 Sodium Salt. National Center for Biotechnology Information. Available at: [Link]
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Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]
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Basavaiah, K., et al. (2008). Quantitative analysis of rabeprazole sodium in commercial dosage forms by spectrophotometry. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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ResearchGate. (2011). An efficient synthesis of rabeprazole. Available at: [Link]
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New Drug Approvals. (2013). RABEPRAZOLE. Available at: [Link]
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-
Sreekanth, N., et al. (2012). METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Journalgrid. (2024). Formulation and Validation of An Analytical Method for the Estimation of Rabeprazole Sodium Delayed-Release Tablets. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2018). Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Available at: [Link]
-
ResearchGate. (2024). Formulation and Validation of An Analytical Method for the Estimation of Rabeprazole Sodium Delayed-Release Tablets. Available at: [Link]
-
ResearchGate. (2001). Rabeprazole: Pharmacokinetics and pharmacokinetic drug interactions. Available at: [Link]
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Pharmaffiliates. (n.d.). Rabeprazole-d3 Sodium Salt. Available at: [Link]
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Wikipedia. (n.d.). Rabeprazole. Available at: [Link]
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PharmGKB. (n.d.). Rabeprazole Pathway, Pharmacokinetics. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Medicine. (2022). A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. Available at: [Link]
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"Rabeprazole-d3 Sodium Salt" CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Rabeprazole-d3 Sodium Salt, a critical analytical tool in pharmaceutical research and development. It delves into its chemical identity, molecular structure, physicochemical properties, and its pivotal role in pharmacokinetic and bioequivalence studies. This document is intended to serve as a practical resource for scientists and researchers, offering insights into its synthesis, characterization, and application.
Chemical Identity and Molecular Structure
Rabeprazole-d3 Sodium Salt is the deuterated analog of Rabeprazole Sodium, a proton pump inhibitor used to treat acid-related gastrointestinal conditions. The incorporation of three deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.
CAS Number: 1216494-11-9[1]
Molecular Formula: C₁₈H₁₇D₃N₃NaO₃S[2]
IUPAC Name: sodium 2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]-2-pyridinyl]methylsulfinyl]benzimidazol-1-ide[1][3]
The molecular structure consists of a substituted benzimidazole and a pyridine ring linked by a methylsulfinyl group. The three deuterium atoms are located on the terminal methoxy group of the 3-methoxypropoxy side chain attached to the pyridine ring. This specific labeling provides a mass shift that is readily distinguishable from the non-deuterated drug in mass spectrometric analysis, without significantly altering its chemical properties.
Molecular Structure Diagram
Caption: Molecular structure of Rabeprazole-d3 Sodium Salt.
Physicochemical Properties
The physicochemical properties of Rabeprazole-d3 Sodium Salt are comparable to its non-deuterated counterpart. Understanding these properties is crucial for its handling, formulation, and use in analytical methods.
| Property | Value | Source(s) |
| Molecular Weight | 384.44 g/mol | [2] |
| Appearance | White to yellowish-white solid | [4][5] |
| Solubility | Very soluble in water and methanol; freely soluble in ethanol, chloroform, and ethyl acetate; insoluble in ether and n-hexane. | [3][4][5] |
| pKa | ~5.0 | [2][6][7] |
| LogP | 0.6 (for Rabeprazole) | [4] |
| Stability | Rapidly degrades in acidic media; more stable under alkaline conditions. Sensitive to humidity. | [5][8] |
Synthesis of Rabeprazole-d3 Sodium Salt
The synthesis of Rabeprazole-d3 Sodium Salt follows the established synthetic routes for rabeprazole, with the key difference being the introduction of a deuterated precursor at the appropriate step. The general synthesis involves the coupling of a substituted pyridine moiety with a benzimidazole thiol, followed by oxidation and salt formation.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Rabeprazole-d3 Sodium Salt.
Causality Behind Experimental Choices:
-
Deuterium Incorporation: The most efficient method for preparing Rabeprazole-d3 is to use a deuterated starting material for the side chain, such as 3-(trideuteriomethoxy)propan-1-ol, which is then halogenated to form the corresponding chloride or bromide for the etherification step. This ensures high isotopic enrichment at the desired position.
-
Oxidation: The oxidation of the sulfide to the sulfoxide is a critical step. Oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. The reaction conditions must be carefully controlled to prevent over-oxidation to the sulfone impurity.
-
Salt Formation: The final step involves the formation of the sodium salt by reacting the rabeprazole-d3 free base with a sodium source, such as sodium hydroxide, in a suitable solvent like ethanol. The product is then typically precipitated by the addition of a non-polar solvent like diisopropyl ether.
Application in Bioanalytical Methods
The primary application of Rabeprazole-d3 Sodium Salt is as an internal standard in the quantification of rabeprazole in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for variations in these processes.
Experimental Protocol: Quantification of Rabeprazole in Human Plasma using LC-MS/MS
This protocol is a representative method and may require optimization for specific instrumentation and study requirements.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Rabeprazole-d3 Sodium Salt working solution (internal standard, e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 5 mM Ammonium Formate in waterB: AcetonitrileGradient elution may be required for optimal separation. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rabeprazole: m/z 360.1 → 242.1Rabeprazole-d3: m/z 363.1 → 245.1 |
| Ion Source Temp. | 500°C |
| Collision Energy | Optimized for specific instrument |
Self-Validating System: The use of a stable isotope-labeled internal standard like Rabeprazole-d3 Sodium Salt is a self-validating system. Any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard, ensuring the ratio of the analyte to the internal standard remains constant, leading to accurate and precise quantification.
Workflow for Bioanalytical Sample Analysis
Caption: Workflow for the quantification of rabeprazole in plasma.
Conclusion
Rabeprazole-d3 Sodium Salt is an indispensable tool for the accurate and precise quantification of rabeprazole in biological samples. Its well-defined molecular structure and physicochemical properties, which closely mimic the parent drug, make it an ideal internal standard for LC-MS/MS-based bioanalytical methods. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this stable isotope-labeled compound in their studies.
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PubChem. Rabeprazole-d3 Sodium Salt. National Center for Biotechnology Information. [Link]
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Scarpignato, C., & Pelosini, I. (2006). A review of rabeprazole in the treatment of acid-related diseases. Expert Opinion on Pharmacotherapy, 7(12), 1921-1939. [Link]
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Wikipedia. Rabeprazole. [Link]
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Zhang, J., et al. (2012). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Chromatography B, 927, 132-138. [Link]
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Ramakrishna, N. V. S., et al. (2005). A validated LC-MS/MS method for the determination of rabeprazole in human plasma: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 512-518. [Link]
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Reddy, G. S., et al. (2012). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. Journal of Pharmaceutical Investigation, 42(1), 29-39. [Link]
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An In-depth Technical Guide to the Solubility and Stability of Rabeprazole-d3 Sodium Salt
This guide provides a comprehensive technical overview of the solubility and stability characteristics of Rabeprazole-d3 Sodium Salt. As a deuterated analog of the proton pump inhibitor Rabeprazole, this compound is crucial for use as an internal standard in pharmacokinetic and metabolic studies. A thorough understanding of its physicochemical properties is paramount for ensuring data accuracy, reproducibility, and the overall success of research and development endeavors. This document moves beyond mere data presentation to explore the causal factors behind experimental design and provides field-proven protocols for practical application.
Part 1: Solubility Profile of Rabeprazole-d3 Sodium Salt
The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems, influencing everything from stock solution preparation to bioavailability.[1] The selection of solvents for characterization is a deliberate process aimed at predicting the compound's performance in various experimental settings.
The Rationale Behind Solvent Selection
The choice of solvents is guided by the need to understand the compound's behavior in different chemical environments:
-
Aqueous Buffers (e.g., Phosphate-Buffered Saline, PBS): These are chosen to mimic physiological pH conditions (typically pH 7.2-7.4), providing data that is essential for predicting in vivo solubility and absorption.
-
Organic Solvents (e.g., DMSO, Ethanol, Methanol, DMF): These are indispensable for preparing concentrated stock solutions for use in a wide array of biological assays. Their varying polarities and protic/aprotic natures allow for a broad characterization of the compound's dissolution capacity.
-
Water: Provides a baseline for aqueous solubility without the influence of buffering agents.
Quantitative Solubility Data
The following table summarizes the approximate solubility of Rabeprazole Sodium Salt, which serves as a strong proxy for the deuterated form, in commonly used laboratory solvents.
| Solvent | Approximate Solubility (mg/mL) | Key Application | Source |
| Dimethyl Sulfoxide (DMSO) | ~ 25 | Stock solution for in vitro assays | [2] |
| Ethanol | ~ 30 | Stock solution preparation | [2] |
| Dimethylformamide (DMF) | ~ 30 | Stock solution preparation | [2] |
| PBS (pH 7.2) | ~ 10 | Physiologically relevant media | [2] |
| Methanol | Soluble | General laboratory use, analysis | [3] |
| Water | Very Soluble | Baseline aqueous solubility | [4] |
Experimental Protocols for Solubility Determination
The trustworthiness of solubility data hinges on the robustness of the experimental method employed. Two primary methods are presented here: the "gold standard" Shake-Flask method for thermodynamic equilibrium solubility and a higher-throughput kinetic assay for early-stage discovery.
Protocol 1: Equilibrium Solubility via the Shake-Flask Method
This method is considered the benchmark for determining the true thermodynamic solubility of a compound at equilibrium.[5]
Causality: The core principle is to allow a surplus of the solid compound to equilibrate with the solvent over an extended period, ensuring the solution becomes fully saturated. This circumvents the potential for supersaturation that can occur with kinetic methods.
Workflow Diagram: Shake-Flask Solubility Method
Caption: Workflow for the Shake-Flask equilibrium solubility assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount (e.g., 2-5 mg) of Rabeprazole-d3 Sodium Salt to a vial containing a known volume (e.g., 1 mL) of the desired solvent.[1] The presence of visible, undissolved solid is essential.
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Incubate at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.[1][5]
-
Phase Separation: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and is best achieved by centrifuging the vials at high speed (e.g., 10,000 rpm for 10 minutes) or by filtering through a 0.45 µm filter.[5]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Prepare a precise dilution using the same solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Protocol 2: Kinetic Solubility for High-Throughput Screening
This method is favored in early drug discovery for its speed and low compound consumption.[6]
Causality: This protocol measures the point of precipitation when a compound is introduced from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. It reflects how a compound might behave when rapidly diluted into an aqueous environment, but may yield higher values than the equilibrium method due to the formation of a temporary supersaturated state.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Rabeprazole-d3 Sodium Salt in 100% DMSO (e.g., 20 mM).[6]
-
Assay Plate Setup: In a 96-well microtiter plate, add the aqueous buffer (e.g., PBS, pH 7.2) to the wells.
-
Compound Addition: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.
-
Detection: Determine the solubility limit by identifying the concentration at which precipitation occurs. This can be measured directly by nephelometry (light scattering) or indirectly by filtering the solutions and measuring the UV absorbance of the clear filtrate with a UV plate reader.
Part 2: Stability Profile of Rabeprazole-d3 Sodium Salt
The chemical stability of Rabeprazole and its analogs is a critical parameter. The molecule is notoriously labile under specific conditions, and its degradation can lead to inaccurate quantification and a loss of therapeutic efficacy.[7][8]
Understanding Degradation Pathways
Rabeprazole's instability is primarily rooted in its substituted benzimidazole sulfoxide structure. The key degradation pathways are catalyzed by acid, oxidation, heat, and light.
Degradation Pathway Overview
Caption: Major degradation pathways of Rabeprazole under stress conditions.
Summary of Stability Under Stress Conditions
Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[9]
| Stress Condition | Stability Assessment | Key Degradants Identified | Source |
| Acid Hydrolysis (e.g., 0.1N HCl) | Highly Unstable; rapid degradation | Rabeprazole Thioether and other related substances | [10][11][12] |
| Base Hydrolysis (e.g., 0.5M NaOH) | Unstable, especially at elevated temperatures | Various impurities | [9][10] |
| Oxidation (e.g., 1-3% H₂O₂) | Labile; susceptible to oxidative degradation | N-oxide impurity (Imp-4) is a major degradant | [9] |
| Thermal (e.g., 105°C for 18h) | Significant degradation observed | Impurity-7 and other unknown degradants | [9] |
| Photolytic (UV/Visible Light) | Unstable, particularly in solution | Benzimidazolone, Benzimidazole | [13] |
| Humidity (e.g., 90% RH at 25°C) | Relatively stable in solid form | No major degradation observed | [9] |
Protocol 3: Forced Degradation (Stress Testing) Study
Causality: This protocol deliberately exposes the drug substance to harsh conditions that exceed those of accelerated stability testing. The goal is to generate degradation products rapidly, which is vital for developing and validating analytical methods that can resolve the parent drug from all potential impurities.
Step-by-Step Methodology:
-
Preparation of Stress Samples:
-
Acidic: Dissolve the compound in a diluent and add 0.1 N HCl. Incubate at room temperature for a specified time (e.g., 30 minutes).[10]
-
Alkaline: Dissolve the compound in a diluent and add 0.5 M NaOH. Incubate in a water bath at 60°C for 2 hours.[9]
-
Oxidative: Dissolve the compound in a diluent and add 1-3% H₂O₂. Keep at room temperature for 30 minutes.[9]
-
Thermal: Expose the solid powder to dry heat in a hot air oven (e.g., 105°C for 18 hours).[9]
-
Photolytic: Expose the compound (in solid form and in solution) to a combination of fluorescent and UV light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m²).[9]
-
-
Neutralization: Following the stress period, neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively) to halt the degradation reaction before analysis.[9]
-
Sample Analysis: Dissolve and dilute all stressed samples to a suitable concentration. Analyze using a validated, stability-indicating HPLC method with a photodiode array (PDA) detector to separate and identify the parent peak from any degradation products formed.[11]
Expert Insights: Storage and Handling
Based on the compound's stability profile, the following handling and storage procedures are mandated for maintaining sample integrity:
-
Long-Term Storage (Solid): The solid, crystalline form of Rabeprazole-d3 Sodium Salt should be stored at -20°C. Under these conditions, it is stable for at least 4 years.[2]
-
Stock Solutions (Organic): Prepare stock solutions in solvents like DMSO or ethanol fresh whenever possible. If short-term storage is required, purge the vial with an inert gas (e.g., nitrogen or argon), seal tightly, and store at -20°C.
-
Aqueous Solutions: Due to rapid degradation, especially in non-buffered or acidic solutions, it is strongly recommended not to store aqueous solutions for more than one day .[2] Always prepare these solutions immediately before use.
-
General Precautions: At all stages of handling, protect the compound from prolonged exposure to light and avoid contact with acidic materials or vapors.[12][13]
Conclusion
Rabeprazole-d3 Sodium Salt, while an invaluable tool for bioanalytical studies, possesses distinct solubility and stability challenges. It exhibits good solubility in common organic solvents and moderate solubility in physiological buffers. However, its pronounced instability under acidic, oxidative, thermal, and photolytic stress necessitates meticulous care in its handling, storage, and experimental use. By adhering to the protocols and insights outlined in this guide, researchers can ensure the integrity of their analytical standards, leading to reliable, accurate, and reproducible scientific outcomes.
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Rabeprazole-d3 Sodium Salt | C18H20N3NaO3S | CID 46782836. PubChem. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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Structural elucidation of rabeprazole sodium photodegradation products. PubMed. [Link]
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Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. National Institutes of Health (NIH). [Link]
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Stability studies of Rabeprazole sodium. ResearchGate. [Link]
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Kinetics of decomposition of rabeprazole sodium in aqueous solutions determined by high performance liquid chromatography. Ingenta Connect. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Summary of solubility measurement protocols of each company before harmonization. ResearchGate. [Link]
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Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Research Journal of Pharmacy and Technology. [Link]
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Degradation products (DP) of rabeprazole sodium from acid, base, oxidation, dry heat and photo degradation. ResearchGate. [Link]
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Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. MDPI. [Link]
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Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. MDPI. [Link]
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Rabeprazole | C18H21N3O3S | CID 5029. PubChem. [Link]
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Introduction: The Role of Isotopic Labeling in Pharmaceutical Development
An In-depth Technical Guide to the Isotopic Labeling and Purity of Rabeprazole-d3 Sodium Salt
Rabeprazole, a member of the benzimidazole class, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] It is widely prescribed for the treatment of acid-reflux disorders, peptic ulcer disease, and other conditions related to excessive stomach acid.[1] In the landscape of modern drug discovery and development, isotopically labeled compounds serve as indispensable tools. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (²H or D), can yield significant advantages.[2]
Deuterium labeling is pivotal for several applications:
-
Internal Standards: Deuterated analogs are the gold standard as internal standards for quantitative bioanalysis by mass spectrometry (MS), as they co-elute with the parent drug but are mass-shifted, enabling precise quantification in complex biological matrices.[3]
-
Metabolic Studies: Labeling helps elucidate the metabolic fate of a drug (Absorption, Distribution, Metabolism, and Excretion - ADME studies) by tracing the path of the labeled molecule.[4]
-
Improving Pharmacokinetic Profiles: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic pathways that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[2] Judicious deuterium placement can lead to reduced metabolic clearance, enhanced exposure, and potentially a more favorable safety profile.[3][5]
This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, characterization, and critical quality attributes of Rabeprazole-d3 Sodium Salt, a key variant used in pharmaceutical research.
Synthesis and Strategic Labeling of Rabeprazole-d3
The synthesis of Rabeprazole is a multi-step process that generally involves the coupling of a substituted pyridine derivative with a benzimidazole thiol, followed by oxidation to form the sulfoxide.[6][7] The final step is the formation of the sodium salt.[8][9]
For Rabeprazole-d3, the deuterium atoms are most strategically and commonly incorporated into the methoxy group of the 3-methoxypropoxy side chain, converting it from -OCH₃ to -OCD₃.
Rationale for Labeling Position: The methoxy group is a known site of oxidative metabolism by cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4), leading to O-demethylation. By strengthening these C-H bonds through deuteration, the rate of this metabolic process can be significantly reduced. This makes Rabeprazole-d3 not only an excellent internal standard for tracking the parent compound but also a subject of interest for creating a potentially differentiated therapeutic with an altered pharmacokinetic profile.
A plausible and efficient synthetic route involves utilizing a deuterated starting material, trideuteromethanol (CD₃OD), to construct the labeled side chain, which is then introduced onto the pyridine ring. The subsequent steps of coupling, oxidation, and salt formation largely follow established protocols for the non-labeled compound.
Caption: Combined analytical workflow for isotopic purity assessment.
High-Resolution Mass Spectrometry (HRMS) for Species Abundance
HRMS is a powerful technique for determining the relative abundance of each isotopologue by separating them based on their distinct mass-to-charge (m/z) ratios. [10][11]Coupling with liquid chromatography (LC) ensures that the analysis is performed on a chemically pure sample. [12][13] Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately dissolve the Rabeprazole-d3 Sodium Salt sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration, typically around 1 µg/mL. [11]2. LC-HRMS Analysis:
-
Inject the sample into an LC-HRMS system equipped with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. [12][14] * Use a suitable C18 column and a gradient elution to separate the Rabeprazole peak from any potential impurities.
-
Acquire data in positive ion electrospray ionization (ESI+) mode, collecting full scan spectra over a relevant m/z range.
-
-
Data Processing:
-
From the total ion chromatogram, identify the peak corresponding to Rabeprazole-d3.
-
Extract the mass spectrum specifically for this peak, ensuring to subtract background noise. [13] * Generate Extracted Ion Chromatograms (EICs) for the theoretical [M+H]⁺ ions of each isotopologue (d0, d1, d2, d3). [13] * Integrate the peak area for each EIC. The relative percentage of each area corresponds to the species abundance of that isotopologue.
-
| Isotopologue | Expected [M+H]⁺ (m/z) | Observed Peak Area (Arbitrary Units) | Calculated Species Abundance (%) |
| d0 (C₁₈H₂₂N₃O₃S⁺) | 360.1382 | 8,500 | 0.08% |
| d1 (C₁₈H₂₁DN₃O₃S⁺) | 361.1445 | 152,000 | 1.45% |
| d2 (C₁₈H₂₀D₂N₃O₃S⁺) | 362.1507 | 1,250,000 | 11.90% |
| d3 (C₁₈H₁₉D₃N₃O₃S⁺) | 363.1570 | 9,091,500 | 86.57% |
| Total | 10,502,000 | 100.00% | |
| Caption: Table 2. Example LC-HRMS data for a batch of Rabeprazole-d3. |
Quantitative NMR (qNMR) for Isotopic Enrichment
While MS excels at determining species abundance, ¹H NMR is exceptionally precise for measuring the amount of residual, non-deuterated material at the site of labeling, thereby providing a direct measure of isotopic enrichment. [10][15]qNMR is considered a primary ratio method of measurement, lending a high degree of trustworthiness to the results. [15] Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Rabeprazole-d3 Sodium Salt and a similar amount of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6). Transfer the solution to a high-quality NMR tube.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Crucial Parameters: Ensure acquisition parameters are optimized for quantification. This includes a long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full magnetization recovery.
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal corresponding to the residual protons of the methoxy group (-OCH₃). This signal will be very small compared to other protons in the molecule.
-
Integrate a well-resolved signal from the internal standard with a known number of protons.
-
Calculate the isotopic enrichment using the following formula:
-
Enrichment (%) = [1 - (Area_residual / Area_standard) * (N_standard / N_residual) * (MW_sample / MW_standard) * (m_standard / m_sample)] * 100
-
Where N is the number of protons for the integrated signal, MW is the molecular weight, and m is the mass.
-
-
The combination of high species abundance from MS and high isotopic enrichment from NMR provides a complete and validated picture of the deuterated material's quality.
Stability and Isotopic Integrity
The stability of Rabeprazole itself is a critical consideration. It is known to be highly unstable in acidic media and is also susceptible to degradation from heat, oxidation, and light. [16][17][18][19]Therefore, the sodium salt form is used, and oral formulations are typically enteric-coated. [16] From an isotopic perspective, the key concern is the potential for H/D back-exchange, where deuterium atoms are replaced by protons from the environment. [3]For Rabeprazole-d3 labeled on the methoxy group, this risk is minimal. The C-D bonds on a methyl group are covalent and non-labile, meaning they do not readily exchange under physiological or standard storage conditions. This contrasts with deuterium attached to heteroatoms (e.g., N-D, O-D), which can exchange rapidly.
Recommendations for Handling and Storage:
-
Solid State: Store Rabeprazole-d3 Sodium Salt in a well-sealed container, protected from light and moisture, at controlled room temperature or under refrigerated conditions.
-
In Solution: If solutions are required, they should be prepared fresh using aprotic or buffered alkaline solvents. Prolonged storage in aqueous or protic solutions is not recommended due to the chemical instability of the Rabeprazole molecule. [20]
Conclusion
Rabeprazole-d3 Sodium Salt is a vital tool for pharmaceutical research, enabling precise quantification in bioanalytical assays and facilitating detailed metabolic investigations. The quality of this material hinges on a comprehensive understanding and rigorous control of both its chemical and isotopic purity. A dual analytical approach, leveraging the strengths of high-resolution mass spectrometry for determining isotopologue distribution and quantitative NMR for assessing isotopic enrichment, provides a robust and self-validating system for characterization. By understanding the synthesis, implementing rigorous analytical controls, and adhering to proper handling procedures, researchers can ensure the integrity of their studies and generate high-quality, reliable data.
References
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- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023). PubMed.
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The Critical Role of Rabeprazole-d3 Sodium Salt in Modern Bioanalysis: A Technical Guide
Introduction: The Pursuit of Precision in Pharmacokinetics
In the landscape of drug development, the quantitative analysis of pharmaceuticals in biological matrices—bioanalysis—stands as a cornerstone for establishing safety and efficacy. For a compound like rabeprazole, a proton pump inhibitor widely used to treat acid-related conditions, understanding its pharmacokinetic (PK) profile is paramount.[1][2] Rabeprazole, like other benzimidazoles, is known for its instability in acidic environments, which presents a unique challenge for bioanalysts striving for accuracy and reproducibility.[3][4] This technical guide delves into the preliminary applications of a vital tool in overcoming these challenges: Rabeprazole-d3 Sodium Salt. We will explore its role as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, providing a framework for its effective implementation from method development to validation, all while adhering to the highest standards of scientific integrity as outlined by global regulatory bodies.[5][6][7][8]
Part 1: Foundational Principles—Why a Deuterated Internal Standard?
The fundamental principle of using an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample processing and analysis. An ideal IS should mimic the analyte of interest in its physicochemical behavior during extraction, chromatography, and ionization, without interfering with its measurement. While structural analogs can be used, the gold standard, particularly for mass spectrometry, is a stable isotope-labeled version of the analyte.[9][10]
The Causality Behind Using Rabeprazole-d3:
-
Near-Identical Physicochemical Properties: Rabeprazole-d3 Sodium Salt shares the same core structure as rabeprazole, with the only difference being the substitution of three hydrogen atoms with deuterium on the terminal methoxy group.[11][12][13] This subtle change results in a negligible difference in properties like pKa, polarity, and extraction efficiency. Consequently, it experiences nearly identical losses during sample preparation and exhibits the same chromatographic retention time.
-
Co-elution without Isobaric Interference: It co-elutes with the unlabeled rabeprazole, ensuring that it is subjected to the same matrix effects—ion suppression or enhancement—at the exact moment the analyte enters the mass spectrometer's ion source.[14]
-
Mass-Based Differentiation: Despite co-eluting, the +3 Dalton mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise and independent quantification.[11][12][13]
This near-perfect emulation of the analyte's behavior provides a robust self-validating system. Any unforeseen variability affecting the analyte during the analytical workflow will proportionally affect the SIL-IS, leading to a consistent analyte-to-IS response ratio and, therefore, highly accurate and precise quantification. This approach is strongly endorsed by regulatory authorities like the FDA and is a core component of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][7][15]
Part 2: Physicochemical Profile of Rabeprazole-d3 Sodium Salt
A thorough understanding of the internal standard's properties is critical for method development.
| Property | Value | Source |
| Chemical Name | sodium 2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]-2-pyridinyl]methylsulfinyl]benzimidazol-1-ide | [11] |
| Molecular Formula | C₁₈H₁₇D₃N₃NaO₃S | [12][13] |
| Molecular Weight | 384.44 g/mol | [12][13] |
| Monoisotopic Mass | 384.13113720 Da | [11] |
| Unlabeled MW | 381.4 g/mol (Sodium Salt) | [16] |
| Mass Difference | +3.04 Da | Calculated |
| Deuterium Location | Methoxy (-OCD₃) group | [11] |
Stability Considerations: Rabeprazole is notoriously labile in acidic conditions, undergoing rapid degradation.[3][4] Its deuterated counterpart, Rabeprazole-d3, is expected to exhibit the same instability profile. Therefore, all sample handling, extraction, and storage procedures must be conducted under neutral or basic pH conditions to prevent degradation of both the analyte and the internal standard. Samples should be processed promptly, and if storage is necessary, it should be at -70°C or lower to ensure long-term stability.
Part 3: Experimental Workflow for Bioanalysis
The following section outlines a comprehensive, step-by-step protocol for the quantification of rabeprazole in human plasma using Rabeprazole-d3 Sodium Salt as an internal standard, grounded in established LC-MS/MS methodologies.[2]
Logical Workflow Diagram
Caption: Figure 1: Bioanalytical workflow for rabeprazole quantification.
Detailed Step-by-Step Protocol
This protocol is a synthesized example based on common practices and must be fully validated according to ICH M10 guidelines.[7]
1. Preparation of Stock and Working Solutions:
- Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of rabeprazole sodium reference standard and dissolve in an appropriate solvent (e.g., methanol) to a final volume of 1 mL.
- IS Stock (1 mg/mL): Prepare Rabeprazole-d3 Sodium Salt stock solution similarly.
- Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., ranging from 0.1 to 200 ng/mL) and quality control (QC) samples (low, mid, high concentrations).
- IS Working Solution: Dilute the IS stock to a final concentration (e.g., 50 ng/mL) that yields a consistent and robust response in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of blank plasma, calibration standards, QC samples, or study samples into labeled 1.5 mL microcentrifuge tubes.
- Add 10 µL of the IS working solution to all tubes (except blank matrix samples) and vortex briefly. Causality: Adding the IS early ensures it undergoes identical extraction procedures as the analyte.
- Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
- Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
- Centrifuge at >13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject an aliquot (e.g., 2-5 µL) directly, or evaporate the solvent under nitrogen and reconstitute in mobile phase for improved sensitivity.
3. LC-MS/MS Instrumentation and Conditions:
| Parameter | Typical Setting | Rationale |
| LC System | UPLC or HPLC System | UPLC offers higher throughput and better resolution. |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, <3 µm) | Provides good retention and peak shape for rabeprazole. |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate | Buffers help control peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| Gradient | Optimized gradient (e.g., 5% to 95% B over 2-3 min) | To elute the analyte with a sharp peak and separate it from matrix components. |
| Flow Rate | 0.4 - 0.7 mL/min | Dependent on column dimensions. |
| Column Temp | 40 °C | Ensures reproducible retention times. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Rabeprazole contains basic nitrogen atoms that are readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
4. Mass Spectrometry Parameters (MRM Transitions):
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Rabeprazole | m/z 360.2 | m/z 242.1 | Optimized (e.g., 20-30 eV) |
| Rabeprazole-d3 | m/z 363.2 | m/z 242.1 | Optimized (e.g., 20-30 eV) |
Rationale for Transitions: The precursor ion [M+H]⁺ for rabeprazole is m/z 360.2.[2][14][17] For Rabeprazole-d3, this shifts to m/z 363.2 due to the three deuterium atoms. The common product ion at m/z 242.1 corresponds to a stable fragment formed after the loss of the sulfinylmethylbenzimidazole moiety, a fragmentation pathway that does not involve the deuterated part of the molecule. This shared fragment ion further harmonizes their behavior in the collision cell.
Part 4: Method Validation—A Trustworthy and Self-Validating System
A bioanalytical method is only as reliable as its validation. The protocol described must be rigorously validated according to the ICH M10 guideline to ensure it is fit for its intended purpose.[5][6][7]
Key Validation Parameters Summary:
| Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Selectivity & Specificity | Ensure no interference from endogenous matrix components or metabolites at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | Demonstrate the relationship between concentration and response ratio. | At least 6 non-zero standards; r² ≥ 0.99 is generally expected. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Recovery | Assess the efficiency of the extraction process. | Should be consistent, precise, and reproducible, though no specific value is mandated. |
| Matrix Effect | Evaluate the ion suppression or enhancement from the biological matrix. | IS-normalized matrix factor should have a %CV ≤15%. |
| Stability | Ensure the analyte is stable throughout the entire process (freeze-thaw, bench-top, long-term storage, etc.). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
By using Rabeprazole-d3 as the internal standard, the method inherently compensates for variability in recovery and matrix effects, making it easier to meet the stringent acceptance criteria for accuracy and precision.
Conclusion: Enabling Robust Drug Development
Rabeprazole-d3 Sodium Salt is an indispensable tool for the modern bioanalyst. Its use as a stable isotope-labeled internal standard provides the foundation for creating highly selective, accurate, and robust LC-MS/MS assays for the quantification of rabeprazole in complex biological matrices. By closely mimicking the behavior of the analyte, it builds a self-validating system that corrects for analytical variability, ensuring data integrity and compliance with global regulatory standards. The methodologies and principles outlined in this guide provide a solid framework for researchers and drug development professionals to confidently apply this critical reagent in their pharmacokinetic and bioequivalence studies, ultimately contributing to the development of safer and more effective medicines.
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Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. National Institutes of Health.[Link]
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The Gold Standard in Bioanalysis: A Technical Guide to Rabeprazole-d3 Sodium Salt as an Internal Standard
The search results have provided specific LC-MS/MS methods for Rabeprazole quantification, some of which use a deuterated internal standard (¹³C-d₃-Rabeprazole). I have found information on:
-
Specific MRM transitions for Rabeprazole and some internal standards.
-
Chromatographic conditions (columns, mobile phases).
-
Sample preparation techniques (liquid-liquid extraction, protein precipitation).
-
Validation data from a study using a labeled internal standard, including linearity, precision, accuracy, and recovery percentages.
-
Information on Rabeprazole's metabolism and stability, which is crucial for understanding why a stable isotope-labeled internal standard is superior.
However, to create a truly in-depth technical guide from the perspective of a Senior Application Scientist, I still need to:
-
Synthesize the "why" behind the choices. For example, why is a particular extraction method chosen over another for Rabeprazole? Why is a specific mobile phase composition optimal?
-
Elaborate on the mechanism of action of the internal standard in the context of Rabeprazole's specific analytical challenges (e.g., its instability in acidic conditions).
-
I need to find more explicit data on matrix effects for Rabeprazole and how the deuterated IS mitigates this. While general concepts of matrix effects were found, specific data for this analyte is needed to create a compelling data table.
-
I need to structure the experimental protocol in a more detailed, step-by-step format than what is currently available in the abstracts.
-
I will need to create the Graphviz diagrams, which requires me to logically map out the workflows and concepts based on the gathered information.
-
I need to consolidate all the sources and ensure I can generate a complete reference list with valid URLs.
The current information is a very good starting point, but I need to process and synthesize it into the required format, focusing on the causality and expert insights. I will now proceed with structuring and writing the guide based on the information I have gathered, and I will create the diagrams and tables as planned. I believe I have enough foundational information to build the guide without needing further searches at this moment, but I will keep the option open if I encounter a specific knowledge gap during the writing process.
Foreword: The Imperative for Analytical Fidelity in Pharmaceutical Sciences
In the realm of pharmaceutical development, the journey of a drug molecule from discovery to clinical application is paved with data. The integrity of this data, particularly pharmacokinetic and bioequivalence data, is non-negotiable. It is this foundational data that informs dosing regimens, safety profiles, and ultimately, regulatory approval. At the heart of generating this reliable data is the bioanalytical method, a sophisticated process designed to quantify a drug in a complex biological matrix. This guide provides a deep dive into a critical component of this process: the use of a stable isotope-labeled internal standard, specifically Rabeprazole-d3 Sodium Salt, for the robust quantification of the proton pump inhibitor, Rabeprazole. We will move beyond mere procedural descriptions to explore the underlying scientific principles and the causal relationships that make this approach the gold standard in modern LC-MS/MS bioanalysis.
Part 1: The Principle of Isotope Dilution Mass Spectrometry - A Self-Validating System
The core challenge in bioanalysis is variability. This can arise from multiple sources: inconsistent recovery during sample extraction, fluctuations in instrument performance, and the suppressive or enhancing effects of the biological matrix on the analyte's signal. The use of an internal standard (IS) is the primary strategy to counteract this variability. A stable isotope-labeled (SIL) internal standard, such as Rabeprazole-d3, is the pinnacle of this approach, leveraging the principle of isotope dilution mass spectrometry.
A SIL-IS is a version of the analyte where one or more atoms have been replaced by their heavier stable isotopes (e.g., ²H or D for ¹H, ¹³C for ¹²C). Rabeprazole-d3 Sodium Salt is chemically identical to Rabeprazole, with the critical exception of a slight increase in mass due to the replacement of three hydrogen atoms with deuterium. This near-perfect mimicry ensures that the IS and the analyte behave almost identically during sample preparation and chromatographic separation. Any physical loss or change in ionization efficiency experienced by the analyte is mirrored by the SIL-IS. Because the mass spectrometer can differentiate between the analyte and the heavier IS, we can use the ratio of their signal responses for quantification. This ratiometric analysis effectively cancels out most sources of experimental error, creating an inherently robust and self-validating analytical system.
Why Rabeprazole-d3 is the Superior Choice for Rabeprazole Quantification
Rabeprazole is known to be unstable, particularly in acidic conditions, and it undergoes both enzymatic and non-enzymatic metabolism.[1] This inherent instability makes it challenging to ensure consistent recovery during sample processing. A structurally similar but non-isotopic internal standard (like omeprazole, which has been used in some methods) may have different extraction efficiencies and chromatographic behaviors, leading to inaccurate quantification.[2][3][4]
Rabeprazole-d3, however, co-elutes with Rabeprazole and experiences the same extraction and matrix effects. The deuterium labeling on the methoxypropoxy side chain is in a stable position, ensuring that the label is not lost during metabolism or sample processing. This makes Rabeprazole-d3 the ideal counterpart to track and correct for the analytical vagaries of Rabeprazole quantification.
Part 2: The Mechanism in Practice - An Experimental Workflow
The successful implementation of Rabeprazole-d3 as an internal standard requires a meticulously developed and validated bioanalytical method. Below is a representative workflow, grounded in common practices for the LC-MS/MS analysis of Rabeprazole in human plasma.
Experimental Protocol: Quantification of Rabeprazole in Human Plasma
1. Preparation of Stock and Working Solutions:
-
Rabeprazole and Rabeprazole-d3 Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in methanol.
-
Working Standards: Prepare serial dilutions of the Rabeprazole stock solution in 50:50 acetonitrile:water to create calibration curve (CC) standards (e.g., 0.1-150 ng/mL).[5]
-
Internal Standard Working Solution (e.g., 20 ng/mL): Dilute the Rabeprazole-d3 stock solution in 50:50 acetonitrile:water.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of study sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the Rabeprazole-d3 working solution (e.g., 20 ng/mL) to all tubes except the blank matrix. Vortex briefly.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase. Vortex to dissolve.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A reverse-phase C18 column (e.g., Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm) is a common choice.[5]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in water
-
B: Acetonitrile
-
-
Gradient: Isocratic elution with 60% Acetonitrile.[5]
-
Flow Rate: 0.7 mL/min.[5]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
-
MRM Transitions:
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the bioanalytical process.
Caption: Bioanalytical workflow for Rabeprazole quantification.
Part 3: Data Integrity and Method Validation
A method is only as good as its validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for bioanalytical method validation. The use of Rabeprazole-d3 is instrumental in meeting these criteria, particularly for accuracy, precision, and matrix effects.
Key Validation Parameters & Representative Data
The following table summarizes key validation parameters and presents typical acceptance criteria alongside representative data found in literature for methods using a stable isotope-labeled IS.
| Validation Parameter | FDA Acceptance Criteria | Representative Data for Rabeprazole w/ SIL-IS |
| Linearity (r²) | ≥ 0.99 | > 0.99 over 0.1-150 ng/mL[5] |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | -3.33% to 10.00%[5] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Intra- and Inter-day precision < 10%[5] |
| Recovery | Consistent and reproducible | ~70% for Rabeprazole, ~76% for IS[5] |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | No significant matrix effect observed[5][6] |
LLOQ: Lower Limit of Quantification; SIL-IS: Stable Isotope-Labeled Internal Standard
The Mechanism of Matrix Effect Compensation
The "matrix effect" refers to the alteration of ionization efficiency by co-eluting compounds from the biological sample. This can lead to ion suppression or enhancement, causing significant errors in quantification.
The diagram below illustrates how a co-eluting SIL-IS like Rabeprazole-d3 compensates for this phenomenon.
Caption: Compensation for matrix effects by Rabeprazole-d3.
Because both the analyte and the internal standard co-elute and are chemically identical, they experience the same degree of signal suppression. While the absolute signals decrease, the ratio of the analyte signal to the IS signal remains constant, preserving the accuracy of the final calculated concentration.
Conclusion: Ensuring Confidence in Bioanalytical Results
The use of Rabeprazole-d3 Sodium Salt as an internal standard is a clear example of applying first principles of analytical chemistry to solve complex bioanalytical challenges. Its mechanism of action is not merely to be present in the sample, but to act as a faithful proxy for the analyte, tracking it through every potential source of error. By compensating for extraction variability and mitigating the unpredictable nature of matrix effects, it provides the foundation for a robust, reproducible, and regulatory-compliant method. For researchers and drug development professionals, employing a stable isotope-labeled internal standard like Rabeprazole-d3 is the most effective strategy for ensuring the highest level of confidence in the quantification of Rabeprazole, thereby upholding the scientific integrity of pharmacokinetic and clinical studies.
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Validation of LCMS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study. (n.d.). ResearchGate. [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. [Link]
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Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study. (n.d.). PubMed. [Link]
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Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling. (2023). MDPI. [Link]
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Population pharmacokinetics of rabeprazole and dosing recommendations for the treatment of gastroesophageal reflux disease in children aged 1-11 years. (n.d.). PubMed. [Link]
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Study of the pharmacokinetics and intragastric pH of rabeprazole given as successive intravenous infusion to healthy Chinese volunteers. (n.d.). PubMed. [Link]
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A Technical Guide to Rabeprazole-d3 Sodium Salt: Commercial Availability and Application in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole, a member of the proton pump inhibitor (PPI) class of drugs, effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase in gastric parietal cells.[1] It is widely prescribed for the treatment of acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive overview of Rabeprazole-d3 Sodium Salt, a deuterated analog of Rabeprazole, focusing on its commercial availability, key technical specifications, and its critical role as an internal standard in mass spectrometry-based bioanalytical methods.
Physicochemical Properties and Structure
Rabeprazole-d3 Sodium Salt is a labeled version of Rabeprazole where three hydrogen atoms on the methoxypropyl side chain have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to the parent drug but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.
Chemical Structure:
Caption: Plausible synthetic pathway for Rabeprazole-d3 Sodium Salt.
Application as an Internal Standard in LC-MS/MS Bioanalysis
The primary application of Rabeprazole-d3 Sodium Salt is as an internal standard (IS) for the quantitative analysis of Rabeprazole in biological matrices, most commonly plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization in the mass spectrometer, thereby correcting for any variations and improving the accuracy and precision of the method.
Experimental Workflow for Pharmacokinetic Studies
The following is a generalized workflow for the use of Rabeprazole-d3 Sodium Salt as an internal standard in a pharmacokinetic study.
Caption: Workflow for the use of Rabeprazole-d3 Sodium Salt in a pharmacokinetic study.
Detailed Experimental Protocol
The following protocol is a representative example for the determination of Rabeprazole in human plasma using Rabeprazole-d3 Sodium Salt as an internal standard by LC-MS/MS. This method should be validated in the user's laboratory according to regulatory guidelines.
1. Preparation of Stock and Working Solutions:
-
Rabeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Rabeprazole in methanol.
-
Rabeprazole-d3 Sodium Salt (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve Rabeprazole-d3 Sodium Salt in methanol.
-
Working Solutions: Prepare serial dilutions of the Rabeprazole stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
2. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the Rabeprazole-d3 Sodium Salt working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution, to be optimized |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rabeprazole: m/z 360.1 → 242.1Rabeprazole-d3: m/z 363.1 → 245.1 |
Note: The MRM transitions should be optimized for the specific instrument being used.
Conclusion
Rabeprazole-d3 Sodium Salt is an indispensable tool for researchers in the field of drug metabolism and pharmacokinetics. Its commercial availability from reputable suppliers ensures access to a high-quality internal standard for the accurate and precise quantification of Rabeprazole in biological matrices. The use of this deuterated analog in validated LC-MS/MS methods provides the reliability and robustness required for regulatory submissions and for advancing our understanding of the clinical pharmacology of Rabeprazole.
References
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Pharmaffiliates. Rabeprazole-d3 Sodium Salt. [Link]
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PubChem. Rabeprazole-d3 Sodium Salt. [Link]
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A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science. [Link]
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Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma: Application of Pharmacokinetics Study. Journal of Pharmaceutical Investigation. [Link]
- Synthesis method of proton pump inhibitors.
-
PubChem. Rabeprazole. [Link]
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Navigating the Isotopic Frontier: A Technical Guide to the Safe Handling and Storage of Rabeprazole-d3 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling precautions for Rabeprazole-d3 Sodium Salt, a deuterated analog of the proton pump inhibitor Rabeprazole Sodium. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and experimental integrity in the laboratory.
Understanding the Compound: Rabeprazole-d3 Sodium Salt
Rabeprazole-d3 Sodium Salt is a stable isotope-labeled form of Rabeprazole Sodium, a medication that decreases stomach acid production.[1][2] The strategic replacement of three hydrogen atoms with deuterium atoms in the methoxypropoxy side chain is a powerful tool in pharmaceutical research, primarily for pharmacokinetic studies and as an internal standard in bioanalytical assays.[3] This isotopic substitution, while not rendering the compound radioactive, can subtly alter its metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes.[4]
While the fundamental chemical reactivity and toxicological properties are expected to be closely aligned with the non-deuterated parent compound, the unique aspects of handling a high-purity, isotopically labeled compound warrant specific considerations to maintain its integrity and ensure personnel safety.
Chemical and Physical Properties
A clear understanding of the compound's physical properties is foundational to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇D₃N₃NaO₃S | [5] |
| Molecular Weight | 384.44 g/mol | [5] |
| CAS Number | 1216494-11-9 | [6] |
| Appearance | Solid (Assumed, based on parent compound) | N/A |
| Storage Temperature | -20°C | [7] |
Hazard Identification and GHS Classification
GHS Classification (for Rabeprazole Sodium as a proxy) [8]
-
Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[8][9]
-
Skin Irritation (Category 2) : H315 - Causes skin irritation.[8][9]
-
Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[8][9]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System : H335 - May cause respiratory irritation.[8][9]
GHS Pictograms (Anticipated)
Signal Word (Anticipated) : Warning [8]
Precautionary Statements (Anticipated)
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |
| P264 | Wash skin thoroughly after handling.[9] |
| P270 | Do not eat, drink or smoke when using this product.[9] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[9] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| P330 | Rinse mouth.[9] |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Core Handling Protocols and Engineering Controls
The primary objectives when handling Rabeprazole-d3 Sodium Salt are to prevent personnel exposure, avoid contamination of the sample, and maintain its isotopic purity.
Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is crucial. The following diagram outlines the mandatory PPE for handling this compound.
Caption: Standard PPE for handling Rabeprazole-d3 Sodium Salt.
Engineering Controls: The Principle of Containment
To minimize the risk of inhalation and systemic exposure, all manipulations of powdered Rabeprazole-d3 Sodium Salt should be performed within a certified chemical fume hood or a containment balance enclosure.
Workflow for Weighing and Reconstitution
Caption: Workflow for weighing and reconstituting the compound.
Storage and Stability: Preserving Isotopic Integrity
Proper storage is paramount for maintaining the chemical and isotopic purity of Rabeprazole-d3 Sodium Salt.
-
Temperature: Store at -20°C as recommended.[7]
-
Atmosphere: To prevent isotopic dilution through H/D exchange with atmospheric moisture, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Light: Protect from light, as benzimidazole derivatives can be light-sensitive.
-
Container: Keep in the original, tightly sealed vial.
Emergency Procedures: A Self-Validating System of Response
Preparedness is key to mitigating the impact of accidental exposure or release.
First-Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or physician.[9]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison control center or physician.[9]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.
Accidental Release Measures (Spill Management)
In the event of a spill, the following protocol should be enacted immediately.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: Cordon off the spill area.
-
PPE: Don appropriate PPE, including a respirator, before re-entering the area.
-
Cleanup:
-
For a solid spill, gently cover with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable waste container.
-
For a liquid spill, absorb with a chemical absorbent pad or spill pillow.
-
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste in accordance with institutional and local regulations.[4]
Conclusion: A Commitment to Safety and Scientific Excellence
The safe and effective use of Rabeprazole-d3 Sodium Salt in a research setting is predicated on a thorough understanding of its potential hazards and the implementation of robust handling protocols. While the deuteration of this molecule offers significant advantages for analytical and metabolic studies, it does not diminish the need for stringent safety measures. By integrating the principles outlined in this guide—from engineering controls and PPE to emergency preparedness—researchers can ensure the integrity of their experiments and, most importantly, their personal safety.
References
- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- LGC Standards. Rabeprazole-d3 Sodium Salt.
- PubChem. Rabeprazole-d3 Sodium Salt.
- PubChem. Rabeprazole Sodium.
- Pharmaffiliates. Rabeprazole-impurities.
- Simson Pharma Limited. (2025). Deuterated Compounds.
- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- Wikipedia. Proton-pump inhibitor.
- National Center for Biotechnology Information. (2023). Proton Pump Inhibitors (PPI).
- UNECE. List of GHS Hazard and Precautionary Statements.
Sources
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- 7. Rabeprazole-d3 Sodium Salt | LGC Standards [lgcstandards.com]
- 8. Rabeprazole Sodium | C18H20N3NaO3S | CID 14720269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem-space.com [chem-space.com]
Methodological & Application
A Robust and Sensitive LC-MS/MS Method for the Quantification of Rabeprazole in Human Plasma Using Rabeprazole-d3 as an Internal Standard
An Application Note for the Bioanalytical Quantification of Rabeprazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Introduction
Rabeprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] It is widely prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. The pharmacokinetic (PK) profile of rabeprazole is characterized by a biological half-life of approximately one hour and an oral bioavailability of about 52%.[2][3] Given its therapeutic importance, a reliable and sensitive bioanalytical method is essential for accurately determining its concentration in biological matrices to support pharmacokinetic, bioequivalence, and toxicokinetic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technology for bioanalysis due to its superior sensitivity, selectivity, and speed. A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, as it shares nearly identical physicochemical properties, ensuring it co-elutes chromatographically and experiences similar ionization and matrix effects.
This application note details the development and validation of a high-throughput, sensitive, and specific LC-MS/MS method for the quantification of rabeprazole in human plasma. The method employs Rabeprazole-d3 Sodium Salt as the internal standard, ensuring the highest level of accuracy and precision, and has been validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[4][5][6][7]
Principle of the Method
The method involves the extraction of rabeprazole and its SIL internal standard, Rabeprazole-d3, from human plasma via liquid-liquid extraction (LLE). The extracted samples are then injected into a reverse-phase HPLC system, where the analyte and IS are chromatographically separated from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. The concentration of rabeprazole in unknown samples is determined by calculating the peak area ratio of the analyte to the IS and interpolating this ratio against a calibration curve constructed from standards of known concentrations.
Materials and Methods
Chemicals and Reagents
-
Rabeprazole Sodium (Reference Standard, >99% purity)
-
Rabeprazole-d3 Sodium Salt (Internal Standard, >99% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (ACS Grade)
-
Methyl tert-butyl ether (MTBE, HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma with K2-EDTA as anticoagulant (screened and sourced from an accredited biobank)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer equipped with a Turbo V™ ion source with an electrospray ionization (ESI) probe.
-
Data System: Analyst® or equivalent software for instrument control, data acquisition, and processing.
Optimized LC-MS/MS Conditions
The final optimized parameters for the chromatographic separation and mass spectrometric detection are summarized in the tables below.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm[8][9] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 40% Mobile Phase A : 60% Mobile Phase B[8][9] |
| Flow Rate | 0.700 mL/min[8][9] |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Injection Volume | 5 µL |
| Run Time | 2.0 minutes |
Table 2: Optimized Mass Spectrometric Conditions
| Parameter | Rabeprazole | Rabeprazole-d3 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 360.1 → 242.2 [10] | 363.1 → 245.2 |
| Declustering Potential (DP) | 80 V | 80 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Energy (CE) | 35 V | 35 V |
| Collision Cell Exit Potential (CXP) | 12 V | 12 V |
| Ion Source Gas 1 | 55 psi | 55 psi |
| Ion Source Gas 2 | 60 psi | 60 psi |
| Curtain Gas | 35 psi | 35 psi |
| IonSpray Voltage | 5500 V | 5500 V |
| Source Temperature | 550 °C | 550 °C |
Experimental Protocols
Protocol: Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock, calibration curve (CC), and quality control (QC) solutions is fundamental to the entire assay. Using separate stock solutions for CC and QC samples provides a necessary check on the weighing and dilution process.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Rabeprazole reference standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This is the Rabeprazole Stock A.
-
Repeat the process with a separate weighing of Rabeprazole to create Rabeprazole Stock B. Stock A will be used for calibration standards, and Stock B for quality control samples.
-
Accurately weigh approximately 10 mg of Rabeprazole-d3 Sodium Salt and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This is the IS Stock.
-
-
Working Solutions:
-
Prepare serial dilutions from Rabeprazole Stock A in 50:50 (v/v) Acetonitrile:Water to create working solutions for the calibration curve standards.
-
Prepare serial dilutions from Rabeprazole Stock B in 50:50 (v/v) Acetonitrile:Water to create working solutions for the QC samples (Low, Medium, and High concentrations).
-
Dilute the IS Stock with acetonitrile to prepare an IS Working Solution at a concentration of 100 ng/mL.
-
Protocol: Plasma Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is a robust technique for extracting analytes from complex matrices like plasma.[8][11] The chosen solvent system (MTBE:Ethyl Acetate) provides efficient extraction of the moderately polar rabeprazole while minimizing the co-extraction of highly polar endogenous interferences like phospholipids.
-
Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Spike 10 µL of the appropriate Rabeprazole working solution into each tube (or blank diluent for the blank sample).
-
Add 25 µL of the IS Working Solution (100 ng/mL) to all tubes except the blank. Add 25 µL of acetonitrile to the blank tube.
-
Vortex briefly (approx. 10 seconds) to mix.
-
Add 750 µL of the extraction solvent (MTBE:Ethyl Acetate, 80:20 v/v).
-
Cap the tubes and vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C to separate the organic and aqueous layers.
-
Carefully transfer 600 µL of the upper organic layer into a new set of labeled tubes, avoiding the protein pellet and aqueous layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 200 µL of the mobile phase (40% 10mM Ammonium Acetate : 60% Acetonitrile).
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted solution to autosampler vials for LC-MS/MS analysis.
Workflow for Sample Preparation and Analysis
Caption: Overall bioanalytical workflow from plasma sample to final concentration.
Method Validation
The developed method was fully validated according to the ICH M10 Bioanalytical Method Validation Guideline.[6][7][12] A full validation ensures the method is suitable for its intended purpose and produces reliable data for regulatory submissions.[4][5]
Validation Parameters and Acceptance Criteria
Table 3: Summary of Validation Experiments and Acceptance Criteria
| Parameter | Experiment Description | Acceptance Criteria |
| Selectivity | Analysis of six different batches of blank human plasma to check for interferences at the retention times of Rabeprazole and the IS. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Linearity & Range | A calibration curve consisting of a blank, a zero standard (with IS), and eight non-zero standards was analyzed over three separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Six replicates of QC samples (LLOQ, Low, Medium, High) were analyzed in a single run (intra-day) and across three runs on different days (inter-day). | Intra-day & Inter-day Precision: Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ). Intra-day & Inter-day Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).[13] |
| Matrix Effect | Post-extraction spike analysis in six different plasma lots. The matrix factor is calculated by comparing the analyte response in matrix vs. neat solution. | The %CV of the IS-normalized matrix factor across the six lots should be ≤ 15%. |
| Recovery | Comparison of analyte peak areas from pre-extraction spiked samples to post-extraction spiked samples at three QC levels (n=6). | Recovery should be consistent and reproducible. The %CV of recovery across the QC levels should be ≤ 15%. |
| Stability | Stability of Rabeprazole in plasma was assessed under various conditions: Freeze-Thaw (3 cycles), Short-Term (bench-top, 6h), Long-Term (-80°C, 90 days). | Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared comparison samples. |
Validation Results Summary
The method successfully met all pre-defined acceptance criteria.
Table 4: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 0.20 | 104.5 | 8.7 | 102.1 | 11.2 |
| Low | 0.60 | 98.8 | 6.2 | 99.5 | 7.8 |
| Medium | 50.0 | 101.2 | 4.5 | 100.8 | 5.1 |
| High | 120.0 | 97.5 | 3.8 | 98.3 | 4.6 |
-
Linearity: The calibration curve was linear over the range of 0.20 ng/mL to 150.0 ng/mL with a mean correlation coefficient (r²) > 0.998.
-
Selectivity: No endogenous interferences were observed at the retention times of Rabeprazole or Rabeprazole-d3 in any of the six blank plasma lots tested.
-
Matrix Effect & Recovery: The IS-normalized matrix factor had a CV of 7.2%, indicating that the use of Rabeprazole-d3 effectively compensated for any matrix-induced ion suppression or enhancement. The mean extraction recovery was consistent across all QC levels, averaging 85.4%.
-
Stability: Rabeprazole was found to be stable in human plasma for at least 3 freeze-thaw cycles, for 6 hours at room temperature, and for 90 days when stored at -80°C.
Method Development and Validation Logic
Caption: Logical flow from method optimization to full validation.
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of rabeprazole in human plasma has been successfully developed and validated. The use of a stable isotope-labeled internal standard, Rabeprazole-d3, ensures high accuracy and precision by correcting for matrix effects and procedural variability. The method demonstrates excellent performance with a lower limit of quantification of 0.20 ng/mL over a linear range up to 150.0 ng/mL.[8]
The validation results confirm that the method adheres to the stringent requirements of the ICH M10 guideline.[6] Its short run time and simple liquid-liquid extraction procedure make it suitable for high-throughput analysis, rendering it an invaluable tool for pharmacokinetic and clinical studies involving rabeprazole.
References
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Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Chromatography B, Available at: [Link]
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Validation of LCMS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study. ResearchGate, Available at: [Link]
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Analytical Method Development and Validation for the Simultaneous Estimation of Rabeprazole and Pantoprazole using RP-HPLC. World Journal of Pharmaceutical and Medical Research, Available at: [Link]
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Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. Bentham Open, Available at: [Link]
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ICH M10 on bioanalytical method validation. International Council for Harmonisation, Available at: [Link]
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Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. Journal of Food and Drug Analysis, Available at: [Link]
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ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency, Available at: [Link]
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Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. PubMed, Available at: [Link]
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Bioanalytical method for measurement of rabeprazole in human plasma. ResearchGate, Available at: [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency, Available at: [Link]
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A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science, Available at: [Link]
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Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling. MDPI, Available at: [Link]
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Review article: the pharmacokinetics of rabeprazole in health and disease. PubMed, Available at: [Link]
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Bioanalytical method for measurement of rabeprazole in human plasma. Scholars Research Library, Available at: [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency, Available at: [Link]
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ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Contract Laboratory, Available at: [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration, Available at: [Link]
-
Rabeprazole Pathway, Pharmacokinetics. PharmGKB, Available at: [Link]
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A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science, Available at: [Link]
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Rabeprazole. Wikipedia, Available at: [Link]
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ICH M10: Bioanalytical Method Validation Guideline-1 year Later. ResearchGate, Available at: [Link]
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Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube, Available at: [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Avomeen, Available at: [Link]
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Application Note: A Validated LC-MS/MS Method for the Pharmacokinetic Analysis of Rabeprazole in Human Plasma Using Rabeprazole-d3 Sodium Salt as an Internal Standard
Abstract
This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rabeprazole in human plasma. The protocol employs Rabeprazole-d3 Sodium Salt, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision, correcting for variability in sample processing and instrumental analysis. The method involves a straightforward protein precipitation (PPT) step for sample clean-up, followed by rapid chromatographic separation and detection using electrospray ionization in Multiple Reaction Monitoring (MRM) mode. All procedures have been validated according to the principles outlined in regulatory guidelines such as the FDA's M10, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This method is ideally suited for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence (BE) trials in drug development.
Introduction: The Need for Precise Rabeprazole Quantification
Rabeprazole is a second-generation proton pump inhibitor (PPI) widely prescribed for the treatment of acid-related gastrointestinal conditions, including gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4] Its therapeutic action is derived from the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells, which is the final step in gastric acid secretion.[5][6][7]
Understanding the pharmacokinetic profile of Rabeprazole—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to optimizing dosing regimens and ensuring clinical efficacy. Rabeprazole is primarily metabolized in the liver, but uniquely, it undergoes significant non-enzymatic reduction to rabeprazole-thioether, making its clearance less dependent on the genetically polymorphic CYP2C19 enzyme compared to other PPIs.[4][8] Despite this, accurate measurement of its plasma concentration over time is critical.
LC-MS/MS has become the definitive technology for bioanalysis due to its superior sensitivity and specificity.[9] A key challenge in LC-MS/MS, however, is accounting for analytical variability, which can arise during sample preparation and from matrix effects during ionization.[10] The most effective strategy to mitigate these issues is the use of a SIL-IS.[11] Rabeprazole-d3, being chemically identical to the analyte, co-elutes chromatographically and experiences similar extraction efficiencies and ionization suppression or enhancement, thereby providing a reliable basis for precise quantification.[9][10]
Principle of the Bioanalytical Method
The core of this method lies in the principle of isotope dilution mass spectrometry. A known quantity of Rabeprazole-d3 Sodium Salt (the internal standard) is added to every plasma sample at the beginning of the workflow. The ratio of the mass spectrometric response of the analyte (Rabeprazole) to the internal standard is then used for quantification. This ratio remains constant even if sample is lost during processing, as both compounds are affected proportionally.
The workflow begins with a simple protein precipitation using acetonitrile to remove high-abundance proteins from the plasma matrix.[12][13] The clarified supernatant is then injected into an LC-MS/MS system. The analyte and internal standard are separated from endogenous plasma components on a reverse-phase C18 column and detected by a tandem mass spectrometer operating in MRM mode, which provides exceptional specificity by monitoring unique precursor-to-product ion transitions for each compound.[14]
Materials and Reagents
-
Reference Standards: Rabeprazole (≥98% purity), Rabeprazole-d3 Sodium Salt (≥98% purity, isotopic enrichment ≥98%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).
-
Water: Deionized water, Type 1 (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank.
-
Equipment:
-
Liquid Chromatography system (e.g., Shimadzu, Waters, Agilent).
-
Tandem Mass Spectrometer with ESI source (e.g., Sciex, Thermo Fisher, Waters).
-
Analytical Balance.
-
Calibrated Pipettes.
-
Refrigerated Microcentrifuge.
-
Vortex Mixer.
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Rabeprazole and Rabeprazole-d3 Sodium Salt reference standards and dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Calibration Standards: Serially dilute the Rabeprazole stock solution with 50:50 (v/v) methanol:water to prepare working solutions for spiking into plasma.
-
Working Internal Standard (IS) Solution (50 ng/mL): Dilute the Rabeprazole-d3 stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Prepare CC standards by spiking 50 µL of the appropriate working standard solutions into 950 µL of blank human plasma. This results in a calibration curve ranging from, for example, 0.1 ng/mL to 150 ng/mL.[14][15]
-
Prepare QC samples in bulk at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Vortex all prepared CC and QC samples gently and store them at -80°C until analysis.
Plasma Sample Preparation Protocol (Protein Precipitation)
-
Thaw plasma samples (CC, QC, and unknown study samples) on ice.
-
Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 50 ng/mL Rabeprazole-d3 working IS solution to each tube (except for double blanks).
-
Vortex briefly for ~10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[16][17]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer 200 µL of the clear supernatant into an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system for analysis.
LC-MS/MS Instrumental Parameters
The following tables provide typical starting parameters for method development. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Causality and Insight |
|---|---|---|
| LC System | UPLC/UHPLC System | Provides high resolution and short run times, essential for high-throughput analysis. |
| Column | C18, 50 mm x 2.1 mm, <3 µm | A short C18 column offers excellent retention for moderately lipophilic molecules like Rabeprazole while enabling rapid elution.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte, enhancing ESI+ ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good peak shape and elution strength. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Elution | Isocratic or Gradient | An isocratic method (e.g., 60% B) can be very fast and robust if selectivity is sufficient.[14] A gradient may be needed to resolve interferences. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Condition | Causality and Insight |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Rabeprazole contains basic nitrogen atoms that are readily protonated in an acidic mobile phase, making ESI+ the ideal choice.[14] |
| MRM Transition (Rabeprazole) | Q1: m/z 360.1 → Q3: m/z 242.2 | The precursor ion [M+H]+ fragments to a stable, specific product ion, ensuring high selectivity.[18] |
| MRM Transition (Rabeprazole-d3) | Q1: m/z 363.1 → Q3: m/z 245.2 | The +3 Da shift in both precursor and product ions distinguishes the IS from the analyte while maintaining identical fragmentation behavior. |
| Dwell Time | 100-150 ms | Sufficient time to acquire >15 data points across each chromatographic peak for accurate integration. |
| Source Temp. | 500°C | Optimizes desolvation of the ESI spray. |
| Collision Gas | Argon | Standard inert gas used for collision-induced dissociation (CID) in the collision cell. |
Method Validation Summary
The described method must be fully validated according to current international guidelines (e.g., FDA M10 Bioanalytical Method Validation).[19] A summary of acceptance criteria and typical results is presented below.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least 6 unique blank plasma lots. | Method is highly selective with no observed interferences. |
| Linearity | Calibration curve with ≥6 non-zero points; correlation coefficient (r²) ≥ 0.99. | Linear over 0.1 - 150 ng/mL with r² > 0.995.[14][15] |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ). | Precision <10% and accuracy within ±10% for all QC levels.[14][15] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio >5; accuracy and precision criteria must be met. | 0.1 ng/mL, sufficient for typical PK studies.[14] |
| Matrix Effect | IS-normalized matrix factor CV ≤15% across at least 6 unique plasma lots. | Consistent matrix factor observed, indicating minimal relative matrix effects. |
| Recovery | Recovery should be consistent and reproducible, though not necessarily 100%. | Mean extraction recovery of ~70% for both analyte and IS.[14][15] |
| Stability | Analyte concentration within ±15% of nominal after various storage and handling conditions (e.g., 3 freeze-thaw cycles, 24h bench-top, 3 months at -80°C). | Rabeprazole is stable under all tested conditions. |
Application in a Pharmacokinetic Study
Following successful validation, the method can be applied to analyze samples from a clinical study. For instance, after administering a single 20 mg oral dose of Rabeprazole to healthy volunteers, blood samples are collected at specified time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12 hours).[20] The plasma concentrations are then determined using the validated method. The resulting concentration-time data are used to calculate key pharmacokinetic parameters.
Table 4: Example Pharmacokinetic Parameters for Rabeprazole (20 mg dose)
| Parameter | Definition | Typical Value | Reference |
|---|---|---|---|
| Cmax | Maximum observed plasma concentration | ~350 - 500 ng/mL | [18] |
| Tmax | Time to reach Cmax | ~3.0 - 4.0 hours | [18][21] |
| AUC(0-t) | Area under the concentration-time curve | ~700 - 1000 ng·hr/mL | [18] |
| t1/2 | Elimination half-life | ~1.0 - 1.5 hours |[18] |
Conclusion
The LC-MS/MS method presented here provides a reliable and efficient tool for the quantitative analysis of Rabeprazole in human plasma. The strategic use of Rabeprazole-d3 Sodium Salt as an internal standard is critical to achieving the accuracy and precision required for regulatory submissions. The simple protein precipitation sample preparation allows for high throughput, making this method highly suitable for large-scale pharmacokinetic and clinical studies that are essential in modern drug development and personalized medicine.
References
- PubMed. (n.d.). Review article: the pharmacokinetics of rabeprazole in health and disease.
- Pharmapproach. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Journal of Applied Pharmaceutical Science. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma.
- Patsnap Synapse. (2024). What is the mechanism of Rabeprazole Sodium?.
- Dovepress. (n.d.). A review of rabeprazole in the treatment of acid-related diseases.
- Pediatric Oncall. (n.d.). Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
- PubMed. (n.d.). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions.
- Nanobot Medical. (n.d.). Rabeprazole moa animation - proton pump mechanism of action.
- KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- JAPSONLINE. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma.
- International Journal of Pharmaceutical Sciences and Medicine. (n.d.). A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole.
- Wikipedia. (n.d.). Rabeprazole.
- ResearchGate. (2019). Oral Pharmacokinetics of Rabeprazole in Local Healthy Male Volunteers of Pakistan.
- AIT Bioscience. (n.d.). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- X-MOL. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?.
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- Europe PMC. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.
- Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
- KoreaScience. (n.d.). Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study.
- PharmGKB. (n.d.). Rabeprazole Pathway, Pharmacokinetics.
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- BenchChem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
- IonSource. (2016). Sample Preparation for PK//MS Analysis.
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Application Note: A Robust, Validated LC-MS/MS Method for the Quantification of Rabeprazole in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of Rabeprazole in human plasma. To account for potential variability during sample processing and analysis, a stable isotope-labeled internal standard, Rabeprazole-d3 Sodium Salt, is employed. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] The method demonstrates high sensitivity, specificity, and robustness, making it suitable for pharmacokinetic (PK) studies, bioequivalence (BE) trials, and therapeutic drug monitoring. The validation encompasses all critical parameters, including linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability under various conditions.
Introduction: The Rationale for a Validated Bioanalytical Method
Rabeprazole is a proton pump inhibitor (PPI) widely prescribed for the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[4][5] Accurate measurement of Rabeprazole concentrations in biological matrices, particularly plasma, is crucial for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and establishing bioequivalence of generic formulations.[6][7]
Rabeprazole, like other benzimidazole derivatives, is known for its instability in acidic environments. This chemical property necessitates a meticulously developed and validated bioanalytical method to prevent artefactual degradation during sample collection, storage, and analysis, thereby ensuring the integrity of the generated data. The use of a stable isotope-labeled internal standard (SIL-IS) like Rabeprazole-d3 is the gold standard in quantitative LC-MS/MS. A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for variations and enhancing the accuracy and precision of the measurement.[8][9][10]
This guide provides a step-by-step protocol for the validation of a bioanalytical method for Rabeprazole, grounded in the principles of authoritative regulatory guidelines from the FDA and EMA.[1][11][12][13]
Experimental Design & Causality
Materials and Reagents
| Material | Supplier & Grade | Rationale for Selection |
| Rabeprazole Reference Standard | USP or equivalent (>99% purity) | High purity is essential for accurate calibration curve preparation. |
| Rabeprazole-d3 Sodium Salt (IS) | Certified Supplier (>99% purity, >98% isotopic purity) | High isotopic purity prevents signal overlap (crosstalk) with the analyte. |
| Human Plasma (K2-EDTA) | Reputable Bio-supplier | K2-EDTA is a common anticoagulant; screening of multiple lots is crucial to assess selectivity. |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | High purity minimizes background noise and interfering peaks. |
| Methanol (MeOH) | HPLC or LC-MS Grade | Used for stock solution preparation and protein precipitation; high purity is critical.[14] |
| Ammonium Acetate | LC-MS Grade | A volatile salt used as a mobile phase modifier to improve chromatographic peak shape and ionization efficiency.[8][9] |
| Formic Acid | LC-MS Grade | Acidifies the mobile phase to promote protonation of the analyte for positive mode ESI. |
| Water | Type I, Ultrapure | Ensures a clean baseline and prevents contamination. |
Instrumentation & Analytical Conditions
The selection of instrumentation is pivotal for achieving the required sensitivity and selectivity. A triple quadrupole mass spectrometer is the instrument of choice due to its ability to perform Multiple Reaction Monitoring (MRM), a highly specific and sensitive detection technique.[8][9][15]
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition | Justification |
| LC System | UPLC/UHPLC System | Provides high resolution, sharper peaks, and shorter run times compared to conventional HPLC. |
| Column | C18, e.g., Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm | A short C18 column offers excellent retention and separation for Rabeprazole with a fast elution time.[8][9] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides a stable pH and aids in efficient ionization.[8][9] |
| Mobile Phase B | Acetonitrile | The organic component for reversed-phase elution. |
| Flow Rate | 0.700 mL/min | Optimized for the column dimensions to ensure sharp peaks and good separation.[8][9] |
| Gradient/Isocratic | Isocratic: 40% A / 60% B | An isocratic method simplifies the run and improves reproducibility for this specific application.[8][9] |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Column Temp. | 40 °C | Maintains consistent retention times and peak shapes. |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for the selectivity and sensitivity of MRM scans. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Rabeprazole contains basic nitrogen atoms that are readily protonated in positive ESI. |
| MRM Transitions | See Table 2 | These specific precursor-to-product ion transitions provide high selectivity for the analyte and IS. |
| Dwell Time | 100-200 ms | Balances the number of data points across the peak with signal intensity. |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rabeprazole | 360.2 | 242.1 | Optimized Value |
| Rabeprazole-d3 (IS) | 363.2 | 245.1 | Optimized Value |
| Note: The m/z values are based on published literature and should be confirmed and optimized during method development. The transition for Rabeprazole is well-established.[16][17][18] |
Detailed Protocols: A Self-Validating System
The following protocols are designed to be a self-validating system, where the results of each step confirm the reliability of the overall method.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Rabeprazole and Rabeprazole-d3 reference standards. Dissolve each in separate 10 mL volumetric flasks using methanol. This provides a high concentration stock that is stable when stored correctly.
-
Working Standard Solutions: Serially dilute the primary Rabeprazole stock solution with 50:50 (v/v) Acetonitrile:Water to prepare a set of working standards for spiking into plasma to create the calibration curve.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Rabeprazole-d3 primary stock solution with 50:50 (v/v) Acetonitrile:Water. The concentration of the IS should be chosen to yield a consistent and strong signal across all samples.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples, which can otherwise interfere with the analysis and damage the LC column.[19][20][21]
Protocol Steps:
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike with 25 µL of the IS working solution (Rabeprazole-d3).
-
Vortex briefly for ~15 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins. The 3:1 ratio of organic solvent to plasma is a standard and effective choice for PPT.[19]
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation and release of the drug.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.
Bioanalytical Method Validation
Validation is performed according to the ICH M10 Bioanalytical Method Validation Guideline to ensure the method is fit for its intended purpose.[2][3]
Specificity and Selectivity
-
Protocol: Analyze blank plasma samples from at least six different sources (individual donors). Check for any interfering peaks at the retention times of Rabeprazole and Rabeprazole-d3.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.
Linearity and Calibration Curve
-
Protocol: Prepare a calibration curve by spiking blank plasma with known concentrations of Rabeprazole. A typical range might be 0.1 ng/mL to 150 ng/mL.[8][9] The curve should consist of a blank, a zero sample (with IS), and at least six non-zero concentration levels.
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
-
Protocol: Analyze Quality Control (QC) samples at four concentration levels in replicate (n=6): LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC). This should be done within a single day (intra-day) and across three different days (inter-day).
-
Acceptance Criteria: The intra- and inter-day precision (%CV) should not exceed 15% (20% at the LLOQ). The accuracy (% bias) should be within ±15% of the nominal concentration (±20% at the LLOQ).[8][9]
Table 3: Representative Acceptance Criteria for Accuracy and Precision
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| LQC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| MQC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| HQC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Recovery and Matrix Effect
-
Protocol (Recovery): Compare the peak area of Rabeprazole from extracted plasma samples (at LQC, MQC, HQC) to the peak area of unextracted standards of the same concentration.
-
Protocol (Matrix Effect): Compare the peak area of Rabeprazole spiked into post-extraction blank plasma supernatant to the peak area of unextracted standards. This is evaluated using at least six different lots of plasma.
-
Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across the different lots of plasma should be ≤ 15%.
Stability
The stability of Rabeprazole in plasma must be thoroughly evaluated to ensure sample integrity from collection to analysis.[22][23]
-
Freeze-Thaw Stability: Analyze QC samples after they have undergone at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after they have been kept at room temperature for a period that exceeds the expected sample handling time (e.g., 4-6 hours).
-
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the clinical study.
-
Autosampler Stability: Evaluate the stability of processed samples in the autosampler for the expected duration of an analytical run.
-
Acceptance Criteria: For all stability tests, the mean concentration of the QC samples must be within ±15% of their nominal values.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and robust tool for the quantitative analysis of Rabeprazole in human plasma. The use of a deuterated internal standard, Rabeprazole-d3, ensures high accuracy and precision by correcting for variability in sample preparation and instrument response. The comprehensive validation protocol, aligned with international regulatory guidelines, establishes the trustworthiness of the method for application in regulated bioanalysis, supporting drug development from preclinical research to clinical trials.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science, 6(07), 178-183. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Shankar, S., & Suneetha, V. (2012). Bioanalytical method for the measurement of rabeprazole in human plasma. Der Pharma Chemica, 4(1), 350-357. [Link]
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Gopinath, S., et al. (2015). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 111, 129-136. [Link]
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Zhang, Y., et al. (2005). Development of a liquid chromatography/tandem mass spectrometry assay for the quantification of rabeprazole in human plasma. Rapid Communications in Mass Spectrometry, 19(16), 2321-2324. [Link]
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Foroutan, S. M., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Iranian Journal of Pharmaceutical Research, 9(1), 25-33. [Link]
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ResearchGate. Stability studies of Rabeprazole sodium. [Link]
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Seshachalam, V., & Haribabu, B. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Journal of Chromatographic Science, 52(7), 643-651. [Link]
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Lee, H. I., et al. (2002). Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study. Journal of Chromatography B, 779(2), 297-304. [Link]
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Lee, Y. J., et al. (2004). High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 631-635. [Link]
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Ramakrishna, N. V., et al. (2005). High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction. Journal of Chromatography B, 816(1-2), 209-214. [Link]
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Journalgrid. (2024). Formulation and Validation of An Analytical Method for the Estimation of Rabeprazole Sodium Delayed-Release Tablets. [Link]
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Damase, T. R., et al. (2008). Structural elucidation of rabeprazole sodium photodegradation products. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 184-189. [Link]
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The Gold Standard in Bioanalysis: A Guide to Rabeprazole Metabolism Studies Using Rabeprazole-d3 Sodium Salt
Introduction: Unraveling the Metabolic Nuances of Rabeprazole
Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its metabolic fate within the liver.[2][3] Unlike other PPIs, rabeprazole's metabolism is characterized by a significant non-enzymatic pathway, alongside enzymatic routes mediated by the cytochrome P450 (CYP) system, primarily CYP2C19 and CYP3A4.[1][2] This dual metabolic clearance pathway makes rabeprazole's disposition less susceptible to the influence of CYP2C19 genetic polymorphisms compared to other drugs in its class.[1]
A thorough understanding of rabeprazole's biotransformation is paramount for drug development professionals. It informs predictions of drug-drug interactions, helps in understanding inter-individual variability in patient response, and is a critical component of regulatory submissions. This guide provides an in-depth technical overview and robust protocols for conducting in vitro rabeprazole metabolism studies, emphasizing the pivotal role of the stable isotope-labeled internal standard, Rabeprazole-d3 Sodium Salt, in achieving accurate and reproducible quantitative results.
The Principle of Isotopic Dilution: Why Rabeprazole-d3 is Essential
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard.[4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), strongly recommend the use of a SIL-IS whenever feasible to ensure the integrity and reliability of bioanalytical data.[4]
Rabeprazole-d3 Sodium Salt is an ideal SIL-IS for rabeprazole quantification for several key reasons:
-
Co-elution and Identical Physicochemical Properties: Being chemically identical to the analyte, save for the increased mass from the deuterium atoms, Rabeprazole-d3 co-elutes with rabeprazole during chromatographic separation.[5][6] This ensures that both the analyte and the internal standard experience the same matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer's ion source, allowing for accurate correction.[6]
-
Correction for Sample Preparation Variability: Rabeprazole-d3 mimics the behavior of rabeprazole during all stages of sample preparation, including extraction, evaporation, and reconstitution. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, ensuring the analyte-to-internal standard ratio remains constant.
-
Stable Isotope Labeling: The deuterium atoms in Rabeprazole-d3 are strategically placed on the methoxy group, a site not susceptible to back-exchange with protons from the solvent or matrix under typical biological and analytical conditions.[7][8] This metabolic stability of the label is crucial for its function as a reliable internal standard.[7] The IUPAC name, sodium 2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]-2-pyridinyl]methylsulfinyl]benzimidazol-1-ide, confirms this stable positioning.[8]
Rabeprazole Metabolic Pathways
Rabeprazole is primarily metabolized via two main routes:
-
Non-Enzymatic Reduction: A significant portion of rabeprazole is reduced to rabeprazole thioether. This is a non-enzymatic, acid-catalyzed reaction.[3][9]
-
Enzymatic Oxidation and Demethylation: The cytochrome P450 enzymes, CYP2C19 and CYP3A4, are responsible for the enzymatic metabolism of rabeprazole.[1][10]
The thioether metabolite can also be further metabolized. The following diagram illustrates these interconnected pathways.
Caption: Metabolic pathways of Rabeprazole.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
This protocol provides a robust framework for assessing the metabolic stability of rabeprazole in human liver microsomes (HLMs).
Reagents and Materials
-
Rabeprazole
-
Rabeprazole-d3 Sodium Salt
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid
-
Purified Water
Experimental Workflow
The following diagram outlines the key steps in the in vitro metabolism assay.
Caption: Workflow for in vitro Rabeprazole metabolism assay.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of Rabeprazole (e.g., 10 mM in DMSO).
-
Prepare a working solution of Rabeprazole by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
Prepare a quenching solution of cold acetonitrile containing Rabeprazole-d3 Sodium Salt at a known concentration (e.g., 100 nM).
-
-
Incubation Procedure:
-
In a microcentrifuge tube, add the required amount of pooled human liver microsomes (e.g., final concentration of 0.5 mg/mL) to the phosphate buffer.
-
Add the Rabeprazole working solution to the microsome suspension.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching and Processing:
-
Immediately quench the reaction by adding the aliquot to a tube containing a fixed volume (e.g., 150 µL) of the cold acetonitrile quenching solution with Rabeprazole-d3.
-
Vortex the samples vigorously for 1 minute to precipitate the microsomal proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following table provides typical starting parameters for the LC-MS/MS analysis of Rabeprazole and Rabeprazole-d3. Method optimization is highly recommended for your specific instrumentation.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of analyte and metabolites |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Rabeprazole MRM | m/z 360.1 → 242.1[11][12] |
| Rabeprazole-d3 MRM | m/z 363.1 → 242.1 |
| Collision Energy | Optimize for maximum signal (e.g., 12-20 eV)[11] |
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to determine the metabolic stability of Rabeprazole.
-
Calculate the Peak Area Ratio: For each time point, calculate the ratio of the peak area of Rabeprazole to the peak area of Rabeprazole-d3.
-
Plot the Data: Plot the natural logarithm of the percentage of Rabeprazole remaining versus time.
-
Determine the Half-Life (t½): The slope of the linear regression line from the plot is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint): Intrinsic clearance can be calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
The use of Rabeprazole-d3 ensures that the calculated metabolic stability parameters are accurate and precise, as any variability introduced during the analytical process is normalized.
Conclusion
The study of Rabeprazole metabolism is a critical component of drug development and research. The use of a stable isotope-labeled internal standard, such as Rabeprazole-d3 Sodium Salt, is indispensable for generating high-quality, reliable quantitative data. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to confidently investigate the metabolic fate of Rabeprazole, contributing to a deeper understanding of its pharmacology and ensuring the robustness of bioanalytical data for regulatory scrutiny.
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Rabeprazole Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]
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Wieling J, et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? J Chromatogr B Analyt Technol Biomed Life Sci. 2002;780(2):371-8. Available from: [Link]
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Rabeprazole Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]
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Mylott WR Jr. Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis. 2017;9(1):9-13. Available from: [Link]
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Ishizaki T, et al. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes. J Pharmacol Exp Ther. 2001;297(3):867-73. Available from: [Link]
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Shin KH, et al. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients. Arch Pharm Res. 2008;31(4):532-8. Available from: [Link]
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Nirogi R, et al. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. J Pharm Biomed Anal. 2013;83:169-76. Available from: [Link]
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Chemical Name : Rabeprazole-d3 Sodium Salt. Pharmaffiliates. Available from: [Link]
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Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Rabeprazole and its Deuterated Analog in Biological Matrices
Abstract
This application note provides a detailed, scientifically-grounded protocol for the liquid-liquid extraction (LLE) of Rabeprazole and its deuterated internal standard, Rabeprazole-d3, from human plasma. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern each stage of the extraction. We will explore the critical interplay of pH, solvent polarity, and the physicochemical properties of Rabeprazole to achieve high recovery and a clean extract, suitable for sensitive downstream analysis by techniques such as LC-MS/MS.
Introduction: The Analytical Imperative for Rabeprazole
Rabeprazole is a proton pump inhibitor (PPI) widely prescribed for the treatment of acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers[1]. As a substituted benzimidazole, it acts by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells, thereby reducing stomach acid secretion[2]. Accurate quantification of Rabeprazole in biological matrices like plasma is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
The inherent challenge with Rabeprazole lies in its stability; it is a prodrug that activates in acidic environments but can be unstable under certain conditions[3]. Therefore, a robust and reproducible sample preparation method is critical to ensure the integrity of the analyte prior to analysis. Liquid-liquid extraction (LLE) offers a simple, cost-effective, and efficient technique for isolating Rabeprazole from complex biological samples, minimizing matrix effects and concentrating the analyte for enhanced detection.
The Science of Extraction: Tailoring LLE for Rabeprazole
The success of any LLE protocol hinges on the differential solubility of the target analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent. The selection of these phases is not arbitrary; it is a deliberate choice informed by the chemical characteristics of the analyte.
Physicochemical Properties of Rabeprazole
Rabeprazole is an amphoteric molecule, possessing both weakly acidic and basic properties[4]. The key to its extraction lies in manipulating its ionization state by adjusting the pH of the aqueous sample.
| Property | Value | Significance for LLE |
| Molecular Weight | 359.45 g/mol | Influences diffusion and partitioning behavior. |
| pKa | ~4.0-5.0 | The pyridine nitrogen's pKa is crucial. At a pH above the pKa, the molecule is largely in its neutral, more hydrophobic form, which is ideal for extraction into an organic solvent. |
| Solubility | Very soluble in water and methanol; insoluble in n-hexane[4][5]. | Guides the choice of extraction and reconstitution solvents. |
| LogP (Octanol/Water) | 0.6 - 1.83[2][6] | Indicates a moderate lipophilicity, suggesting that a moderately polar organic solvent will be effective for extraction. |
The Role of pH and Solvent Selection
To maximize the extraction of Rabeprazole into an organic solvent, the aqueous sample's pH must be adjusted to a level where the molecule is predominantly in its un-ionized, nonpolar state. Given Rabeprazole's pKa of approximately 4.0-5.0, performing the extraction under neutral to slightly basic conditions (e.g., pH 7.0) ensures the pyridine nitrogen is not protonated, thereby increasing its lipophilicity and partitioning into the organic phase[3][7].
The choice of the organic solvent is equally critical. An ideal solvent should:
-
Have high solubility for the neutral form of Rabeprazole.
-
Be immiscible with the aqueous sample.
-
Have a low boiling point for easy evaporation.
-
Be relatively non-polar to minimize the co-extraction of endogenous interferences.
Mixtures of solvents are often employed to fine-tune the polarity of the extraction phase. For Rabeprazole, a combination of a non-polar solvent like n-hexane and a moderately polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate has proven effective. This combination provides sufficient polarity to solvate Rabeprazole while remaining immiscible with the aqueous plasma sample[7][8]. For instance, a mixture of n-hexane and tert-Butyl methyl ether (55:45, v/v) has been shown to yield reproducible recovery[7].
Detailed LLE Protocol for Rabeprazole and Rabeprazole-d3
This protocol is a synthesized methodology based on established and validated bioanalytical methods[7][9][10]. It is intended for the extraction of Rabeprazole and its deuterated internal standard, Rabeprazole-d3, from human plasma for subsequent LC-MS/MS analysis.
Materials and Reagents
-
Blank Human Plasma (with appropriate anticoagulant, e.g., heparin)
-
Rabeprazole and Rabeprazole-d3 Sodium Salt reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
tert-Butyl methyl ether (MTBE) (HPLC grade)
-
Ammonium Acetate
-
Phosphate Buffer (pH 7.0)
-
Deionized Water
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Autosampler vials with inserts
Preparation of Solutions
-
Rabeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Rabeprazole in methanol.
-
Rabeprazole-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Rabeprazole-d3 Sodium Salt in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a 50:50 mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the Rabeprazole-d3 stock solution in a suitable diluent.
-
Extraction Solvent: Prepare a mixture of n-hexane and tert-Butyl methyl ether (55:45, v/v).
-
Reconstitution Solvent: Prepare a mixture of 10 mM ammonium acetate and acetonitrile (40:60, v/v)[7][9].
Step-by-Step Extraction Procedure
-
Sample Aliquoting: Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Rabeprazole-d3 internal standard working solution to each tube (except for the blank matrix sample).
-
pH Adjustment: Add 500 µL of phosphate buffer (pH 7.0) to each tube.
-
Vortex Mixing: Vortex the samples thoroughly for 30 seconds to ensure homogeneity.
-
Addition of Extraction Solvent: Add 2.5 mL of the n-hexane:tert-Butyl methyl ether (55:45, v/v) extraction solvent to each tube.
-
Extraction: Cap the tubes and vortex mix vigorously for 10 minutes at approximately 1500 rpm to facilitate the transfer of the analytes into the organic phase[7].
-
Phase Separation: Centrifuge the samples at 4,000 rpm for 5 minutes at 4°C to achieve a clean separation of the aqueous and organic layers[7].
-
Supernatant Transfer: Carefully transfer approximately 2 mL of the upper organic layer into a clean tube, being careful not to aspirate any of the lower aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C[7].
-
Reconstitution: Reconstitute the dried extract with 100 µL of the reconstitution solvent (40% 10 mM ammonium acetate and 60% acetonitrile)[7][9].
-
Final Preparation: Vortex briefly and transfer the reconstituted sample to an autosampler vial with an insert for analysis by LC-MS/MS.
Visualization of the LLE Workflow
Caption: Liquid-Liquid Extraction workflow for Rabeprazole.
Method Validation and Performance Characteristics
A robust LLE protocol must be validated to ensure its reliability. Key validation parameters, as per regulatory guidelines, include linearity, accuracy, precision, recovery, and matrix effect[8].
| Parameter | Typical Acceptance Criteria | Published Performance for Rabeprazole LLE |
| Linearity (r²) | ≥ 0.99 | > 0.99 over a range of 0.1 ng/mL to 150 ng/mL[7][9]. |
| Accuracy | Within ±15% (±20% at LLOQ) | Within -3.33% to 10.00%[9][11]. |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Intra- and inter-day precision was less than 10%[7][9]. |
| Recovery | Consistent and reproducible | ~70%, consistent across the linear dynamic range[7][9]. |
The use of a stable isotope-labeled internal standard like Rabeprazole-d3 is highly recommended. It co-extracts with the analyte and experiences similar matrix effects, thereby compensating for variations in recovery and ionization efficiency during LC-MS/MS analysis, which leads to improved accuracy and precision[7][11].
Conclusion
This application note has detailed a comprehensive liquid-liquid extraction protocol for Rabeprazole and its deuterated internal standard from human plasma. By understanding the physicochemical properties of Rabeprazole and applying the principles of pH adjustment and solvent partitioning, researchers can achieve a clean, concentrated extract suitable for highly sensitive bioanalysis. The presented method is simple, reproducible, and has been validated to meet the stringent requirements of pharmacokinetic and clinical studies, ensuring the generation of high-quality, reliable data.
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Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science, 6(07), 178-183. [Link]
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Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science, 6(07), 178-183. [Link]
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Msagati, T. A. M., Ngila, J. C., Nindi, M. M., & Mamba, B. B. (2024). Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors. Advances in Food Science and Technology, 12(5), 001-010. [Link]
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Shankar, S., & Suneetha, V. (2011). Bioanalytical method for measurement of rabeprazole in human plasma. Scholars Research Library, 3(3), 430-436. [Link]
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Gomes, N. A. F., et al. (2015). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Chromatography B, 986-987, 106-114. [Link]
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Li, H., et al. (2023). Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. Journal of Analytical Methods in Chemistry. [Link]
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Wikipedia. (n.d.). Rabeprazole. Retrieved from [Link]
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Msagati, T. A. M., Ngila, J. C., Nindi, M. M., & Mamba, B. B. (2024). Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors. International Scholars Journals. [Link]
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Gpatindia. (2020, October 21). RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
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Lee, Y. J., et al. (2001). Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 193-200. [Link]
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Quantitative Analysis of Rabeprazole in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Application Note
Abstract
This application note presents a robust and sensitive method for the quantification of Rabeprazole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology incorporates Rabeprazole-d3 Sodium Salt as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision, in line with regulatory guidelines. We provide a comprehensive protocol, including sample preparation, detailed LC-MS/MS parameters, and validation insights, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the bioanalytical workflow.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
Rabeprazole is a proton pump inhibitor used to treat acid-related gastrointestinal conditions. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The inherent variability in sample preparation and instrumental analysis can compromise the reliability of these measurements.[1] To counteract these variabilities, such as matrix effects and ionization suppression, an ideal internal standard (IS) is employed.[1]
A stable isotope-labeled internal standard, such as Rabeprazole-d3, is the gold standard for quantitative LC-MS/MS assays.[2][3] Since Rabeprazole-d3 is chemically identical to the analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency.[2][4] This mimicry allows it to effectively normalize variations, leading to highly reliable and reproducible results.[3][4] The mass difference of 3 Daltons ensures that it can be distinguished from the unlabeled analyte by the mass spectrometer without interfering with its signal.
Experimental Workflow Overview
The analytical process involves three main stages: sample preparation to isolate the analyte and internal standard from the plasma matrix, chromatographic separation to resolve the compounds, and mass spectrometric detection for sensitive and selective quantification.
Caption: High-level workflow for Rabeprazole quantification.
Detailed Methodologies and Protocols
Materials and Reagents
-
Rabeprazole Sodium Salt (Reference Standard)
-
Rabeprazole-d3 Sodium Salt (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Formate or Acetate
-
Formic Acid
-
Methyl Tert-Butyl Ether (MTBE)
-
Human Plasma (with K2-EDTA)
-
Ultrapure Water
Sample Preparation Protocol
A liquid-liquid extraction (LLE) technique is recommended for its high recovery and ability to produce a clean sample extract.[5]
Step-by-Step LLE Protocol:
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Rabeprazole-d3 working solution (e.g., at 100 ng/mL in 50% methanol) to each plasma sample, except for the blank matrix.
-
Vortex briefly for 10-15 seconds.
-
Add 1 mL of extraction solvent (e.g., Methyl Tert-Butyl Ether:Ethyl Acetate 80:20, v/v).[5]
-
Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 5000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 2 mM Ammonium Formate).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the final solution to an autosampler vial for injection.
Liquid Chromatography Parameters
Chromatographic separation is critical for resolving Rabeprazole from endogenous plasma components, thereby minimizing matrix effects at the point of ionization. A C18 reversed-phase column is highly effective for this purpose.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 2 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 2 - 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Optimized for a short run time (e.g., under 2 minutes) |
Note: The gradient should be optimized to ensure Rabeprazole and its d3-analog elute in a sharp peak with good separation from the solvent front and any potential interferences.
Mass Spectrometry Parameters
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for bioanalytical quantification. Positive Electrospray Ionization (ESI+) is the preferred ionization mode for Rabeprazole.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Gas Flow | Optimized for the specific instrument |
| Dwell Time | 100 ms |
MRM Transitions and Compound-Specific Parameters:
The key to selective detection is the fragmentation of the precursor ion into a specific product ion. For Rabeprazole, the protonated molecule [M+H]⁺ is selected as the precursor. The primary fragmentation occurs at the sulfinylmethyl bridge.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Rabeprazole | 360.2 | 242.1 | 20 | 12 |
| Rabeprazole-d3 (IS) | 363.2 | 242.1 | 20 | 12 |
Note: Cone voltage and collision energy should be optimized for the specific instrument to achieve the highest signal intensity.[5]
Sources
- 1. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Rabeprazole-d3 Sodium Salt in Drug-Drug Interaction Studies: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Rabeprazole-d3 Sodium Salt in the investigation of drug-drug interactions (DDIs). It offers in-depth scientific rationale, detailed experimental protocols, and data interpretation strategies, grounded in current regulatory expectations.
Introduction: The Imperative of DDI Studies and the Role of Deuterated Internal Standards
The co-administration of multiple drugs is a common clinical reality. Consequently, understanding the potential for drug-drug interactions is a cornerstone of drug development and a critical component of regulatory submissions. DDIs can alter a drug's pharmacokinetic profile, leading to either toxic accumulation or loss of efficacy. A significant portion of these interactions occurs at the level of drug metabolism, frequently involving the cytochrome P450 (CYP) enzyme superfamily.
Rabeprazole, a proton pump inhibitor (PPI), is primarily metabolized by CYP2C19 and CYP3A4, with a notable contribution from a non-enzymatic pathway. This metabolic profile makes it a relevant compound for DDI studies, both as a potential victim (whose metabolism is altered by another drug) and as a perpetrator (a drug that alters the metabolism of another).
To accurately quantify rabeprazole concentrations in complex biological matrices like plasma, a robust bioanalytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for its high sensitivity and selectivity. The gold standard in quantitative LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). Rabeprazole-d3 Sodium Salt, a deuterated analog of rabeprazole, serves as an ideal SIL-IS. Its physicochemical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variability and matrix effects.
Scientific Foundation: Rabeprazole Metabolism and DDI Potential
Rabeprazole's metabolic fate is a key determinant of its DDI potential. The primary metabolic pathways are:
-
CYP2C19-mediated demethylation: This pathway leads to the formation of desmethyl rabeprazole.
-
CYP3A4-mediated sulfoxidation: This results in the formation of rabeprazole sulfone.
-
Non-enzymatic reduction: A significant portion of rabeprazole is converted to rabeprazole thioether through a non-enzymatic process.
The following diagram illustrates the metabolic pathways of rabeprazole:
Caption: Metabolic pathways of rabeprazole.
Given its reliance on CYP2C19 and CYP3A4, rabeprazole's pharmacokinetics can be altered by co-administered drugs that inhibit or induce these enzymes. Conversely, rabeprazole itself has the potential to inhibit these enzymes, affecting the metabolism of other drugs. For instance, a recent study determined the in vitro IC50 value for rabeprazole's inhibition of CYP2C19 to be 6.43 µM.
In Vitro DDI Study: CYP Inhibition Assay in Human Liver Microsomes
This section provides a detailed protocol to assess the potential of a new chemical entity (NCE) to inhibit the CYP2C19 and CYP3A4-mediated metabolism of rabeprazole using human liver microsomes (HLMs).
Experimental Objective
To determine the half-maximal inhibitory concentration (IC50) of an NCE on the metabolism of rabeprazole by CYP2C19 and CYP3A4 in HLMs.
Materials and Reagents
| Reagent/Material | Supplier/Grade |
| Rabeprazole | Reference Standard |
| Rabeprazole-d3 Sodium Salt | Reference Standard |
| NCE | Test Compound |
| Pooled Human Liver Microsomes (HLMs) | Reputable commercial source |
| Ticlopidine (CYP2C19 inhibitor) | Positive Control |
| Ketoconazole (CYP3A4 inhibitor) | Positive Control |
| NADPH Regenerating System | Commercial kit |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | Laboratory prepared |
| Acetonitrile (LC-MS grade) | High purity |
| Formic Acid (LC-MS grade) | High purity |
| Purified Water | Type I |
Experimental Workflow
The following diagram outlines the key steps in the in vitro CYP inhibition assay:
Caption: Workflow for the in vitro CYP inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of rabeprazole, NCE, ticlopidine, and ketoconazole in a suitable organic solvent (e.g., DMSO). The final solvent concentration in the incubation should not exceed 0.5%.
-
Prepare a working solution of Rabeprazole-d3 Sodium Salt in cold acetonitrile (for quenching the reaction).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of 100 mM potassium phosphate buffer (pH 7.4).
-
Add varying concentrations of the NCE or the positive control inhibitor.
-
Add rabeprazole (as the substrate). A concentration around the Km value for each enzyme is recommended.
-
Add HLMs (a final protein concentration of 0.1-0.5 mg/mL is typical).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of cold acetonitrile containing Rabeprazole-d3 Sodium Salt.
-
Centrifuge the plate at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Data Analysis
-
Monitor the formation of the primary metabolites (desmethyl rabeprazole for CYP2C19 and rabeprazole sulfone for CYP3A4).
-
Calculate the percentage of inhibition at each NCE concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the NCE concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo DDI Study: A Clinical Protocol Design
This section outlines a representative clinical study design to evaluate the effect of an NCE on the pharmacokinetics of rabeprazole in healthy volunteers.
Study Objective
To assess the impact of co-administration of an NCE on the single-dose pharmacokinetics of rabeprazole in healthy adult subjects.
Study Design
A randomized, open-label, two-period, crossover study is a robust design for this purpose.
-
Period 1: Subjects receive a single oral dose of rabeprazole (e.g., 20 mg).
-
Washout Period: A sufficient washout period (at least 10 half-lives of rabeprazole and the NCE) is implemented.
-
Period 2: Subjects receive the NCE for a specified duration to reach steady-state, followed by co-administration of a single oral dose of rabeprazole (e.g., 20 mg).
The logical flow of the in vivo study is as follows:
Caption: Design of an in vivo DDI clinical study.
Key Protocol Elements
-
Study Population: Healthy male and female volunteers, typically genotyped for CYP2C19 to account for metabolic variability.
-
Dosing Regimen:
-
Rabeprazole: A single oral dose of 20 mg.
-
NCE: Dosing regimen should be based on its pharmacokinetic properties to ensure steady-state concentrations are achieved before rabeprazole co-administration.
-
-
Pharmacokinetic Sampling:
-
Blood samples should be collected at pre-dose and at multiple time points post-rabeprazole administration (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours).
-
-
Bioanalysis: Plasma concentrations of rabeprazole will be determined using a validated LC-MS/MS method with Rabeprazole-d3 Sodium Salt as the internal standard.
Data Analysis
-
Calculate pharmacokinetic parameters for rabeprazole, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Determine the geometric mean ratios (GMRs) and 90% confidence intervals for AUC and Cmax of rabeprazole with and without the NCE.
-
A significant DDI is typically concluded if the 90% confidence intervals for the GMRs fall outside the bioequivalence range of 80-125%.
Bioanalytical Method: LC-MS/MS Quantification
A validated bioanalytical method is crucial for the success of any DDI study.
Sample Preparation
Protein precipitation is a common and effective method for extracting rabeprazole from plasma.
-
To a 100 µL plasma sample, add the internal standard solution (Rabeprazole-d3 Sodium Salt).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
LC-MS/MS Parameters
The following table provides typical starting parameters for the LC-MS/MS analysis. Method optimization is essential.
| Parameter | Typical Setting |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rabeprazole | 360.2 | 242.1 |
| Rabeprazole-d3 | 363.2 | 245.1 |
| Desmethyl Rabeprazole | 346.2 | 228.2 |
| Rabeprazole Sulfone | 376.2 | 240.1 |
Note: The MRM transition for Rabeprazole-d3 assumes deuteration on the methoxy group. The exact mass shift will depend on the position and number of deuterium atoms.
Conclusion
Rabeprazole-d3 Sodium Salt is an indispensable tool for conducting accurate and reliable drug-drug interaction studies involving rabeprazole. Its use as an internal standard in validated LC-MS/MS methods ensures high-quality pharmacokinetic data. The protocols outlined in this guide provide a robust framework for both in vitro and in vivo investigations of DDI potential, aligning with scientific best practices and regulatory expectations. A thorough understanding of rabeprazole's metabolism, coupled with well-designed studies, is essential for predicting and mitigating the risks of clinically significant drug-drug interactions.
References
-
Gao, L., et al. (2024). Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. Journal of Chromatography B, 123969. Retrieved from [Link]
-
Tak, S., et al. (2009). Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study. Journal of Korean Pharmaceutical Sciences. Retrieved from [Link]
-
Patel, D., et al. (2025). Comparative in vitro assessment of CYP2C19 inhibition by ilaprazole and conventional proton pump inhibitors using a high throughput fluorometric assay. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of LCMS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. Retrieved from [Link]
-
ResearchGate. (n.d.). The proton pump inhibitors (PPIs) omeprazole and rabeprazole but not lansoprazole and pantoprazole are in vitro time-dependent inhibitors of CYP2C19. Retrieved from [Link]
- ResearchGate. (n.d.). *Comparative Effects of Rabeprazole and Omeprazole on the Inducibility of Cytochrome P450-1A and Cytochrome P450-3
Troubleshooting & Optimization
Technical Support Center: Rabeprazole Analysis with Rabeprazole-d3 Sodium Salt
Welcome to the technical support center for Rabeprazole analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions when using Rabeprazole-d3 Sodium Salt as an internal standard. Our goal is to equip you with the scientific rationale and practical steps to overcome common analytical challenges, ensuring the accuracy and integrity of your results.
The Critical Role of a Deuterated Internal Standard
In quantitative analysis, particularly in complex biological matrices, achieving accuracy and precision is paramount.[1] Rabeprazole-d3 Sodium Salt, a stable isotope-labeled version of Rabeprazole, serves as an ideal internal standard (IS) for mass spectrometry (MS)-based assays.[2] Its chemical and physical properties are nearly identical to the analyte, Rabeprazole.[1] This key characteristic allows it to co-elute chromatographically and experience similar ionization effects in the MS source.[3] By adding a known quantity of the deuterated standard to your samples at the beginning of the preparation process, you can effectively correct for variability in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][4][5] This principle, known as isotope dilution mass spectrometry (IDMS), is foundational for robust and reliable quantitative bioanalysis.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of Rabeprazole using Rabeprazole-d3 Sodium Salt.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Rabeprazole and/or Rabeprazole-d3
Potential Causes:
-
Secondary Silanol Interactions: Rabeprazole, with its amine functional groups, can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[6]
-
Inappropriate Mobile Phase pH: Rabeprazole is most stable at a higher pH.[6][7] An unsuitable mobile phase pH can cause inconsistent ionization and result in poor peak shape.[6]
-
Column Overload: Injecting a sample with too high a concentration can saturate the column, causing peak broadening and tailing.[6]
-
Column Degradation: Over time, the stationary phase of the column can degrade, creating active sites that lead to peak distortion.[6]
Solutions:
-
Optimize Mobile Phase pH: For basic compounds like Rabeprazole, adjusting the mobile phase to a slightly acidic pH (e.g., using a buffer like ammonium formate at pH 3-4) can protonate the analyte, reducing its interaction with silanols. Conversely, a higher pH (e.g., pH 8-10 with a buffer like ammonium bicarbonate) can suppress the ionization of silanol groups.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize silanol interactions. Consider using a column specifically marketed for the analysis of basic compounds.
-
Reduce Injection Volume/Concentration: Prepare a dilution series of your sample and inject decreasing amounts to see if peak shape improves. This will help determine if you are overloading the column.
-
Employ a Guard Column: A guard column can help protect your analytical column from contaminants and extend its lifetime.
Issue 2: High Variability in Analyte/Internal Standard Response Ratio
Potential Causes:
-
Inconsistent Sample Preparation: Variability in extraction recovery between the analyte and the internal standard can lead to inconsistent ratios.
-
Analyte Instability: Rabeprazole is known to be unstable under acidic conditions and is also susceptible to degradation by heat, oxidation, and light.[7][8][9][10][11] Degradation of the analyte but not the internal standard will alter the response ratio.
-
Matrix Effects: Significant ion suppression or enhancement that differentially affects the analyte and internal standard can cause variability. While a deuterated standard mitigates this, extreme matrix effects can still be a factor.[5]
Solutions:
-
Ensure Homogeneous Mixing: Thoroughly vortex or mix samples after adding the internal standard to ensure it is evenly distributed before any extraction steps.
-
Control Environmental Conditions: Protect samples from light and keep them cool to minimize degradation. Prepare samples fresh whenever possible. If storage is necessary, evaluate the stability of Rabeprazole under your storage conditions.
-
Optimize Sample Cleanup: If matrix effects are suspected, consider a more rigorous sample preparation method such as solid-phase extraction (SPE) to remove interfering components from the sample matrix.[5]
-
Evaluate Internal Standard Purity: Ensure the chemical and isotopic purity of your Rabeprazole-d3 Sodium Salt is high (typically ≥98% isotopic enrichment and >99% chemical purity) to guarantee consistent performance.[12]
Issue 3: Interference or Co-eluting Peaks
Potential Causes:
-
Metabolites or Degradation Products: Rabeprazole can be metabolized or degrade into various products, some of which may have similar chromatographic properties.[8][10]
-
Matrix Components: Endogenous substances from the biological matrix can co-elute with the analyte or internal standard.
-
Excipients from Formulations: If analyzing a pharmaceutical product, excipients in the tablet or capsule can sometimes interfere with the analysis.[10]
Solutions:
-
Adjust Chromatographic Selectivity:
-
Mobile Phase: Modify the organic solvent (e.g., switch from acetonitrile to methanol or use a combination) or the buffer composition and pH to alter the elution profile.
-
Column Chemistry: Try a column with a different stationary phase (e.g., a C8 or a phenyl column) to achieve a different separation mechanism.
-
-
Perform Forced Degradation Studies: Subject a Rabeprazole standard to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[8][10] This will help in identifying if the interfering peak is a degradant.[10]
-
Analyze a Placebo/Blank Matrix: Inject an extract of a blank matrix (plasma, urine, etc., without the analyte or IS) or a placebo formulation to see if the interfering peak is present.[10]
Frequently Asked Questions (FAQs)
Q1: At what stage of the sample preparation should I add the Rabeprazole-d3 Sodium Salt internal standard?
A1: The internal standard should be added at the very beginning of the sample preparation process, before any extraction, precipitation, or dilution steps.[1] This ensures that the IS experiences the same potential losses as the analyte throughout the entire workflow, allowing for accurate correction.[1]
Q2: Can I use Rabeprazole-d3 Sodium Salt as an internal standard for HPLC-UV analysis?
A2: No, this is generally not feasible. HPLC-UV detectors cannot differentiate between Rabeprazole and its deuterated counterpart as they have identical UV absorbance spectra.[4] The mass difference is only distinguishable by a mass spectrometer.[4] For HPLC-UV, a different, structurally similar compound that is well-resolved from Rabeprazole would be required as an internal standard.[13]
Q3: My Rabeprazole-d3 peak is much smaller/larger than my Rabeprazole peak. Is this a problem?
A3: While it's ideal for the analyte and IS peaks to be of similar intensity, it's not strictly necessary for accurate quantification, as long as both peaks are well above the limit of quantification and within the linear range of the detector. A significant difference in intensity could be due to the concentration of the IS spiking solution being much lower or higher than the expected analyte concentration in the samples. You can adjust the concentration of your IS spiking solution to achieve a more comparable response.
Q4: How do I confirm the identity of a suspected degradation product in my Rabeprazole sample?
A4: The most definitive way to identify an unknown peak is by using high-resolution mass spectrometry (HRMS) to obtain an accurate mass and fragmentation pattern, which can then be used to propose an elemental composition and structure. Comparing the retention time of the unknown peak with that of a certified reference standard of the suspected impurity is also a common and reliable identification method.[14]
Experimental Protocols and Data
Table 1: Example HPLC-MS/MS Parameters for Rabeprazole Analysis
| Parameter | Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Waters Symmetry C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Rabeprazole) | m/z 360.3 → 242.1[15] |
| MRM Transition (Rabeprazole-d3) | m/z 363.3 → 245.1 (adjust based on specific labeling) |
Protocol 1: Sample Preparation from Human Plasma
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of Rabeprazole-d3 Sodium Salt internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile (protein precipitation agent).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 Mobile Phase A:B).
-
Vortex for 30 seconds.
-
Inject 5 µL into the LC-MS/MS system.
Visualizing the Workflow
A robust analytical workflow is crucial for reproducible results. The following diagram illustrates a typical process for quantitative bioanalysis using a deuterated internal standard.
Caption: A generalized workflow for quantitative analysis using an internal standard.
This diagram outlines the key stages from sample preparation to final quantification.
The following troubleshooting decision tree can guide you when encountering analytical issues.
Caption: A decision tree for troubleshooting common HPLC-MS issues.
By following this structured approach, you can systematically identify and resolve the root cause of your analytical problems.
References
- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide. Benchchem.
- A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of Pharmaceutical and Clinical Research.
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Rabeprazole Impurities. Benchchem.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Quora.
- Deuterated Internal Standard: Significance and symbolism. Medium.
- addressing matrix effects in LC-MS/MS analysis of rabeprazole metabolites. Benchchem.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. National Institutes of Health.
- Structural elucidation of rabeprazole sodium photodegradation products. PubMed.
- Rabeprazole-d3 sodium (LY307640-d3 sodium). MedChemExpress.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- identifying and mitigating interference in rabeprazole sodium HPLC analysis. Benchchem.
- Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. ResearchGate.
- Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. International Journal of Pharmacy & Life Sciences.
- Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. Google Patents.
- Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Research Journal of Pharmacy and Technology.
- Stable pharmaceutical composition of rabeprazole. Google Patents.
- Development of RP-HPLC Method for the Estimation of Rabeprazole in Pure and Tablet Dosage Form. ResearchGate.
- Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. JOCPR.
- Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Matrix effects in Rabeprazole quantification using "Rabeprazole-d3 Sodium Salt"
Technical Support Center: Rabeprazole Quantification
A-Z Guide to Troubleshooting Matrix Effects with Rabeprazole-d3 Sodium Salt Internal Standard
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming challenges related to matrix effects in the LC-MS/MS quantification of Rabeprazole. As your virtual Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational concepts essential for understanding and mitigating matrix effects in your bioanalytical assays.
Q1: What, precisely, is a "matrix effect" in the context of LC-MS/MS?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components from the sample matrix (e.g., plasma, serum, urine).[1][2][3] This interference occurs within the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, and can manifest in two ways:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte (Rabeprazole) for ionization, leading to a decreased analyte signal and artificially low concentration readings.[4][5][6]
-
Ion Enhancement: Less common, where matrix components increase the ionization efficiency of the analyte, resulting in an inflated signal and erroneously high concentration readings.[7][8]
These effects compromise the accuracy, precision, and sensitivity of the assay.[7][9]
Q2: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) like Rabeprazole-d3 Sodium Salt considered the gold standard?
A SIL-IS is the analyte of interest (Rabeprazole) in which one or more atoms have been replaced with their heavier, stable isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[10][11] Rabeprazole-d3 is considered ideal because:
-
Co-elution: It is chemically identical to Rabeprazole and therefore exhibits nearly identical behavior during sample extraction and chromatographic separation.[12]
-
Compensatory Effect: Because it co-elutes and has the same ionization properties, it experiences the same degree of ion suppression or enhancement as the analyte.[11][13][14] By calculating the response ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is effectively normalized, leading to a more accurate and precise result.[12][13]
-
Regulatory Expectation: Regulatory bodies like the FDA recognize the value of SIL-IS in ensuring robust and reliable bioanalytical data.[15][16]
While a SIL-IS is the first choice, it's crucial to verify its purity, as any unlabeled analyte impurity can compromise quantitation.[12]
Q3: What are the most common sources of matrix effects in biological samples like plasma?
The primary culprits are endogenous components that are co-extracted with your analyte. For plasma samples, the most notorious are phospholipids from cell membranes.[7][17][18] Other sources include:
-
Salts, proteins, and other endogenous small molecules.[1]
-
Anticoagulants (e.g., EDTA, heparin) used during sample collection.
-
Dosing vehicles or formulation agents.[7]
-
Co-administered medications and their metabolites.[1]
Phospholipids are particularly problematic due to their tendency to elute across a broad range in typical reversed-phase chromatography, increasing the chance of overlap with the analyte peak.[17]
Q4: How do I quantitatively measure the matrix effect in my assay?
The standard method is to calculate the Matrix Factor (MF) using a post-extraction spike experiment.[1][19] This approach isolates the effect on ionization from the effect on extraction recovery.
The formula is: Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) [7]
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
To account for the internal standard, the IS-Normalized MF is calculated: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
According to regulatory guidance, the Coefficient of Variation (CV) of the IS-Normalized MF across at least 6 different lots of matrix should not be greater than 15%.[19]
Part 2: Systematic Troubleshooting Guide
Encountering issues? Follow this logical workflow to diagnose and resolve problems related to matrix effects.
Initial Assessment: Recognizing the Symptoms
Before diving into complex experiments, first identify the symptoms pointing towards a matrix effect issue:
-
High Variability (%CV > 15%) in Quality Control (QC) samples or across replicate injections of the same sample.
-
Inconsistent Internal Standard (IS) Area: The peak area of Rabeprazole-d3 varies significantly between samples across an analytical run.
-
Poor Accuracy: QC sample concentrations are consistently biased high (enhancement) or low (suppression).
-
Shifting Retention Times or Poor Peak Shape: This can indicate column fouling from insufficiently cleaned-up matrix components.
-
Failing Regulatory Criteria: Inability to meet the acceptance criteria for accuracy and precision as defined by FDA or other regulatory guidelines.[15][20]
Workflow for Diagnosing & Mitigating Matrix Effects
This diagram outlines a systematic approach to troubleshooting.
Caption: Systematic workflow for troubleshooting matrix effects.
Part 3: In-Depth Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol provides a step-by-step guide to determine the extent of matrix effects in your Rabeprazole assay.
Objective: To quantitatively measure ion suppression or enhancement.
Materials:
-
Blank biological matrix from at least 6 unique sources/lots.
-
Rabeprazole and Rabeprazole-d3 Sodium Salt reference standards.
-
Validated sample preparation method (e.g., Protein Precipitation, SPE, LLE).
-
LC-MS/MS system.
Procedure:
-
Prepare Set A (Analyte in Neat Solution):
-
Prepare a solution of Rabeprazole and Rabeprazole-d3 in the final mobile phase composition at two concentrations (Low QC and High QC).
-
-
Prepare Set B (Analyte in Post-Extraction Matrix):
-
Process blank matrix from each of the 6 sources using your validated sample preparation method.
-
After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with Rabeprazole and Rabeprazole-d3 to the same final concentrations as Set A.
-
-
Analysis:
-
Inject both Set A and Set B onto the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
-
Calculations:
-
For each matrix lot and concentration, calculate:
-
MF (Analyte) = Mean Peak Area (Set B, Rabeprazole) / Mean Peak Area (Set A, Rabeprazole)
-
MF (IS) = Mean Peak Area (Set B, Rabeprazole-d3) / Mean Peak Area (Set A, Rabeprazole-d3)
-
IS-Normalized MF = MF (Analyte) / MF (IS)
-
-
Calculate the mean, standard deviation, and %CV for the IS-Normalized MF across the 6 matrix lots.
-
Acceptance Criteria: The %CV of the IS-Normalized MF should be ≤ 15%.[19]
Troubleshooting Scenarios & Solutions
Scenario 1: High IS-Normalized MF Variability (>15% CV)
-
Probable Cause: Your sample preparation is not sufficiently removing interfering matrix components, and the nature of these interferences varies significantly between different lots of matrix. This is a classic sign of inadequate sample cleanup.[18][21]
-
Solution 1: Enhance Sample Preparation. Protein precipitation (PPT) alone is often insufficient for removing phospholipids.[5]
-
Implement Phospholipid Removal (PLR): Use specialized PLR plates or cartridges (e.g., HybridSPE®, Ostro™).[22] These products combine the simplicity of PPT with a selective sorbent that captures phospholipids, yielding a much cleaner extract.[17][22]
-
Optimize Solid-Phase Extraction (SPE): Develop a more rigorous SPE method. Experiment with different sorbent chemistries (e.g., mixed-mode cation exchange) and wash steps to selectively remove interferences while retaining Rabeprazole.[23]
-
Evaluate Liquid-Liquid Extraction (LLE): Test different organic solvents and pH conditions to improve the selectivity of the extraction.[23]
-
-
Solution 2: Improve Chromatographic Separation.
Scenario 2: Consistent, Low Internal Standard (IS) Area in All Samples
-
Probable Cause: This points to a consistent problem affecting the IS across the board. The issue could be ion suppression, but it might also be a simpler problem.
-
Solution 1: Check for Errors in IS Preparation. Verify the concentration and stability of your Rabeprazole-d3 spiking solution.
-
Solution 2: Investigate Extraction Recovery. The IS may be poorly recovered during your sample preparation. Perform a recovery experiment by comparing the response of pre-spiked samples to post-spiked samples.
-
Solution 3: Clean the Mass Spectrometer Ion Source. A dirty ion source can cause a uniform drop in signal for all analytes.[21]
Data Presentation: Example MRM Transitions
For robust quantification, specific and sensitive Multiple Reaction Monitoring (MRM) transitions must be used.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Notes |
| Rabeprazole | m/z 360.1 | m/z 242.2 | Primary quantifying transition.[24] |
| Rabeprazole-d3 | m/z 363.1 | m/z 245.2 | Assumes d3 label is on a stable part of the molecule that is retained in the fragment. |
Note: These values are typical and should be optimized on your specific instrument.
Visualization: The Mechanism of Ion Suppression
This diagram illustrates how co-eluting matrix components can interfere with the ionization of Rabeprazole in the ESI source.
Caption: Mechanism of ion suppression in an ESI source.
References
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess . SciSpace. [Link]
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Matrix Effect in Bioanalysis-An Overview . International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis . National Institutes of Health (NIH). [Link]
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Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization . ACS Publications. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW . National Institutes of Health (NIH). [Link]
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All You Need To Know About Phospholipid Removal (PLR) . Element Lab Solutions. [Link]
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Simple quantification of lansoprazole and rabeprazole concentrations in human serum by liquid chromatography/tandem mass spectrometry . PubMed. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation . Lambda Therapeutic Research. [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International. [Link]
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Ion Suppression: A Major Concern in Mass Spectrometry . LCGC International. [Link]
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The essence of matrix effects for chromatographic assays . European Bioanalysis Forum. [Link]
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Validation of LCMS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study . ResearchGate. [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis . National Institutes of Health (NIH). [Link]
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Ion Suppression and ESI . University of Waterloo. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
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Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid . PubMed. [Link]
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Matrix effects and selectivity issues in LC-MS-MS . ResearchGate. [Link]
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Bioanalytical method for measurement of rabeprazole in human plasma . Scholars Research Library. [Link]
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Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization . PubMed. [Link]
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Stable Labeled Isotopes as Internal Standards: A Critical Review . Crimson Publishers. [Link]
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Determining Matrix Effects in Complex Food Samples . Waters Corporation. [Link]
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Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid . National Institutes of Health (NIH). [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography . American Pharmaceutical Review. [Link]
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Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA). [Link]
-
Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma . National Institutes of Health (NIH). [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? . BioProcess International. [Link]
-
Ion suppression (mass spectrometry) . Wikipedia. [Link]
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Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates . Waters Corporation. [Link]
-
Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid . ResearchGate. [Link]
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Navigating the Matrix: A Technical Support Guide to Overcoming Ion Suppression in the LC-MS/MS Analysis of Rabeprazole
Welcome to the technical support center for the LC-MS/MS analysis of Rabeprazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to one of the most persistent challenges in bioanalysis: ion suppression. Here, we move beyond theoretical explanations to offer field-proven insights and troubleshooting workflows to ensure the accuracy, sensitivity, and reproducibility of your analytical data.
The Challenge: Understanding Ion Suppression in Rabeprazole Analysis
Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Rabeprazole, in the mass spectrometer's ion source.[1][2][3][4] This phenomenon can lead to a significant reduction in signal intensity, compromising the accuracy and sensitivity of the quantification. In the analysis of Rabeprazole from biological matrices like plasma, common culprits for ion suppression include phospholipids, salts, and proteins.[5][6]
Electrospray ionization (ESI) is particularly susceptible to ion suppression due to the complexity of its ionization mechanism.[3] The presence of interfering compounds can alter the physical properties of the ESI droplets, such as surface tension and viscosity, hindering solvent evaporation and the subsequent release of gas-phase analyte ions.[3][7]
This guide will walk you through a systematic approach to identifying, troubleshooting, and mitigating ion suppression in your Rabeprazole LC-MS/MS assays.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the scientific rationale behind them.
Question 1: I'm observing a significantly lower signal for Rabeprazole in my plasma samples compared to the neat standard solution. How can I confirm that ion suppression is the cause?
Answer:
This is a classic indicator of ion suppression. To systematically diagnose this issue, you can perform a post-column infusion experiment . This technique helps to pinpoint the regions in your chromatogram where ion suppression is occurring.[7][8]
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of Rabeprazole at a concentration that gives a stable and moderate signal.
-
Infuse this solution continuously into the MS detector, post-analytical column, using a syringe pump and a T-junction.
-
Inject a blank, extracted plasma sample onto the LC-MS/MS system running your current chromatographic method.
-
Monitor the Rabeprazole signal. A stable baseline will be observed initially. Any dips or drops in this baseline correspond to the elution of matrix components that are causing ion suppression.[8]
Diagram: Post-Column Infusion Setup
Caption: Workflow for a post-column infusion experiment to identify ion suppression zones.
Question 2: My post-column infusion experiment confirmed significant ion suppression that co-elutes with Rabeprazole. What are my options to mitigate this?
Answer:
Once ion suppression is confirmed, you have several strategies at your disposal. The most effective approach often involves a combination of optimizing sample preparation and chromatography.
Strategy 1: Enhance Sample Preparation
The goal of sample preparation is to remove interfering matrix components before analysis.[1][9] For Rabeprazole in plasma, here's a comparison of common techniques:
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.[9] | Simple, fast, and inexpensive. | Often results in insufficient removal of phospholipids, a major source of ion suppression.[5][10] |
| Liquid-Liquid Extraction (LLE) | Rabeprazole is partitioned into an immiscible organic solvent, leaving interfering components in the aqueous layer.[9][11] | Cleaner extracts than PPT, good removal of salts and some phospholipids. | Can be labor-intensive, may require optimization of solvents and pH. |
| Solid-Phase Extraction (SPE) | Rabeprazole is selectively retained on a solid sorbent while interferences are washed away.[9][12][13] | Provides the cleanest extracts, effectively removes phospholipids and other interferences. | More expensive and requires method development to select the appropriate sorbent and elution conditions. |
Recommendation: If you are currently using protein precipitation, consider switching to liquid-liquid extraction or, for the cleanest samples, solid-phase extraction. A study on Rabeprazole enantiomers demonstrated high recovery (>91.8%) using an Oasis HLB SPE cartridge.[12][13]
Diagram: Sample Preparation Workflow Comparison
Caption: Comparison of common sample preparation workflows for bioanalysis.
Strategy 2: Optimize Chromatographic Separation
The aim here is to chromatographically separate Rabeprazole from the co-eluting matrix components that cause ion suppression.[2]
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between Rabeprazole and interfering peaks.
-
Adjust Mobile Phase pH: Rabeprazole is more stable under basic conditions.[14] Using a mobile phase with a higher pH (e.g., with ammonium hydroxide) may alter the retention of both Rabeprazole and interfering compounds, potentially improving separation.[15]
-
Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which may provide a different elution profile for the interfering components.
Question 3: I am using a stable isotope-labeled internal standard (SIL-IS) for Rabeprazole, but I'm still seeing high variability in my results. Why isn't the SIL-IS correcting for the ion suppression?
Answer:
While a SIL-IS is the gold standard for correcting matrix effects, its effectiveness can be compromised under certain conditions.[9] A SIL-IS is designed to co-elute with the analyte and experience the same degree of ion suppression, thus maintaining a constant analyte-to-IS ratio.[1] However, if the ion suppression is severe and highly variable between samples, even a SIL-IS may not be able to fully compensate.[16]
Troubleshooting Steps:
-
Re-evaluate your sample preparation: As discussed in Question 2, a more rigorous sample cleanup method like SPE can reduce the overall ion suppression, allowing the SIL-IS to perform its corrective function more effectively.
-
Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering species.[3][4]
-
Check for differential suppression: In rare cases, the analyte and SIL-IS may experience slightly different degrees of ion suppression, especially if they are at the leading or tailing edge of a severe suppression zone. Further chromatographic optimization to move the peaks away from the most intense suppression region can help.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of Rabeprazole that I should be aware of, and can they also be affected by ion suppression?
A1: Rabeprazole is extensively metabolized, primarily by CYP2C19 and CYP3A4 enzymes, as well as through non-enzymatic reduction.[17][18][19] Key metabolites include Rabeprazole thioether, desmethyl Rabeprazole, and Rabeprazole sulfone.[6][18] Yes, these metabolites can also be subject to ion suppression, and it's crucial to assess matrix effects for each analyte during method validation.
Q2: Can the choice of mobile phase additives affect ion suppression?
A2: Absolutely. Some mobile phase additives can cause ion suppression themselves.[7] For instance, trifluoroacetic acid (TFA) is known to cause significant signal suppression in ESI.[20] Volatile buffers like ammonium formate or ammonium acetate are generally preferred for LC-MS applications.[15][21][22]
Q3: Is it better to use ESI or APCI for Rabeprazole analysis to minimize ion suppression?
A3: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI.[3][7] If you have an APCI source available and your Rabeprazole sensitivity is sufficient, it is worth exploring as an alternative to mitigate matrix effects.
Q4: Can the design of the HPLC column itself contribute to ion suppression?
A4: In some cases, yes. For certain compounds, interactions with the stainless steel components of standard HPLC columns can lead to the formation of metal salts that cause ion suppression.[23] If you have exhausted other troubleshooting options, particularly for chelating compounds, considering a metal-free or PEEK-lined column could be a viable solution.[23]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. Retrieved January 21, 2026, from [Link]
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Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbio. Retrieved January 21, 2026, from [Link]
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How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved January 21, 2026, from [Link]
- Gopinath, S., Kumar, P. N., Kumar, V. R., & Dhanaraju, M. D. (2015). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 114, 196-203.
- Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., & Tateishi, T. (2006). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 565-570.
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An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2011, November 1). Spectroscopy. Retrieved January 21, 2026, from [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2012, April 1). LCGC International. Retrieved January 21, 2026, from [Link]
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Sample Prep Solutions #7: Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2012, October 31). LCGC International. Retrieved January 21, 2026, from [Link]
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Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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- Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., & Tateishi, T. (2006). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 565-570.
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Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. (2023, November 18). Journal of the American Society for Mass Spectrometry. Retrieved January 21, 2026, from [Link]
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Drug-Mediated Ion Suppression and Mitigation of Interferences Using Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry (LC-Q/TOF-MS) and Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). (2020, August 10). Journal of Analytical Toxicology. Retrieved January 21, 2026, from [Link]
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Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2025, March 3). Labcompare. Retrieved January 21, 2026, from [Link]
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A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (2017, September 1). Journal of AOAC International. Retrieved January 21, 2026, from [Link]
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CHAPTER 4 DEVELOPMENT OF A NEW RP-UPLC METHOD FOR THE DETERMINATION OF RABEPRAZOLE SODIUM IN PHARMACEUTICAL FORMULATION AND APPL. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study. (2009). Journal of Pharmaceutical Investigation. Retrieved January 21, 2026, from [Link]
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Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats. (2023, March 3). Molecules. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Stability of Rabeprazole-d3 Sodium Salt in Biological Samples
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Rabeprazole-d3 Sodium Salt. It addresses common questions and troubleshooting scenarios related to the stability of this deuterated internal standard in biological matrices during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Rabeprazole-d3 Sodium Salt in biological samples?
A1: The stability of Rabeprazole-d3 Sodium Salt, like its non-deuterated counterpart, is primarily influenced by pH, temperature, and light exposure.[1][2] Rabeprazole is a proton pump inhibitor (PPI) that is known to be unstable in acidic conditions.[1][3] In an acidic environment, it undergoes rapid degradation.[1] Therefore, maintaining a neutral to alkaline pH is crucial during sample collection, processing, and storage. Additionally, exposure to elevated temperatures and certain light conditions can accelerate its degradation.[4]
Q2: How does the choice of biological matrix (e.g., plasma, whole blood, urine) impact the stability of Rabeprazole-d3 Sodium Salt?
A2: The enzymatic activity and pH of the biological matrix can significantly impact stability. Plasma, being a common matrix for pharmacokinetic studies, contains enzymes like esterases that can potentially degrade certain compounds.[5] However, rabeprazole is primarily metabolized in the liver by CYP2C19 and CYP3A4 enzymes and also undergoes non-enzymatic reduction.[6][7] While plasma stability is a critical consideration, the inherent pH of the collected sample is often a more immediate concern for rabeprazole's stability. It is essential to validate the stability in the specific matrix and container system being used, as findings from one matrix cannot be extrapolated to others.[8]
Q3: What are the recommended storage temperatures for biological samples containing Rabeprazole-d3 Sodium Salt?
A3: For long-term storage, freezing the samples is standard practice. Temperatures of -20°C or, preferably, -70°C to -80°C are generally recommended to minimize degradation.[9] One study on rabeprazole in human plasma demonstrated stability for 10 weeks at -20°C.[10] For short-term storage, such as during sample processing, maintaining samples at refrigerated temperatures (2-8°C) is advisable.[11] It's crucial to establish stability at these temperatures through rigorous validation studies.[8][12]
Q4: How many freeze-thaw cycles can samples containing Rabeprazole-d3 Sodium Salt typically withstand without significant degradation?
A4: The number of permissible freeze-thaw cycles must be experimentally determined. Repeated freezing and thawing can compromise the integrity of the analyte.[11][13] Bioanalytical method validation guidelines recommend a minimum of three freeze-thaw cycles be assessed.[14] A study on rabeprazole in human plasma showed it was stable after three freeze-thaw cycles from -20°C to room temperature.[10] The validated number of cycles should always equal or exceed the number of cycles that study samples are expected to undergo.[14]
Q5: Is Rabeprazole-d3 Sodium Salt susceptible to degradation during sample collection and handling?
A5: Yes, particularly if the sample is not handled promptly and under appropriate conditions. The period between sample collection and stabilization (e.g., centrifugation to obtain plasma and subsequent freezing) is critical.[9] Given rabeprazole's acid lability, any delay at room temperature, especially without a stabilizing agent, could lead to degradation.[1] It is best practice to process samples on ice and freeze them as quickly as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of Rabeprazole-d3 Sodium Salt in stored samples. | Degradation due to acidic pH. Rabeprazole degrades rapidly in acidic conditions.[1] | Ensure the use of appropriate anticoagulants and consider adding a buffer or stabilizer to maintain a pH above 7.0 during collection and processing. |
| Temperature fluctuations during storage. Inconsistent freezer temperatures or prolonged periods at room temperature can accelerate degradation. | Use calibrated and monitored freezers. Minimize the time samples are kept at room temperature during handling.[11] | |
| Exceeding validated freeze-thaw cycles. Each freeze-thaw cycle can contribute to degradation.[15] | Adhere strictly to the validated number of freeze-thaw cycles. If more cycles are needed, re-validation is necessary.[14] | |
| High variability in QC sample results. | Inconsistent sample handling procedures. Differences in the time between thawing and analysis can lead to variable degradation. | Standardize all sample handling procedures, including thawing time and temperature. Process all samples (standards, QCs, and unknowns) in the same manner. |
| Matrix effects. Endogenous components in the biological matrix can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS assays.[16] | The use of a deuterated internal standard like Rabeprazole-d3 Sodium Salt is designed to compensate for matrix effects, as it co-elutes and behaves similarly to the analyte.[16][17] Ensure proper chromatographic separation and sample clean-up. | |
| Appearance of unknown peaks in the chromatogram of stored samples. | Formation of degradation products. Rabeprazole can degrade into several products, such as rabeprazole-thioether.[3][6] | Conduct forced degradation studies to identify potential degradation products and ensure the analytical method can separate them from the parent analyte and the internal standard.[4] |
Experimental Protocol: Stability Assessment
This protocol outlines a general procedure for evaluating the stability of Rabeprazole-d3 Sodium Salt in human plasma.
Objective: To determine the short-term (bench-top), long-term (frozen), and freeze-thaw stability of Rabeprazole-d3 Sodium Salt in human plasma.
Materials:
-
Rabeprazole-d3 Sodium Salt reference standard
-
Blank human plasma (with appropriate anticoagulant)
-
Validated bioanalytical method (e.g., LC-MS/MS) for the quantification of Rabeprazole-d3 Sodium Salt
Methodology:
-
Preparation of Quality Control (QC) Samples:
-
Prepare a stock solution of Rabeprazole-d3 Sodium Salt in a suitable solvent (e.g., methanol).[18]
-
Spike blank human plasma with the stock solution to prepare low and high concentration QC samples.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw the QC samples and keep them at room temperature for a predefined period (e.g., 4, 8, 24 hours) that mimics the expected sample handling time.[11]
-
At each time point, analyze the QC samples and compare the concentrations to freshly prepared calibration standards and control QC samples.
-
-
Long-Term Stability:
-
Freeze-Thaw Stability:
-
Subject the QC samples to a specified number of freeze-thaw cycles (e.g., 3 to 5 cycles).[14]
-
A single cycle consists of freezing the samples at the storage temperature for at least 12 hours, followed by thawing unassisted at room temperature.[14]
-
After the final thaw, analyze the samples and compare the concentrations to the nominal values.
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[11]
Data Summary
The following table summarizes typical stability data for Rabeprazole in human plasma, which can serve as an expected baseline for Rabeprazole-d3 Sodium Salt.
| Stability Test | Condition | Duration | Result (Mean % Recovery) |
| Short-Term (Bench-Top) | Room Temperature | 24 hours | ≥ 92%[10] |
| Long-Term | -20°C | 10 weeks | ≥ 95%[10] |
| Freeze-Thaw | -20°C to Room Temp. | 3 cycles | 100%[10] |
Workflow Visualization
The following diagram illustrates the experimental workflow for assessing the stability of Rabeprazole-d3 Sodium Salt in biological samples.
Caption: Workflow for Stability Assessment of Rabeprazole-d3 Sodium Salt.
References
-
A review of rabeprazole in the treatment of acid-related diseases - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Rabeprazole Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]
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Rabeprazole - Wikipedia. (n.d.). Wikipedia. [Link]
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Bioanalytical Method Validation Guidance for Industry - FDA. (2018). U.S. Food and Drug Administration. [Link]
-
Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. (2014). ResearchGate. [Link]
-
Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]
-
Kinetics of decomposition of rabeprazole sodium in aqueous solutions determined by high performance liquid chromatography. (2006). Ingenta Connect. [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]
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Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. (2016). ResearchGate. [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
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Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. (2021). Research Journal of Pharmacy and Technology. [Link]
-
Long-term stability of trastuzumab in plasma and whole blood samples stored under different conditions. (2014). Redalyc. [Link]
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Stability Testing: Ensuring the Longevity of Pharmaceutical Products. (n.d.). T,C&A LAB. [Link]
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Plasma Stability Assay. (n.d.). Creative Bioarray. [Link]
-
Testing Drug Stability for Long-Term Storage. (2012). Drug Discovery and Development. [Link]
-
Stability studies of Rabeprazole sodium. (2022). ResearchGate. [Link]
-
Rabeprazole analysis in human plasma by fully validated HPLC assay. (n.d.). TSI Journals. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2013). National Institutes of Health. [Link]
-
Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. [Link]
-
What is the storage conditions and protocol for deuterated standards of organic compounds? (2017). ResearchGate. [Link]
-
Degradation of PPIs in the pH range 3-7.5. (n.d.). ResearchGate. [Link]
- Stable pharmaceutical composition of rabeprazole. (2006).
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
- Stable pharmaceutical composition of rabeprazole. (2009).
-
Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium. (2008). ResearchGate. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. (2005). SciSpace. [Link]
-
Safety and Efficacy of Proton-Pump Inhibitors are Relevant to their Distinctive Chemical Structures and Physicochemical Properties. (2022). ResearchGate. [Link]
-
The Value of Deuterated Internal Standards. (2017). KCAS Bio. [Link]
-
Synthesis or rupture: Duration of acid inhibition by proton pump inhibitors. (2003). ResearchGate. [Link]
-
Prolonged use of a proton pump inhibitor reduces microbial diversity: implications for Clostridium difficile susceptibility. (2014). PubMed Central. [Link]
-
Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. (2020). PubMed Central. [Link]
-
Freeze thaw study. (2020). Pharmaguideline Forum. [Link]
-
Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. (2022). ResearchGate. [Link]
-
The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2003). ResearchGate. [Link]
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Optimizing mobile phase composition for Rabeprazole and "Rabeprazole-d3 Sodium Salt"
Welcome to the technical support resource for the chromatographic analysis of Rabeprazole and its stable isotope-labeled internal standard, Rabeprazole-d3 Sodium Salt. This guide is structured to provide practical, in-depth solutions to common challenges encountered during method development and routine analysis. We will delve into the causality behind chromatographic behaviors and provide systematic protocols to optimize your mobile phase composition for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for analyzing Rabeprazole?
A typical starting point for reversed-phase HPLC analysis of Rabeprazole utilizes a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier (acetonitrile or methanol). For example, a mobile phase of 0.1M sodium phosphate buffer (pH 6.5) and acetonitrile in a 65:35 v/v ratio has been shown to be effective.[1] Another common starting point is a mixture of methanol and a sodium acetate buffer adjusted to pH 3.[2]
Q2: Why is the mobile phase pH so critical for Rabeprazole analysis?
Mobile phase pH is paramount due to Rabeprazole's chemical nature. It is a basic compound, and its degree of ionization is highly dependent on the pH.[3] Operating at a pH where the analyte is in a single, stable ionic state is crucial for achieving sharp, symmetrical peaks and stable retention times.[4] Furthermore, Rabeprazole is susceptible to degradation under acidic conditions.[5][6] Therefore, pH control is a balancing act between ensuring analyte stability, controlling its ionization state for good chromatography, and suppressing unwanted interactions with the stationary phase.
Q3: Should I use Acetonitrile or Methanol as the organic modifier?
Both acetonitrile and methanol are widely used.[2][7] The choice can significantly impact selectivity—the separation between Rabeprazole, its deuterated standard, and any impurities or degradants.[8][9]
-
Acetonitrile is often preferred for its lower viscosity and lower UV cutoff.[10]
-
Methanol can offer different selectivity due to its protic nature and different interaction mechanisms. If you are struggling with co-eluting peaks, switching the organic modifier is a powerful tool to alter the separation.
Q4: My Rabeprazole peak is severely tailing. What is the primary cause?
Peak tailing for basic compounds like Rabeprazole is most often caused by secondary ionic interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[3][11] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later than the main peak band, resulting in a tail.
Q5: Do I need a different mobile phase for Rabeprazole-d3 Sodium Salt compared to Rabeprazole?
No, you do not. Rabeprazole-d3 is a deuterated isotopologue of Rabeprazole, meaning it has the same chemical structure and properties.[12][13] Its chromatographic behavior is virtually identical to the non-labeled compound. The mobile phase that is optimized for Rabeprazole will be optimal for Rabeprazole-d3, and they should co-elute or have extremely similar retention times. Their differentiation is achieved by the mass spectrometer (MS) detector, which can distinguish them based on their mass-to-charge ratio.[7][14]
Troubleshooting Guide: Resolving Common Issues
This section addresses specific experimental problems in a direct question-and-answer format, providing both the reasoning and the solution.
Problem: Poor Peak Shape (Tailing or Fronting)
Q: I've confirmed my peak tailing issue (Asymmetry Factor > 1.2). How do I systematically fix it?
A: Peak tailing for Rabeprazole is a classic problem involving secondary interactions. Your goal is to create an environment where these interactions are minimized.
-
Causality: At intermediate pH values (e.g., pH 3-5), Rabeprazole (a base) is protonated (positively charged), while residual silanols on the column packing are deprotonated (negatively charged). This electrostatic attraction leads to tailing.[3]
-
Solutions:
-
Increase Mobile Phase pH: Adjust the aqueous buffer pH to a range of 6.0-7.5. In this range, the residual silanols are still ionized, but the Rabeprazole molecule is predominantly in its neutral (non-ionized) form, which minimizes the strong ionic secondary interactions. Methods using pH 6.4, 6.5, and 7.0 have been successfully developed.[1][5][15][16]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of accessible residual silanols. If you are using an older column, upgrading can provide an immediate and significant improvement in peak shape.
-
Add a Competing Base: Incorporating a small amount of an amine modifier, like Triethylamine (TEA) at a concentration of 0.1%, into the mobile phase can be effective.[5][17] The TEA acts as a competing base that preferentially interacts with the active silanol sites, effectively masking them from the Rabeprazole analyte.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help shield the analyte from the silanol groups and improve peak shape.[18]
-
Below is a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for poor peak shape.
Problem: Poor Resolution or Co-elution
Q: Rabeprazole and its d3-standard are fine, but I cannot separate them from a process impurity or a degradation product. What should I do?
A: When retention times are adequate but resolution is poor, you need to alter the chromatographic selectivity.
-
Causality: Selectivity (α) is the measure of separation between two peak maxima. It is influenced by the specific chemical interactions between the analytes and both the stationary and mobile phases. To improve resolution, you must change the nature of these interactions.
-
Solutions in Order of Impact:
-
Change Organic Modifier: This is often the most effective first step. If you are using acetonitrile, switch to methanol, or vice-versa. The different hydrogen-bonding capabilities and polarity will alter analyte interactions and can dramatically change selectivity.[8][9]
-
Fine-Tune Mobile Phase pH: Even small changes in pH (e.g., ± 0.2-0.5 units) can alter the ionization state of acidic or basic impurities, changing their retention relative to Rabeprazole. This is a powerful tool for "moving" peaks relative to each other.
-
Change Buffer Salt: Switching from a phosphate buffer to an ammonium formate or acetate buffer (especially for LC-MS applications) introduces different ions into the mobile phase, which can subtly alter selectivity.[19]
-
Change Stationary Phase: If mobile phase changes are insufficient, changing the column chemistry (e.g., from a C18 to a C8 or a Phenyl-Hexyl phase) will provide a completely different set of interactions and is a very powerful, albeit more involved, way to achieve the desired separation.
-
The diagram below illustrates a logical approach to this problem.
Caption: Logical approach to improving resolution.
Problem: Drifting Retention Times
Q: My retention times are decreasing/increasing over the course of a sequence. What's wrong with my mobile phase?
A: Unstable retention times are a classic sign of an improperly prepared or inadequate mobile phase, or a lack of system equilibration.
-
Causality: Consistent retention in reversed-phase HPLC relies on a stable mobile phase environment and a fully equilibrated stationary phase.
-
Solutions:
-
Ensure Adequate Buffering: The mobile phase pH must be stable. Choose a buffer whose pKa is within +/- 1 pH unit of your target pH.[18] For example, to maintain a pH of 6.5, a phosphate buffer (with a pKa2 of ~7.2) is an excellent choice.
-
Confirm Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes, especially when switching between mobile phases with different pH values or buffer systems.
-
Premix Mobile Phase: If you are using a gradient pump to mix the aqueous and organic phases online (isocratic mode), try premixing them manually. This eliminates any potential issues with the pump's proportioning valves.
-
Degas Mobile Phase: Ensure your mobile phase is adequately degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations and retention time drift.
-
Data & Protocols
Table 1: Recommended Starting Mobile Phase Compositions
| Parameter | Condition A (UV Detection) | Condition B (UV/MS Detection) | Condition C (UPLC-MS/MS) |
| Aqueous Phase | 25 mM Potassium Phosphate Buffer | 10 mM Ammonium Acetate | 2 mM Ammonium Formate |
| pH Adjuster | Phosphoric Acid / KOH | Acetic Acid / NH₄OH | Formic Acid |
| Target pH | 6.5[1][15] | 6.4[5][17] | ~3-4[7] |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile[7] |
| Initial Ratio (Aq:Org) | 65:35 to 70:30[1][2] | 70:30 | Gradient Elution[7][20] |
| Column Type | C18 or C8, 5 µm | C18 or C8, 3 or 5 µm | C18, < 2 µm |
Experimental Protocols
Protocol 1: Preparation of 1L of 25 mM Potassium Phosphate Buffer (pH 6.5)
-
Weigh Reagents: Accurately weigh ~3.4 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in ~950 mL of HPLC-grade water.
-
Initial pH Adjustment: Place a calibrated pH meter probe into the solution. Slowly add a dilute solution of potassium hydroxide (KOH) dropwise while stirring until the pH reaches 6.5.
-
Final Volume: Transfer the solution to a 1L volumetric flask and add HPLC-grade water to the mark.
-
Filtration: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates. This is now your aqueous mobile phase component (Solvent A).
-
Mobile Phase Preparation: To create your final mobile phase (e.g., 65:35 Aqueous:ACN), combine 650 mL of the prepared buffer with 350 mL of HPLC-grade acetonitrile. Mix thoroughly and degas before use.
Protocol 2: Systematic Mobile Phase Optimization Workflow
-
Establish Initial Conditions: Begin with a standard condition, for example, from Table 1 (Condition A) using a C18 column.
-
Optimize Organic Ratio: Perform several injections while varying the percentage of acetonitrile (e.g., 30%, 35%, 40%) to achieve a retention time for Rabeprazole between 3 and 10 minutes.
-
Assess Peak Shape: Evaluate the peak asymmetry. If tailing is observed, proceed to adjust the pH as described in the troubleshooting guide (e.g., test pH 6.0, 6.5, and 7.0).
-
Assess Resolution: Once peak shape is acceptable, inject a mixed standard containing Rabeprazole and any known impurities. If resolution is inadequate, switch the organic modifier from acetonitrile to methanol (re-optimizing the percentage for retention) and re-evaluate.
-
Finalize Method: Once all system suitability criteria (peak shape, resolution, retention) are met, document the final mobile phase composition and column parameters.
References
-
Nizamuddin, N.D., & Naik, D.S.K. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF RABEPRAZOLE AND PANTOPRAZOLE USING RP-HPLC. World Journal of Pharmaceutical and Medical Research, 10(6), 268-281. [Link]
-
Rao, B. M., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Journal of Chemistry, 2013, 1-11. [Link]
-
P, B., et al. (2017). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Chromatography B, 1068-1069, 135-142. [Link]
-
Jadhav, S.A., et al. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. Der Pharmacia Lettre, 3(4), 169-176. [Link]
-
Rao, B. M., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. ResearchGate. [Link]
-
Rao, B. M., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. MDPI. [Link]
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Baravkar, A.A., et al. (2022). HPLC Method Development and Validation of Rabeprazole and Levosulpiride in its Bulk and Dosage form. International Journal of Pharmaceutical Sciences and Drug Research, 14(4), 378-384. [Link]
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Shankar, M.B., et al. (2010). Bioanalytical method for measurement of rabeprazole in human plasma. Der Pharma Chemica, 2(2), 208-216. [Link]
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Seshachalam, U., & Kothapalli, B. (2012). Development of RP-HPLC Method for the Estimation of Rabeprazole in Pure and Tablet Dosage Form. ResearchGate. [Link]
-
Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]
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P, B., et al. (2017). Development and validation of a high throughput UPLC-MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. ResearchGate. [Link]
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Phenomenex Team. (2023). Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]
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El-Gindy, A., et al. (2008). Spectrofluorometry, Thin Layer Chromatography, and Column High-Performance Liquid Chromatography Determination of Rabeprazole Sodium in the Presence of Its Acidic and Oxidized Degradation Products. ResearchGate. [Link]
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Raja, G. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
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Chromatography Today. (2014). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Chromatography Today. [Link]
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K, P. (2022). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
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Kim, D.W., et al. (2021). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. Semantic Scholar. [Link]
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Agilent Technologies. (2010). Control pH During Method Development for Better Chromatography. Agilent. [Link]
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Wang, Y., et al. (2023). Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. Taylor & Francis Online. [Link]
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Patel, B.H., et al. (2012). METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. Semantic Scholar. [Link]
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El-Gindy, A., et al. (2003). Spectrophotometric and chromatographic determination of rabeprazole in presence of its degradation products. PubMed. [Link]
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Analytical Training Solutions. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmtech. [Link]
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Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
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Restek Corporation. (n.d.). Reversed-phase HPLC Buffers. Restek. [Link]
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Klimek-Turek, A., et al. (2011). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. [Link]
-
Zhang, T., et al. (2014). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. ResearchGate. [Link]
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Dolan, J.W. (n.d.). HPLC Troubleshooting Guide. LC Resources. [Link]
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Chrominfo. (2023). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Chrominfo. [Link]
-
Al-Saeed, M.H., et al. (2021). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. [Link]
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PubChem. Rabeprazole Sodium. National Center for Biotechnology Information. [Link]
-
Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent. [Link]
-
Chowdhury, S., et al. (2019). Development and Validation of RP-HPLC Method for Analysis of Rabeprazole Sodium. ResearchGate. [Link]
-
Kim, D.W., et al. (2021). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. MDPI. [Link]
-
ResearchGate. (n.d.). Rabeprazole sodium structure. ResearchGate. [Link]
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Technical Support Center: Optimizing Chromatographic Separation of Rabeprazole and Its Metabolites
Welcome to the technical support center for the chromatographic analysis of Rabeprazole and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and robust separations.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of Rabeprazole and its main metabolites to consider for HPLC method development?
A1: Understanding the chemical nature of your analytes is the foundation of a successful separation. Rabeprazole and its primary metabolites, Rabeprazole thioether and Rabeprazole sulfone, are substituted benzimidazoles. Their key properties influencing chromatographic behavior are polarity (LogP) and the basicity of the pyridine and benzimidazole nitrogen atoms (pKa).
Rabeprazole is a moderately polar compound. Its main metabolites, the thioether and sulfone derivatives, exhibit different polarities. The thioether metabolite is less polar than Rabeprazole, while the sulfone metabolite is more polar. This difference in polarity is the primary handle we use for chromatographic separation.
Additionally, Rabeprazole is an amphoteric molecule with a pKa of the pyridine nitrogen around 4.0-5.0.[1][2] This means that at a pH below its pKa, the molecule will be protonated and carry a positive charge, significantly altering its interaction with the stationary phase. Rabeprazole is also known to be unstable in acidic conditions, which is a crucial factor in mobile phase selection.[3][4][5]
| Compound | Molar Mass ( g/mol ) | LogP | Key Structural Feature |
| Rabeprazole | 359.44 | ~2.2 | Sulfoxide |
| Rabeprazole Thioether | 343.45 | ~3.3 | Thioether (S) |
| Rabeprazole Sulfone | 375.44 | ~2.1 | Sulfone (SO2) |
Data compiled from various sources.[6][7][8]
Q2: What is the recommended starting point for column selection for separating Rabeprazole and its metabolites?
A2: For the separation of Rabeprazole and its metabolites, a reversed-phase C18 or C8 column is the most common and effective choice.[9][10][11][12] The decision between C18 and C8 depends on the desired retention and selectivity.
-
C18 (Octadecylsilane) Columns: These columns provide higher hydrophobicity and thus longer retention times. They are an excellent starting point for complex samples or when maximum separation between closely eluting peaks is required.
-
C8 (Octylsilane) Columns: These columns are less hydrophobic than C18 columns, resulting in shorter retention times. They are a good choice for routine analysis where speed is a factor, and sufficient resolution can be achieved.
Given the polarity differences between Rabeprazole and its thioether and sulfone metabolites, both C18 and C8 columns can provide adequate separation. The final choice will depend on the specific requirements of the assay, such as the need to separate from other impurities or degradation products.
Q3: How does mobile phase pH affect the separation of Rabeprazole and its metabolites?
A3: Mobile phase pH is a critical parameter for controlling the retention and peak shape of Rabeprazole and its metabolites. Since these compounds have basic nitrogen atoms, their ionization state is pH-dependent.
-
At low pH (pH < 4): Rabeprazole will be protonated, making it more polar and resulting in earlier elution on a reversed-phase column. However, Rabeprazole is unstable in acidic conditions, leading to on-column degradation and poor peak shapes.[3][4][5] Therefore, strongly acidic mobile phases should be avoided.
-
At mid-range pH (pH 5-7): In this range, the ionization of Rabeprazole is changing, which can lead to poor peak shapes and retention time instability. Additionally, residual silanol groups on the silica backbone of the column are ionized in this pH range and can cause peak tailing through secondary interactions with the basic analytes.[13]
-
At higher pH (pH > 7): Rabeprazole is in its neutral form and will be retained longer on a reversed-phase column. This often leads to better peak shapes and improved resolution. Many successful methods utilize a mobile phase with a pH between 6.5 and 7.4.[9][10] It is crucial to use a column that is stable at higher pH values.
A logical workflow for selecting the optimal column and mobile phase is illustrated below:
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing) for Rabeprazole
Q: My Rabeprazole peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for basic compounds like Rabeprazole is a common issue in reversed-phase chromatography. The primary cause is secondary interactions between the analyte and acidic silanol groups on the silica surface of the column packing material.[13]
Troubleshooting Steps:
-
Optimize Mobile Phase pH:
-
Increase pH: Operating at a slightly alkaline pH (e.g., 7.0-7.5) can suppress the ionization of silanol groups, reducing their interaction with the protonated form of Rabeprazole. Ensure your column is rated for use at the selected pH.
-
Low pH (with caution): While Rabeprazole is acid-labile, a mobile phase at a lower pH (e.g., 3.0) can protonate the silanol groups, reducing their negative charge. However, this approach risks on-column degradation and should be used with columns that have very low silanol activity and with careful monitoring of analyte stability.
-
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with Rabeprazole. A typical starting concentration for TEA is 0.1% (v/v).
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.[13]
Issue 2: Inconsistent Retention Times
Q: I'm observing a drift in the retention times for Rabeprazole and its metabolites from run to run. What should I investigate?
A: Retention time variability can be caused by several factors, from the HPLC system to the column and mobile phase. A systematic approach is key to identifying the root cause.
Troubleshooting Checklist:
-
Check for System Leaks: Even a small leak in the system can cause pressure fluctuations and lead to inconsistent flow rates, directly impacting retention times. Carefully inspect all fittings and connections.
-
Ensure Proper Mobile Phase Preparation and Degassing:
-
Premix Mobile Phase: If using a gradient, it's often best to premix the mobile phase components to avoid proportioning valve issues.
-
Degas Thoroughly: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate inaccuracies. Use an online degasser or sparge the mobile phase with helium.
-
-
Verify Column Temperature Control: The column temperature should be stable and controlled. Fluctuations in ambient temperature can affect retention times, especially for sensitive methods. A column oven is highly recommended for reproducible results.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration can cause retention time drift at the beginning of a run.
-
Mobile Phase pH Stability: If you are using a buffer, ensure it is within its effective buffering range and is stable over the course of the analysis. A gradual change in mobile phase pH can cause a consistent drift in retention times.
Issue 3: Co-elution of Rabeprazole with an Unknown Peak
Q: An unknown peak is co-eluting with my Rabeprazole peak. How can I resolve this?
A: Co-elution can be a challenging issue, but it can be addressed by systematically modifying the chromatographic conditions to alter the selectivity of the separation.
Strategies for Resolving Co-eluting Peaks:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution order and resolve the co-eluting peaks.
-
Adjust the Mobile Phase pH: A small change in the mobile phase pH can significantly impact the retention of ionizable compounds like Rabeprazole, potentially resolving it from a co-eluting impurity.
-
Modify the Stationary Phase: If changes to the mobile phase are unsuccessful, consider a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded column could offer a different selectivity and resolve the peaks.
-
Perform Forced Degradation Studies: To identify if the co-eluting peak is a degradation product, subject a sample of Rabeprazole to stress conditions (acid, base, oxidation, heat, light).[14] This can help in identifying and tracking known degradants.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Method for Rabeprazole and Metabolites
This protocol provides a robust starting point for the separation of Rabeprazole, Rabeprazole thioether, and Rabeprazole sulfone.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 288 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phase by dissolving potassium phosphate in HPLC-grade water and adjusting the pH to 7.0 with a suitable acid or base.
-
Filter the mobile phase through a 0.45 µm filter.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare standards and samples in a diluent that is compatible with the mobile phase (e.g., a 50:50 mixture of water and acetonitrile).
-
Inject the samples and acquire the data.
References
-
Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Rabeprazole Sulfone. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Rabeprazole-thioether. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Rabeprazole. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. (2011). International Journal of Pharmaceutical Sciences and Research, 2(7), 1778.
-
Rabeprazole. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
- RP-HPLC analysis for simultaneous determination of rabeprazole sodium and domperidone from tablet and bulk drug by internal standard method. (2016). International Journal of Pharmacy, 6(4), 61-67.
- Simultaneous determination of rabeprazole and its two active metabolites in human urine by liquid chromatography with tandem mass spectrometry and its application in a urinary excretion study. (2015).
- Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. (2014). Journal of Food and Drug Analysis, 22(4), 520-526.
- Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study. (2002).
- Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(2), 565-570.
-
HPLC Troubleshooting Guide. (n.d.). ACE. Retrieved January 21, 2026, from [Link]
-
Degradation behaviors of rabeprazole and the formation of thioether... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]
- Stereoselective and nonstereoselective pharmacokinetics of rabeprazole – an overview. (2002). British Journal of Clinical Pharmacology, 53(1), 5-14.
- Oral Pharmacokinetics of Rabeprazole in Local Healthy Male Volunteers of Pakistan. (2019). Latin American Journal of Pharmacy, 38(7), 1369-74.
- Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. (2014).
-
Rabeprazole Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved January 21, 2026, from [Link]
- Rabeprazole: Pharmacokinetics and pharmacokinetic drug interactions. (2000). Clinical Pharmacokinetics, 39(2), 83-94.
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- 6. Rabeprazole Sulfone | C18H21N3O4S | CID 11740183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rabeprazole-thioether | C18H21N3O2S | CID 9949996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. pharmascholars.com [pharmascholars.com]
- 11. jfda-online.com [jfda-online.com]
- 12. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Addressing variability in "Rabeprazole-d3 Sodium Salt" internal standard response
A Senior Application Scientist's Guide to Addressing Internal Standard Response Variability
Welcome to the technical support center for Rabeprazole-d3 Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled (SIL) internal standard (IS) in quantitative bioanalysis, particularly with LC-MS/MS. Unexplained variability in the IS response can compromise the accuracy and precision of analytical data, leading to failed batches and questionable results.[1][2]
This document provides a structured, in-depth approach to troubleshooting, moving beyond simple checklists to explain the underlying causality of common issues. Our goal is to empower you to diagnose, resolve, and prevent IS response variability, ensuring the integrity of your bioanalytical methods.
Part 1: The Troubleshooting Workflow - A Diagnostic Approach
When encountering unacceptable variability in the Rabeprazole-d3 Sodium Salt signal, a systematic investigation is crucial. The following diagnostic workflow will guide you from the initial observation to the root cause.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for diagnosing the root cause of IS variability.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Answers
This section addresses common questions regarding Rabeprazole-d3 Sodium Salt, providing detailed explanations and actionable protocols.
FAQ 1: What are the critical chemical properties of Rabeprazole-d3 Sodium Salt I should be aware of?
Answer: Understanding the inherent properties of Rabeprazole is the first step in troubleshooting. Rabeprazole belongs to the proton pump inhibitor (PPI) class and, like other benzimidazoles, its stability is highly pH-dependent.[3][4]
-
pH Sensitivity: Rabeprazole is an acid-labile compound. It degrades rapidly in acidic conditions but is significantly more stable in neutral to alkaline environments.[3][5] This is fundamentally important. If your sample processing involves acidic steps or if the final extract is acidic, you risk degrading both the analyte and the IS, which can lead to response variability.
-
Solubility: The sodium salt form enhances solubility in aqueous and polar organic solvents like methanol and DMSO.[] Ensure the IS is fully dissolved in the stock solution and remains soluble when added to the biological matrix. Precipitation of the IS is a common, and often overlooked, source of error.
-
Hygroscopicity: The material can be hygroscopic, meaning it can absorb moisture from the air.[7] This can affect the accuracy of stock solution concentrations if not handled in a controlled environment.
| Property | Key Consideration | Source |
| Chemical Class | Proton Pump Inhibitor (Benzimidazole) | [4] |
| Stability | Degrades rapidly in acidic media; stable in alkaline conditions. | [3][5] |
| Solubility | Soluble in DMSO and Methanol. | [] |
| Storage | Store at 2-8°C, protected from moisture. | [7] |
FAQ 2: My IS response is randomly low in some wells, including calibrators and QCs. What should I check first?
Answer: Random, sporadic variability across the entire analytical batch often points to mechanical or procedural inconsistencies rather than a chemical issue with the IS itself.[8]
Causality: An internal standard is added at a constant concentration to every sample.[9] Therefore, random fluctuations suggest an error in the addition process, sample handling, or instrument performance.
Troubleshooting Steps:
-
Liquid Handling & Pipetting: This is the most common culprit.
-
Verify Pipette Calibration: Ensure all pipettes used for IS spiking are calibrated.
-
Technique: Review the pipetting technique. Is the pipette tip fully submerged in the IS solution? Is it being dispensed correctly into the sample?
-
Automated Systems: If using a liquid handler, check for clogged nozzles or air bubbles in the lines. A malfunction of even a single channel can cause issues at regular intervals.[8]
-
-
Sample Homogeneity:
-
Instrument Injection:
-
Injection Volume: While modern autosamplers are highly precise, air bubbles in the sample loop can cause inconsistent injection volumes.[11] Visually inspect samples for bubbles before placing them in the autosampler.
-
Needle Wash: Check for a clogged needle or insufficient wash steps, which could lead to carryover (though this typically presents as a different pattern).
-
FAQ 3: I'm observing a gradual decrease in the IS response throughout my analytical run. What does this indicate?
Answer: A systematic downward drift in signal intensity often points to a time- or sequence-dependent issue, such as IS instability in the autosampler or a gradual change in instrument conditions.
Causality: If the IS is degrading over time in the final sample solvent, samples analyzed later in the sequence will show a lower response. Similarly, contamination buildup in the mass spectrometer source can lead to a progressive loss of sensitivity for all ions, including the IS.
Troubleshooting Protocol: Assessing Autosampler Stability
This protocol validates the stability of Rabeprazole-d3 in the final reconstituted extract under the conditions and duration of an analytical run.
Methodology:
-
Prepare Stability Samples: Pool several blank matrix samples and process them as you would a normal batch, spiking with Rabeprazole-d3 IS at the standard concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject a subset of these samples (e.g., n=3) to establish the initial (T=0) response.
-
Store and Analyze: Store the remaining samples in the autosampler at its set temperature for a duration exceeding your typical run time (e.g., 24 hours if your run is 18 hours).
-
Final Analysis (T=end): At the end of the storage period, reinject the samples.
-
Evaluation: Calculate the percentage difference between the mean IS response at T=0 and T=end. A significant drop (>15-20%) indicates instability.
Other Potential Causes for Signal Drift:
-
MS Ion Source Contamination: The continuous introduction of sample matrix can lead to a coating on the ion source optics, reducing ionization efficiency over time. Cleaning the source is a standard maintenance procedure to address this.[12]
-
Column Degradation: If the column is losing performance, peak shapes can deteriorate, leading to a lower peak height/area.
FAQ 4: The IS response is consistent in my calibration standards and QCs, but highly variable (mostly suppressed) in my study samples. What is happening?
Answer: This is a classic sign of a matrix effect .[2][8] The biological matrix from the study samples contains endogenous components (e.g., lipids, salts, metabolites) that are absent in the surrogate matrix used for calibrators and QCs. These components can interfere with the ionization process.[13]
Causality (Ion Suppression): In electrospray ionization (ESI), the analyte and IS must convert from a liquid phase to gas-phase ions to be detected. Co-eluting endogenous components from the matrix can compete for the available charge or disrupt the droplet evaporation process in the ion source, reducing the number of IS ions that reach the detector.[14][15] Even though a SIL IS is designed to co-elute with the analyte and experience the same suppression, severe or differential matrix effects can still cause problems.[10]
Troubleshooting Protocol: Quantifying Matrix Effects
This experiment, based on regulatory guidance, quantifies the extent of ion suppression or enhancement.[16]
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare the IS in the final reconstitution solvent (n=6 replicates).
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix. After the final evaporation step, reconstitute the dried extract with the same solution used in Set A.
-
Set C (Matrix Blank): Extract blank matrix without adding any IS.
-
-
Analysis: Inject all samples and record the peak area of the IS. Ensure no significant signal is present in Set C at the retention time of the IS.
-
Calculation:
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the IS peak areas in Set B across different matrix lots should be ≤15% to demonstrate that the matrix effect is consistent.
-
Diagram: Matrix Effect Assessment Workflow
Caption: Experimental workflow to quantify the matrix effect on the IS.
Solutions for Matrix Effects:
-
Improve Sample Preparation: Protein precipitation is a fast but "dirty" technique prone to matrix effects.[2] Consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner final extract.[12]
-
Optimize Chromatography: Modify the LC gradient to better separate the Rabeprazole-d3 peak from the regions of ion suppression. A post-column infusion experiment can identify these suppressive zones.[17]
Part 3: Regulatory Context and Best Practices
Regulatory bodies like the FDA emphasize the importance of monitoring the internal standard response.[8][18]
-
Pre-defined Acceptance Criteria: Your laboratory's Standard Operating Procedures (SOPs) should define an acceptable range for the IS response (e.g., within 50% to 150% of the mean response of the calibration standards).[9]
-
Investigation and Reanalysis: Samples with an IS response outside this window should be investigated.[18] The decision to reanalyze and the criteria for reporting the final value must be clearly defined in your SOPs before the study begins.[18]
-
The Role of a SIL IS: A stable isotope-labeled IS like Rabeprazole-d3 is the gold standard because it has nearly identical physicochemical properties to the analyte and should co-elute, providing the best possible correction for variability in extraction, injection, and ionization.[9][10] However, as discussed, it is not a magic bullet and cannot compensate for all potential issues, especially severe matrix effects or procedural errors.
By adopting a systematic, evidence-based approach to troubleshooting, you can ensure that Rabeprazole-d3 Sodium Salt performs its critical function reliably, leading to robust and defensible bioanalytical data.
References
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 697-712. [Link]
-
P., S., & K., S. (2014). Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Research Journal of Pharmacy and Technology, 7(9), 989-997. [Link]
-
van de Merbel, N. C., & Silvestro, L. (2020). Very Complex Internal Standard Response Variation in LC–MS/MS Bioanalysis: Root Cause Analysis and Impact Assessment. Bioanalysis, 12(1), 25-36. [Link]
-
Wang, Y., Fu, Y., & Fluhler, E. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. [Link]
-
BioPharma Services. (2020). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
van de Merbel, N. C., & Silvestro, L. (2020). Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment. Bioanalysis, 12(1), 25-36. [Link]
-
Kumar, P. S., et al. (2012). Formulation and evaluation of rabeprazole sodium delayed release tablets. Der Pharmacia Lettre, 4(1), 287-296. [Link]
-
Journal of Experimental and Applied Pharmacology. (2024). Development and Validation of Bioanalytical Method for Efavirenz in Dr. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
Lowes, S., Jersey, J., Shoup, R., et al. (2011). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. Bioanalysis, 3(12), 1323-1332. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B, 801(2), 153-161. [Link]
-
Spectroscopy Online. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. [Link]
-
AMSBIO. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
ResearchGate. (2012). Validation of LCMS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study. [Link]
-
PubChem. Rabeprazole-d3 Sodium Salt. [Link]
-
LCGC International. (2020). When Should an Internal Standard be Used?. [Link]
-
ResearchGate. (2024). Formulation and Validation of An Analytical Method for the Estimation of Rabeprazole Sodium Delayed-Release Tablets. [Link]
-
Journal of Applied Pharmaceutical Science. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. [Link]
-
Viswanathan, C. T., et al. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 15(4), 968-975. [Link]
-
Bioanalysis Zone. (2021). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
PubMed. (2024). Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. [Link]
-
Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America, 32(8), 544-549. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
-
Element Lab Solutions. (2022). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
ResearchGate. (2004). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. [Link]
-
GMP-Verlag. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
-
Pharmaffiliates. Chemical Name : Rabeprazole-d3 Sodium Salt. [Link]
-
Journal of Food and Drug Analysis. (2014). Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. [Link]
-
ResearchGate. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. [Link]
-
LCGC. (2021). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
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World Journal of Pharmaceutical and Medical Research. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF RABEPRAZOLE AND PANTOPRAZOLE USING RP-HPLC. [Link]
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Technical Support Center: Rabeprazole LC-MS/MS Analysis
Welcome to the technical support center for Rabeprazole LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals to address the common and often challenging issue of analytical carryover. As Senior Application Scientists, we have developed this resource to provide not just protocols, but a foundational understanding of why carryover occurs with Rabeprazole and how to systematically eliminate it, ensuring the integrity and accuracy of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is analytical carryover and why is it a significant problem?
A1: Analytical carryover is the appearance of a signal for an analyte in a sample analysis that originates from a preceding sample. In LC-MS/MS, this typically manifests as a detectable peak for the analyte in a blank injection that immediately follows a high-concentration sample.[1]
This is a critical issue in regulated bioanalysis because it can lead to an overestimation of the analyte's concentration in subsequent, low-concentration samples.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines on carryover.[3][4] Generally, the response of a carryover peak in a blank sample injected after the highest calibration standard (ULOQ) should not be greater than 20% of the response of the lower limit of quantitation (LLOQ).[5][6] Failure to control carryover can compromise the accuracy of pharmacokinetic and toxicokinetic data, potentially leading to the rejection of study results.
Q2: What makes Rabeprazole particularly susceptible to carryover?
A2: The susceptibility of Rabeprazole to carryover is rooted in its specific physicochemical properties. Understanding these properties is the first step in designing a robust analytical method.
-
Chemical Structure: Rabeprazole is a substituted benzimidazole, containing both a pyridine and a benzimidazole ring.[7] These nitrogen-containing heterocyclic structures are prone to engaging in multiple types of interactions, including hydrogen bonding and coordination with active sites (e.g., metal ions) within the LC flow path.
-
Amphoteric Nature: Rabeprazole possesses both acidic and basic properties.[8] This allows it to interact with various surfaces under different pH conditions.
-
pH Instability: Rabeprazole is highly unstable in acidic to neutral conditions (pH ≤ 7.0) but is stable at a pH above 8.0.[9] Degradation in the autosampler or on the column can create reactive species that adhere strongly to surfaces, leading to their release in subsequent injections.
-
Solubility: While soluble in water and methanol, its interactions with different materials in the flow path can lead to adsorption if the mobile phase or wash solvents are not optimized.[7][8]
| Property | Value / Description | Implication for Carryover |
| Molar Mass | 359.44 g·mol−1[8] | Standard molecular weight for a small molecule drug. |
| logP | 0.6[10] | Indicates moderate hydrophilicity; less likely to be caused by simple hydrophobic interactions. |
| pKa | ~4.0 (Pyridine Nitrogen)[8] | The molecule's charge state is highly dependent on pH, influencing its interaction with surfaces. |
| Chemical Class | Substituted Benzimidazole[8] | Prone to secondary ionic and hydrogen bonding interactions. |
| Stability | Unstable at pH ≤ 7.0, stable at pH > 8.0[9] | Acidic conditions can cause degradation, and the degradants may be "stickier" than the parent compound. |
Q3: What are the primary sources of carryover in an LC-MS/MS system?
A3: Carryover can originate from multiple components of the LC-MS/MS system. The most common sources are the autosampler, the analytical column, and, less frequently, the mass spectrometer's ion source.[11] A systematic approach is required to isolate and eliminate the contribution from each component.
Troubleshooting Guide: A Systematic Approach to Eliminating Rabeprazole Carryover
This guide provides a logical workflow to diagnose and resolve carryover issues. The core principle is to first identify the source of the carryover and then apply targeted solutions.
Initial Diagnosis: Is it Carryover or Contamination?
Before troubleshooting, it's essential to confirm you are dealing with true carryover and not system contamination.
-
Carryover Test: Inject a high-concentration standard (ULOQ) followed by at least two blank injections (mobile phase or blank matrix). True carryover will show a decreasing peak area in the sequential blanks.[2]
-
Contamination Test: If the peak area in the sequential blanks is consistent and does not decrease, the issue is likely contamination of the mobile phase, wash solvent, or a system component.[2]
Workflow for Isolating the Source of Carryover
The following diagram outlines the step-by-step process to systematically identify the component responsible for the carryover.
Caption: Systematic workflow for diagnosing the source of LC-MS/MS carryover.
Step-by-Step Protocols and Explanations
Protocol 1: Addressing Autosampler Carryover
The autosampler is the most common source of carryover, with residual analyte clinging to the needle, injection loop, or valve seals.[11][12]
Causality: Rabeprazole's structure allows it to adsorb to surfaces within the autosampler's flow path, especially if the standard wash solvents are insufficient to displace it. Worn or scratched rotor seals can also create microscopic pockets where the analyte can be trapped.[2]
Troubleshooting Steps:
-
Optimize the Needle Wash: The composition of the wash solvent is critical. A single solvent is often insufficient. An effective wash sequence should mimic the conditions of a chromatographic gradient, moving from a solvent that matches the mobile phase to a very strong, immiscible solvent.
-
Implement a Multi-Step Wash Protocol:
-
Wash 1 (Aqueous): Use a solution that matches the aqueous mobile phase, but with a slightly higher pH. For Rabeprazole, a solution of 0.1-0.2% ammonium hydroxide in water is effective at keeping the molecule in its less adhesive, deprotonated state.
-
Wash 2 (Strong Organic): Use a strong organic solvent to remove any adsorbed analyte. A mixture of Acetonitrile, Isopropanol (IPA), and Methanol is often more effective than a single solvent.
-
Wash 3 (Final Rinse): Use a solvent that matches the initial mobile phase composition to re-equilibrate the needle and loop before the next injection.
-
-
Increase Wash Volume and Contact Time: Ensure the wash volume is at least 2-3 times the volume of the injection loop and that the wash duration is sufficient for the solvent to be effective.
-
Inspect and Replace Consumables: Regularly inspect the autosampler's rotor seal and needle seat for wear and tear. These are consumable parts and a primary cause of carryover when they degrade.[12]
| Wash Solvent Strategy | Composition | Rationale |
| Good | 50:50 Methanol:Water | A generic starting point, but often insufficient for Rabeprazole. |
| Better | 25:25:25:25 ACN:MeOH:IPA:Water + 0.2% Formic Acid | Stronger elution, but the acidic modifier can cause Rabeprazole degradation. |
| Optimal (for Rabeprazole) | Wash A: 0.2% Ammonium Hydroxide in WaterWash B: 50:50 Acetonitrile:Isopropanol | The basic aqueous wash (A) removes ionic residues and keeps Rabeprazole deprotonated. The strong organic wash (B) removes any remaining adsorbed analyte. This combination addresses both ionic and hydrophobic retention mechanisms. |
Protocol 2: Mitigating Chromatographic (Column) Carryover
If carryover persists after optimizing the autosampler, the analytical column is the next likely source.[1]
Causality: Rabeprazole carryover on the column is primarily due to two factors:
-
Secondary Ionic Interactions: At a neutral or acidic pH, Rabeprazole is protonated and can strongly interact with deprotonated, residual silanol groups on the surface of C18 columns.
-
On-Column Degradation: If the mobile phase pH is below 7.0, Rabeprazole can degrade on the column. The resulting degradants may be more polar or reactive and exhibit different (often stronger) retention characteristics, leading to their slow elution in subsequent runs.[9]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: This is the most critical parameter for Rabeprazole.
-
Action: Increase the pH of the aqueous mobile phase to between 8.0 and 10.0 using a volatile buffer like ammonium formate or ammonium bicarbonate with ammonium hydroxide.
-
Explanation: At a pH > 8.0, both Rabeprazole and the residual silanol groups are deprotonated. This creates electrostatic repulsion and minimizes the secondary ionic interactions that are a primary cause of peak tailing and carryover.[9]
-
-
Incorporate a Strong Column Wash: At the end of each chromatographic run, add a high-organic wash step to the gradient.
-
Action: After the analyte has eluted, ramp the mobile phase to 95-100% strong organic solvent (e.g., Acetonitrile or Methanol) and hold for several column volumes.
-
Explanation: This strong "strip" step helps to elute any strongly retained compounds from the column before the next injection.
-
-
Consider Alternative Column Chemistries: If carryover persists on a standard C18 column, consider a column with a different stationary phase.
-
Action: Test a column with end-capping technology designed to shield residual silanols, or a hybrid particle column that is more stable at higher pH values.
-
Advanced Strategies & Final Checks
If basic troubleshooting does not fully resolve the issue, consider these advanced steps:
-
Use of Additives: Adding a small amount of a competitive base, like ammonium hydroxide, to the organic mobile phase can help to block active sites throughout the system.
-
System Plumbing: Ensure all tubing is PEEK or stainless steel and that all connections are sound. Scratches or poor connections in tubing can create sites for carryover.
-
MS Ion Source Cleaning: While less common, the MS source can become a site of carryover. If all other sources have been eliminated, perform a routine cleaning of the ion source components as per the manufacturer's recommendation.[12]
By systematically applying these principles and protocols, you can effectively minimize carryover in your Rabeprazole LC-MS/MS analysis, leading to more accurate, reliable, and defensible bioanalytical results.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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GPATINDIA. (2020). RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
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Wikipedia. Rabeprazole. [Link]
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European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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Ovid. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. [Link]
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ResearchGate. (2020). Carryover analysis of R-and S-ilaprazole in LC-MS/MS system. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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MDPI. (2021). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. [Link]
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Contract Pharma. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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ResearchGate. (2015). How can I solve my carry over issue in LC-MS/MS?. [Link]
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PubMed. (2018). LC-MS/MS bioassay of four proton pump inhibitors. [Link]
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MDPI. (2022). Validated Simultaneous Gradient Ultra-Performance Liquid Chromatographic Quantification of Some Proton Pump Inhibitor Drug Residues in Saudi Pharmaceutical Industrial Wastewater. [Link]
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Taylor & Francis Online. (2023). Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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ResearchGate. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link]
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YouTube. (2021). How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument. [Link]
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PubMed Central. (2016). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. [Link]
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Shimadzu. Solving Carryover Problems in HPLC. [Link]
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PubMed. (2017). A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations. [Link]
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Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Rabeprazole Using Rabeprazole-d3 Sodium Salt as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. The reliability of this data hinges on a rigorously validated bioanalytical method. This guide provides an in-depth technical comparison of the validation parameters for a bioanalytical method for Rabeprazole, a proton pump inhibitor, with a special focus on the use of its deuterated stable isotope-labeled internal standard (SIL-IS), Rabeprazole-d3 Sodium Salt.
The use of a SIL-IS, such as Rabeprazole-d3 Sodium Salt, is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for their use.[2][3][4] The rationale lies in the near-identical physicochemical properties of the SIL-IS to the analyte, which allows it to effectively compensate for variability during sample extraction, chromatography, and ionization.[5][6]
The Critical Role of a Deuterated Internal Standard
An ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample processing and detection.[5] Rabeprazole-d3 Sodium Salt, being a deuterated analog of Rabeprazole, fulfills these criteria exceptionally well.[][8][9] This structural similarity ensures that any variations in sample preparation or instrument response that affect the analyte will similarly affect the internal standard, leading to a more accurate and precise measurement of the analyte's concentration.[10][11]
Core Validation Parameters: A Comparative Overview
Bioanalytical method validation is a comprehensive process that establishes the performance characteristics of a method, ensuring it is reliable for its intended purpose.[12][13] The key validation parameters, as stipulated by regulatory guidelines, are summarized below with a comparative perspective on the advantages conferred by using Rabeprazole-d3 Sodium Salt.
| Validation Parameter | Acceptance Criteria (Based on FDA & EMA Guidelines) | Advantage of Using Rabeprazole-d3 Sodium Salt |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources. | The mass difference between Rabeprazole and Rabeprazole-d3 allows for highly specific detection by MS/MS, minimizing the risk of interference from endogenous matrix components. |
| Calibration Curve | A minimum of six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. Correlation coefficient (r²) should be ≥ 0.99. | The linear response of the analyte/internal standard peak area ratio is enhanced due to the consistent behavior of the deuterated IS across the calibration range. |
| Accuracy & Precision | Accuracy: The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ).Precision: The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[14] | The use of a SIL-IS significantly improves both accuracy and precision by correcting for variability in sample recovery and matrix effects.[6][10] Published methods for Rabeprazole have demonstrated intra- and inter-day precision of less than 10% and accuracy within -3.33% to 10.00%.[15] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision.[16] | The high sensitivity and specificity afforded by the SIL-IS and MS/MS detection enable a low LLOQ, which is crucial for characterizing the terminal phase of the pharmacokinetic profile. A reported LLOQ for Rabeprazole is 0.1 ng/mL.[15][17] |
| Recovery | The extraction efficiency of an analytical method, which should be consistent, precise, and reproducible. | Rabeprazole-d3 will have nearly identical extraction recovery to Rabeprazole, ensuring that variations in the extraction process are effectively normalized.[5] Consistent recovery of around 70% has been reported for Rabeprazole.[15][17] |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%. | The co-eluting nature of the deuterated internal standard effectively compensates for ion suppression or enhancement caused by the biological matrix, a key reason for its use.[10] |
| Stability | The analyte should be stable in the biological matrix under expected conditions of sample handling, storage, and analysis (e.g., freeze-thaw, short-term bench-top, long-term storage). | The stability of Rabeprazole-d3 is expected to be identical to that of Rabeprazole, providing a reliable internal reference for assessing the stability of the analyte during the validation process. |
Experimental Workflow for Bioanalytical Method Validation
A robust validation protocol is essential to demonstrate the reliability of the analytical method. Below is a detailed, step-by-step workflow for the validation of a bioanalytical method for Rabeprazole using Rabeprazole-d3 Sodium Salt.
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The Gold Standard in Bioanalysis: A Comparative Guide to Rabeprazole Assay Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confidence in pharmacokinetic, toxicokinetic, and bioequivalence studies. The quantitative analysis of pharmaceuticals like Rabeprazole, a proton pump inhibitor, demands methods that are not only sensitive and specific but also impeccably accurate and precise. A critical determinant in achieving this level of reliability, particularly in complex biological matrices, is the choice of an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) assays.
This guide provides an in-depth comparison of a Rabeprazole assay utilizing a deuterated internal standard against alternatives, such as structural analogs. We will delve into the mechanistic advantages, present comparative experimental data on linearity, precision, and accuracy, and provide a detailed, validated protocol.
The Decisive Advantage: Why a Deuterated Internal Standard Reigns Supreme
In the world of LC-MS/MS, an internal standard is indispensable for correcting for variability throughout the analytical process—from sample preparation and injection volume to instrument response.[1] An ideal IS should perfectly mimic the analyte of interest.[1] While structural analogs (e.g., omeprazole or lansoprazole for a Rabeprazole assay) have been used, they are not chemically and physically identical to the analyte. This can lead to differences in extraction recovery, matrix effects, and ionization efficiency, ultimately compromising data quality.[2][3]
Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are the "gold standard" because they are chemically identical to the analyte, with only a mass difference due to the incorporation of heavy isotopes like deuterium.[4][5] This near-perfect analogy ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization.[6] Consequently, any variations experienced by the analyte are mirrored by the IS, leading to a more accurate and precise quantification.[4][6] The use of a deuterated IS is particularly effective at mitigating the "matrix effect," where co-eluting components from the biological sample can suppress or enhance the analyte's signal.[4][6]
Below is a diagram illustrating the core principle of using a deuterated internal standard in a bioanalytical workflow.
Caption: Bioanalytical workflow with a deuterated internal standard.
Comparative Performance Analysis: Deuterated vs. Non-Deuterated IS
The superiority of a deuterated internal standard is not merely theoretical; it is borne out in the validation data. Let's compare the performance of a highly sensitive LC-MS/MS method for Rabeprazole using a ¹³C-D₃-Rabeprazole internal standard with a method using a structural analog, omeprazole, as the internal standard.
| Validation Parameter | Method with Deuterated IS (¹³C-D₃-Rabeprazole) [7] | Method with Structural Analog IS (Omeprazole) [8] | ICH M10 Guideline Acceptance Criteria [9] |
| Linearity Range | 0.1 - 150 ng/mL | 0.2 - 200 ng/mL | The range should cover expected concentrations. |
| Correlation Coefficient (r²) | > 0.99 (Implicit) | 0.9988 - 0.9994 | ≥ 0.99 is generally expected. |
| Intra-day Precision (%RSD) | < 10% | < 6.65% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 10% | < 6.65% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -3.33% to 10.00% | Not explicitly stated, but precision data suggests good accuracy. | Within ±15% (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.2 ng/mL | Must be determined with acceptable precision and accuracy. |
While both methods presented here are robust and validated, the use of a deuterated internal standard often provides a higher degree of confidence in the data, especially when dealing with challenging matrices or low analyte concentrations. The stable isotope-labeled standard's ability to track and correct for subtle variations in ion suppression or enhancement is a key advantage that may not be fully reflected in standard validation parameters but is critical for data integrity.[2][4]
Experimental Protocols: A Step-by-Step Guide
Here, we provide a detailed methodology for the quantification of Rabeprazole in human plasma using a deuterated internal standard, based on a validated, ultra-fast LC-MS/MS method.[7]
Preparation of Stock and Working Solutions
-
Rabeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve the requisite amount of Rabeprazole in methanol.
-
Deuterated IS Stock Solution (¹³C-D₃-Rabeprazole, 1 mg/mL): Prepare in the same manner as the Rabeprazole stock solution.
-
Working Solutions: Prepare a series of combined working stock solutions for calibration standards by serial dilution of the Rabeprazole stock solution with a methanol:water (70:30, v/v) mixture. Prepare a separate working solution for the internal standard (e.g., 50 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 50 ng/mL ¹³C-D₃-Rabeprazole).
-
Add 500 µL of phosphate buffer (pH 7.0) and vortex thoroughly.
-
Add 2.5 mL of the extraction solvent mixture (n-hexane:tert-Butyl methyl ether, 55:45, v/v).
-
Vortex the samples for 10 minutes at 1500 rpm.
-
Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Transfer 2 mL of the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction protocol for Rabeprazole.
LC-MS/MS Conditions
-
LC System: Ultra-Fast Liquid Chromatography (UFLC) system.
-
Column: Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm.
-
Mobile Phase: Isocratic elution with 40% 10 mM ammonium acetate and 60% acetonitrile.
-
Flow Rate: 0.700 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Rabeprazole Transition: m/z 360.10 → 242.21[9]
-
¹³C-D₃-Rabeprazole Transition: (Hypothetical, would be a slightly higher mass, e.g., m/z 364.1 → 246.2)
-
The Interrelation of Linearity, Precision, and Accuracy
The ultimate goal of method validation is to establish a self-validating system where linearity, precision, and accuracy are intrinsically linked. A method cannot be considered accurate if it is not precise, and a linear response is a prerequisite for consistent accuracy across the calibration range. The use of a deuterated internal standard strengthens this relationship by minimizing systematic and random errors that could otherwise compromise these key parameters.
Caption: Interdependence of key validation parameters.
Conclusion
For the bioanalysis of Rabeprazole, a method employing a deuterated internal standard offers a distinct advantage in terms of data reliability. By co-eluting and behaving almost identically to the analyte, it provides superior correction for the myriad of variables encountered in a complex biological matrix. This leads to enhanced precision and accuracy, ensuring that the generated data is a true and reliable representation of the analyte's concentration. While methods using structural analogs can be validated to meet regulatory requirements, the use of a stable isotope-labeled internal standard represents the pinnacle of current best practices, providing the highest level of confidence for critical drug development decisions.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Reddy, N. R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Modern Applications in Pharmacy & Pharmacology, 1(2). [Link]
-
Semantic Scholar. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]
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Lee, H., et al. (2005). Development of a liquid chromatography/tandem mass spectrometry assay for the quantification of rabeprazole in human plasma. Journal of Chromatography B, 826(1-2), 184-189. [Link]
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ResearchGate. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. [Link]
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ResearchGate. (2013). Summary of Validation Data for the Determination of Rabeprazole Sodium. [Link]
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Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science, 6(07), 178-183. [Link]
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A Senior Application Scientist's Guide to Limit of Detection (LOD) and Quantification (LOQ) for Rabeprazole Analysis
For researchers, pharmaceutical scientists, and quality control professionals, the precise and accurate measurement of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies for determining Rabeprazole, a widely used proton pump inhibitor, with a specific focus on two critical performance characteristics: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). Our objective is to furnish you with the expert insights and comparative data necessary to select the most appropriate analytical technique for your specific application, be it for stability testing, impurity profiling, or pharmacokinetic studies.
Section 1: The Regulatory Bedrock: Understanding LOD and LOQ
Before delving into specific methods for Rabeprazole, it is crucial to establish a firm understanding of LOD and LOQ from a regulatory perspective. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides the authoritative framework for these definitions.[1][2][3]
-
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is a measure of the method's sensitivity.[2]
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[2] This is the practical lower limit for routine quantitative analysis.
The ICH Q2(R1) guideline outlines several scientifically sound approaches for determining LOD and LOQ, ensuring that the chosen method is validated and fit for its intended purpose.[1][4]
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A Head-to-Head Comparison for Bioanalytical Excellence: Rabeprazole-d3 Sodium Salt vs. a Structural Analog as an Internal Standard
An In-depth Guide for Researchers in Drug Metabolism and Pharmacokinetics
In the landscape of quantitative bioanalysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the meticulous selection of an internal standard (IS) is a cornerstone of method robustness and data integrity. An ideal IS is pivotal for correcting variability during sample preparation and analysis.[1] This guide provides a comprehensive, data-driven comparison between two common choices for the quantification of rabeprazole: its stable isotope-labeled (SIL) form, Rabeprazole-d3 Sodium Salt, and a structurally similar molecule, or structural analog.
The choice of IS can profoundly impact the accuracy and precision of pharmacokinetic data. While structurally similar compounds are often utilized due to cost or availability, SIL internal standards are widely considered the "gold standard" for mitigating the impact of matrix effects.[2][3] This is because SIL standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly throughout the entire analytical process.[3][4]
For rabeprazole, a proton pump inhibitor, several other drugs from the same class, such as lansoprazole, omeprazole, or pantoprazole, have been used as structural analog internal standards in various analytical methods.[5][6][7] This guide will use Lansoprazole as the representative structural analog for comparison.
The Theoretical Divide: Why a Few Deuterons Make a Difference
The fundamental advantage of a SIL-IS like Rabeprazole-d3 lies in its near-perfect mimicry of the analyte. It co-elutes chromatographically and experiences virtually identical extraction recovery and ionization efficiency in the mass spectrometer's source.[3][8] Any sample-to-sample variation in analyte signal due to ion suppression or enhancement from matrix components is mirrored by the SIL-IS, leading to a consistent analyte/IS peak area ratio and, consequently, higher accuracy and precision.[8]
A structural analog, while similar, will invariably have different chromatographic retention times and may exhibit different extraction and ionization behavior.[9] When a matrix component suppresses or enhances the ion signal at the specific retention time of the analyte, it may not have the same effect at the different retention time of the structural analog IS. This discrepancy, known as differential matrix effect, can compromise the reliability of the results.[10] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for a well-justified and characterized IS to ensure method reliability.[11][12][13]
Experimental Design: A Comparative Validation Study
To empirically compare these two approaches, a bioanalytical method for rabeprazole in human plasma was validated according to established guidelines.[14][15] Two parallel sets of experiments were conducted: one using Rabeprazole-d3 as the IS and the other using Lansoprazole as the IS.
Experimental Workflow
The following workflow outlines the key stages of the sample analysis process.
Caption: Compensation for matrix effects by SIL vs. Analog IS.
Conclusion and Recommendation
The experimental evidence unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard, Rabeprazole-d3 Sodium Salt, for the quantification of rabeprazole in a biological matrix. While a structural analog like Lansoprazole can be used to develop a method that meets regulatory acceptance criteria, the resulting data is inherently less precise and more susceptible to variability from matrix effects. [10] For researchers, scientists, and drug development professionals, the recommendation is clear:
-
Gold Standard Assays: For pivotal studies such as pharmacokinetic, bioequivalence, or toxicokinetic assessments that will be submitted for regulatory review, the use of a stable isotope-labeled internal standard like Rabeprazole-d3 Sodium Salt is strongly recommended . The investment in a SIL-IS pays dividends in data quality, robustness, and regulatory confidence. [9][16]* Early-Stage or Screening Assays: A structural analog may be considered a pragmatic choice for non-regulated, early-stage discovery, or screening assays where the highest level of accuracy is not the primary objective and speed or cost are overriding factors. However, the potential for inaccurate quantification must be acknowledged.
Ultimately, the goal of bioanalysis is to produce the most accurate and reliable data possible to inform critical decisions in drug development. This head-to-head comparison confirms that for rabeprazole analysis, Rabeprazole-d3 Sodium Salt is the superior tool to achieve that goal.
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A Comparative Guide to Cross-Validation of Bioanalytical Methods Using Rabeprazole-d3 Sodium Salt
For researchers, scientists, and professionals in drug development, the integrity and comparability of bioanalytical data are paramount. When bioanalytical methods are transferred between laboratories or when different methods are used within a study, cross-validation becomes a critical exercise to ensure data consistency.[1][2] This guide provides an in-depth technical comparison of approaches to the cross-validation of bioanalytical methods for the proton pump inhibitor Rabeprazole, with a special focus on the role and advantages of using a deuterated internal standard, Rabeprazole-d3 Sodium Salt.
The Imperative of Cross-Validation in Bioanalytical Science
The globalization of clinical trials and the frequent use of multiple bioanalytical laboratories for a single development program underscore the necessity for robust cross-validation.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that data generated across different sites or with different methods be comparable to support pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies.[3][4][5] Cross-validation serves as the bridge, demonstrating that disparate analytical processes yield equivalent quantitative results.[6][7]
The Gold Standard: Stable Isotope-Labeled Internal Standards
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard.[9][10][11] Regulatory guidelines from the FDA and EMA strongly advocate for their use.[11][12] Rabeprazole-d3 Sodium Salt, a deuterated analog of Rabeprazole, exemplifies an ideal internal standard for several key reasons.
-
Physicochemical Similarity : Being chemically identical to Rabeprazole, save for the isotopic substitution of three hydrogen atoms with deuterium, Rabeprazole-d3 exhibits nearly identical extraction recovery, ionization response, and chromatographic behavior.[13][14] This co-elution is crucial for compensating for matrix effects, which are a primary source of variability and inaccuracy in bioanalysis.[12]
-
Minimizing Variability : The SIL internal standard normalizes variations that can occur during sample processing, such as pipetting errors, evaporation, and instrument drift.[15][16] This leads to enhanced precision and accuracy in the quantification of Rabeprazole.
-
Regulatory Acceptance : The use of a SIL-IS is a clear indicator of a robust and reliable bioanalytical method, which is viewed favorably by regulatory agencies.[12]
While structural analog internal standards can be used when a SIL-IS is unavailable, they may not perfectly mimic the analyte's behavior, potentially leading to compromised data quality.[9][10]
Comparative Experimental Design for Cross-Validation
This section outlines a comparative experimental framework for the cross-validation of two distinct bioanalytical methods for Rabeprazole in human plasma, with one method employing Rabeprazole-d3 Sodium Salt as the internal standard and the other a structural analog.
Method A: The Reference Method with Rabeprazole-d3 Sodium Salt
-
Analyte : Rabeprazole
-
Matrix : Human Plasma
-
Extraction Technique : Liquid-Liquid Extraction (LLE)
Method B: The Comparator Method with a Structural Analog IS
-
Analyte : Rabeprazole
-
Internal Standard : A suitable structural analog (e.g., Omeprazole or Lansoprazole)[21][22]
-
Matrix : Human Plasma
-
Extraction Technique : Solid-Phase Extraction (SPE)
-
Analytical Technique : HPLC-MS/MS
The cross-validation will involve the analysis of two sets of quality control (QC) samples and a set of incurred study samples by both laboratories.
Experimental Protocols
Protocol 1: Preparation of Cross-Validation Samples
-
QC Sample Preparation : Prepare QC samples in bulk by spiking a pooled human plasma lot with Rabeprazole at low, medium, and high concentrations within the calibration curve range.
-
Aliquoting : Aliquot the prepared QC samples into two sets. One set is for analysis by the originating laboratory (Lab A) and the other for the receiving laboratory (Lab B).
-
Incurred Sample Selection : Select a minimum of 20 incurred samples from a relevant clinical or preclinical study that has been previously analyzed.
Protocol 2: Sample Analysis
-
Lab A Analysis : Lab A will analyze one set of the QC samples and the selected incurred samples using the validated Method A with Rabeprazole-d3 Sodium Salt.
-
Lab B Analysis : Lab B will analyze the second set of QC samples and the same incurred samples using the validated Method B with the structural analog IS.
-
Data Acquisition : For both methods, acquire data for Rabeprazole and the respective internal standard.
Data Presentation and Analysis
The results from both laboratories will be statistically compared to assess the level of agreement.
Table 1: Comparative Performance of QC Samples
| QC Level | Lab A (Method A) Mean Conc. (ng/mL) | Lab A %CV | Lab B (Method B) Mean Conc. (ng/mL) | Lab B %CV | % Difference [(B-A)/A]*100 |
| Low QC | 5.2 | 4.1 | 5.5 | 6.8 | 5.8% |
| Mid QC | 50.8 | 3.5 | 53.2 | 5.2 | 4.7% |
| High QC | 402.1 | 2.8 | 415.7 | 4.5 | 3.4% |
Acceptance Criteria : The mean concentration of at least two-thirds of the QC samples from Lab B should be within ±15% of the mean concentration obtained by Lab A.[23][24]
Table 2: Incurred Sample Reanalysis (ISR)
| Sample ID | Lab A (Method A) Conc. (ng/mL) | Lab B (Method B) Conc. (ng/mL) | % Difference |
| ISR-01 | 25.6 | 27.1 | 5.9% |
| ISR-02 | 152.3 | 145.8 | -4.3% |
| ISR-03 | 389.1 | 402.5 | 3.4% |
| ... | ... | ... | ... |
| ISR-20 | 78.4 | 83.2 | 6.1% |
Acceptance Criteria : At least 67% of the incurred samples should have a percent difference within ±20% between the two methods.
Visualization of the Cross-Validation Workflow
A clear workflow is essential for a successful cross-validation study.
Caption: Cross-Validation Experimental Workflow.
Discussion and Interpretation of Expected Results
The use of Rabeprazole-d3 Sodium Salt in Method A is anticipated to yield superior precision and accuracy, as evidenced by lower %CV values for the QC samples. This is because the deuterated internal standard co-elutes with the analyte, providing more effective compensation for any variability in extraction and ionization.[12][13]
In contrast, Method B, which uses a structural analog, may exhibit slightly higher variability.[9][10] While the analog is chosen for its similar chemical properties, subtle differences in its behavior during sample preparation and analysis can lead to less precise correction for the analyte's response.
The cross-validation is deemed successful if the acceptance criteria for both the QC samples and incurred samples are met. This provides confidence that the data generated by both methods are interchangeable and can be pooled for pharmacokinetic and other analyses.
Should the cross-validation fail, a thorough investigation into the root cause is necessary.[25] This could involve a re-evaluation of the extraction procedures, chromatographic conditions, or the choice of internal standard in Method B. The superior performance of Method A, anchored by the use of Rabeprazole-d3 Sodium Salt, provides a reliable benchmark against which to troubleshoot and optimize Method B.
Conclusion: The Decisive Advantage of Deuterated Internal Standards in Cross-Validation
This comparative guide underscores the critical role of cross-validation in ensuring the reliability and consistency of bioanalytical data. The experimental framework presented demonstrates a robust approach to comparing two different analytical methods. The use of a stable isotope-labeled internal standard, such as Rabeprazole-d3 Sodium Salt, is not merely a best practice but a scientifically sound strategy that enhances the precision, accuracy, and defensibility of bioanalytical data.[11][12] For drug development professionals, investing in a high-quality deuterated internal standard is a prudent step towards ensuring the integrity of their data and streamlining the path to regulatory approval.
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Rabeprazole Quantification Methods
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of Rabeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Accurate and precise quantification of Rabeprazole in active pharmaceutical ingredients (APIs), dosage forms, and biological matrices is critical for ensuring product quality, safety, and efficacy. This document details the methodologies for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. We present a blueprint for a robust inter-laboratory study designed to evaluate the performance of these methods across different laboratories, thereby establishing their reproducibility and reliability. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Critical Need for Standardized Rabeprazole Quantification
Rabeprazole, a substituted benzimidazole, acts by inhibiting the gastric H+/K+ ATPase, effectively reducing gastric acid secretion. Its therapeutic success hinges on the precise dosage and bioavailability of the active pharmaceutical ingredient (API). Consequently, robust and reproducible analytical methods for its quantification are paramount throughout the drug development and manufacturing lifecycle.
An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for assessing the performance of analytical methods and the competence of analytical laboratories. By analyzing the same samples, participating laboratories can evaluate their accuracy and precision relative to their peers and a reference value. This process is essential for method validation, quality assurance, and ensuring consistency in pharmaceutical analysis.
This guide will delve into the technical specifics of the most prevalent methods for Rabeprazole quantification and propose a detailed protocol for an inter-laboratory study to compare them effectively. The principles outlined herein are grounded in the guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) on the validation of analytical procedures, and the framework for proficiency testing described in ISO/IEC 17043.[1][2][3]
Overview of Analytical Methodologies for Rabeprazole Quantification
Several analytical techniques are available for the quantification of Rabeprazole, each with its own set of advantages and limitations.[4][5] The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis due to its robustness, reliability, and cost-effectiveness. The method separates Rabeprazole from other components in the sample based on its affinity for a stationary phase, and quantification is achieved by measuring its absorbance of UV light at a specific wavelength.
Principle of Operation: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Different components of the sample interact with the stationary phase to varying degrees, causing them to separate. As the separated components exit the column, they pass through a UV detector, which measures the absorbance of light. The concentration of Rabeprazole is proportional to the area under its corresponding peak in the chromatogram.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis (quantification in biological matrices like plasma) and the detection of low-level impurities.[6][7][8]
Principle of Operation: Similar to HPLC, the sample is first separated using liquid chromatography. The eluent from the LC column is then introduced into a mass spectrometer. In the mass spectrometer, the Rabeprazole molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In a tandem mass spectrometer, a specific parent ion of Rabeprazole is selected and fragmented, and a specific fragment ion is then detected. This two-stage mass analysis provides a high degree of specificity.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more rapid method, suitable for the quantification of Rabeprazole in bulk drug and simple dosage forms where excipients do not interfere with the measurement.[9][10]
Principle of Operation: This technique is based on the principle that every substance absorbs or transmits light over a certain range of wavelengths. A solution of Rabeprazole is placed in a cuvette, and UV-visible light is passed through it. The amount of light absorbed at a specific wavelength is measured, which is directly proportional to the concentration of Rabeprazole in the solution, according to the Beer-Lambert law.
Proposed Inter-Laboratory Comparison Study Design
To objectively compare the performance of these three methods, a well-designed inter-laboratory study is essential. The following protocol is proposed, adhering to the principles outlined in ASTM E691, a standard practice for conducting interlaboratory studies.[11][12][13]
Study Objective
To assess the precision (repeatability and reproducibility) and accuracy of HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry for the quantification of Rabeprazole in a supplied test sample.
Participating Laboratories
A minimum of eight laboratories should be recruited to ensure statistically significant results. Each laboratory should have experience in pharmaceutical analysis and possess the necessary equipment for at least one of the test methods.
Test Samples
A central laboratory will prepare and distribute the following samples to all participating laboratories:
-
Sample A: Homogenized powder of a commercially available Rabeprazole tablet formulation.
-
Sample B: A solution of Rabeprazole of known concentration in a suitable solvent (e.g., methanol).
-
Sample C (for LC-MS/MS labs only): Spiked human plasma sample containing a known concentration of Rabeprazole.
Experimental Workflow
The overall workflow for the proposed inter-laboratory study is depicted in the following diagram:
Caption: Workflow for the proposed inter-laboratory study.
Data Analysis and Reporting
Participating laboratories will report their quantitative results for each sample in triplicate. The data will be analyzed centrally to determine the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) for each method. Anonymized results will be shared among all participants, allowing them to benchmark their performance.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for each of the quantification methods.
HPLC-UV Method
This protocol is a representative method synthesized from common practices in the literature.[14]
4.1.1. Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate buffer (pH 5.5) and methanol (30:70 v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 284 nm.
-
Injection Volume: 20 µL.
4.1.2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Rabeprazole reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 20 to 60 µg/mL.
-
Sample Preparation (from tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Rabeprazole into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter.
4.1.3. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of Rabeprazole in the sample solution from the calibration curve.
Caption: Experimental workflow for HPLC-UV analysis.
LC-MS/MS Method
This protocol is representative for the analysis of Rabeprazole in human plasma.[6][8]
4.2.1. Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase: Isocratic elution with 40% 10 mM ammonium acetate and 60% acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Rabeprazole: m/z 360.1 -> 242.2; Internal Standard (e.g., Omeprazole): m/z 346.1 -> 198.1.
4.2.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Standard Solutions: Prepare by serial dilution in methanol.
-
Plasma Sample Preparation (Liquid-Liquid Extraction): a. To 50 µL of plasma, add the internal standard solution. b. Add an extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate). c. Vortex and centrifuge. d. Evaporate the organic layer to dryness. e. Reconstitute the residue in the mobile phase.
4.2.3. Analysis Procedure
-
Inject the reconstituted extract into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify Rabeprazole by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Caption: Experimental workflow for LC-MS/MS analysis.
UV-Visible Spectrophotometry Method
This protocol is suitable for bulk drug or simple tablet formulations.[9]
4.3.1. Instrumentation
-
UV-Visible Spectrophotometer: A double beam spectrophotometer with 1 cm matched quartz cuvettes.
4.3.2. Standard and Sample Preparation
-
Solvent: 0.05N Sodium Hydroxide.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Rabeprazole reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to concentrations ranging from 2 to 18 µg/mL.
-
Sample Preparation (from tablets): Prepare as described in the HPLC-UV method, but using 0.05N NaOH as the solvent.
4.3.3. Analysis Procedure
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Record the absorbance spectrum of the working standard solutions and the sample solution against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax), which should be around 292 nm.
-
Measure the absorbance of all solutions at this λmax.
-
Construct a calibration curve and determine the concentration of Rabeprazole in the sample.
Comparative Performance of Rabeprazole Quantification Methods
The following tables summarize typical performance characteristics of the described methods, compiled from various validation studies. These values can serve as a benchmark for the proposed inter-laboratory study.
Table 1: Performance Characteristics of HPLC-UV Methods
| Parameter | Typical Performance |
| Linearity Range | 20 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ~2.96 µg/mL |
| Limit of Quantification (LOQ) | ~10.1 µg/mL |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 150 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 3: Performance Characteristics of UV-Visible Spectrophotometry Methods
| Parameter | Typical Performance |
| Linearity Range | 2 - 18 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.8 - 100.2% |
| Precision (%RSD) | < 2% |
Conclusion: Towards Harmonized Rabeprazole Analysis
This guide has provided a comprehensive overview of three key analytical methods for Rabeprazole quantification and a detailed framework for an inter-laboratory comparison study. The successful execution of such a study would provide invaluable data on the performance and reliability of these methods in a real-world setting.
It is anticipated that the HPLC-UV method will demonstrate excellent robustness and reliability for routine quality control of finished products. The LC-MS/MS method, with its superior sensitivity, is indispensable for bioanalytical applications. The UV-Visible spectrophotometry method, while less specific, offers a rapid and cost-effective option for the analysis of bulk drug and simple formulations.
By fostering collaboration and adherence to standardized protocols, the pharmaceutical industry can ensure the consistency and accuracy of Rabeprazole quantification, ultimately safeguarding patient health.
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Performance evaluation of "Rabeprazole-d3 Sodium Salt" in different biological matrices
A Comparative Guide to the Bioanalytical Performance of Rabeprazole-d3 Sodium Salt
This guide provides an in-depth, objective comparison of the bioanalytical performance of Rabeprazole-d3 Sodium Salt against its non-deuterated counterpart, Rabeprazole. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies. This document delves into the experimental data and the scientific rationale behind utilizing a deuterated internal standard for robust and reliable quantification in various biological matrices.
Introduction: The Imperative for Precise Rabeprazole Quantification
Rabeprazole is a proton pump inhibitor (PPI) widely prescribed for acid-related gastrointestinal disorders.[1][2] Accurate measurement of Rabeprazole and its metabolites in biological fluids such as plasma, serum, and urine is critical for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and establishing bioequivalence of generic formulations.[3][4] The drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4, and also undergoes non-enzymatic reduction.[1][3][5] This complex metabolic pathway underscores the need for highly selective and sensitive analytical methods to differentiate the parent drug from its metabolites.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and specificity.[6][7] However, a significant challenge in LC-MS/MS-based quantification is the "matrix effect," where co-eluting endogenous components from the biological sample can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[6][8][9][10][11] This phenomenon can severely compromise the accuracy and precision of the analytical method.[6]
To counteract these matrix effects and other sources of variability during sample preparation and analysis, a suitable internal standard (IS) is indispensable.[12] An ideal internal standard should mimic the physicochemical properties and analytical behavior of the analyte as closely as possible.[12][13] This is where stable isotope-labeled internal standards (SIL-IS), such as Rabeprazole-d3 Sodium Salt, offer a distinct advantage.
The Rationale for Deuterated Internal Standards
Rabeprazole-d3 Sodium Salt is a deuterated analog of Rabeprazole, where three hydrogen atoms in the methoxypropoxy side chain have been replaced with deuterium atoms.[14][15][16] This subtle modification in mass does not significantly alter the chemical properties, polarity, or chromatographic retention time of the molecule.[13][17] Consequently, Rabeprazole-d3 co-elutes with Rabeprazole during chromatographic separation and experiences nearly identical extraction recovery and ionization efficiency in the mass spectrometer's ion source.[18]
The key difference lies in their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the analyte and the internal standard.[19] By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations caused by matrix effects or inconsistencies in sample processing are effectively normalized, leading to highly accurate and precise quantification.[13][17][18]
Key Advantages of Using Rabeprazole-d3 Sodium Salt as an Internal Standard:
-
Compensation for Matrix Effects: Co-elution ensures that both the analyte and the IS are subjected to the same degree of ion suppression or enhancement.[17][18]
-
Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for.[12][13]
-
Improved Accuracy and Precision: Minimizes analytical variability, leading to more reliable and reproducible data.[17][18]
-
Enhanced Method Robustness: The method becomes less susceptible to variations in matrix composition between different samples.
Experimental Design for Performance Evaluation
To objectively compare the performance of a bioanalytical method using Rabeprazole-d3 Sodium Salt as an internal standard versus a method using a non-isotopically labeled analog or no internal standard, a comprehensive validation study is required. This validation should be conducted in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[20][21][22][23][24][25][26]
The following key validation parameters should be assessed in the target biological matrices (e.g., human plasma and urine):
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability
Bioanalytical Methodology
A typical LC-MS/MS method for the quantification of Rabeprazole in human plasma involves the following steps:
Sample Preparation:
-
Protein Precipitation or Liquid-Liquid Extraction (LLE): To remove proteins and other interfering substances from the plasma sample. LLE is often preferred for cleaner extracts.[7][27][28]
-
Internal Standard Spiking: A known concentration of Rabeprazole-d3 Sodium Salt is added to all samples, including calibration standards, quality control (QC) samples, and unknown study samples, at the beginning of the extraction process.
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness and reconstituted in a solvent compatible with the mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: A reverse-phase C18 column is commonly used to separate Rabeprazole from other components.[27][28][29]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection of Rabeprazole and Rabeprazole-d3.[7][27][28]
Visualizing the Workflow
The following diagram illustrates the typical bioanalytical workflow for Rabeprazole quantification using Rabeprazole-d3 Sodium Salt as an internal standard.
Caption: Bioanalytical workflow for Rabeprazole quantification.
Comparative Performance Data
The following tables summarize hypothetical yet representative data from a method validation study, comparing the performance of Rabeprazole quantification with and without the use of Rabeprazole-d3 Sodium Salt as an internal standard in human plasma.
Table 1: Accuracy and Precision
Accuracy is expressed as the percentage of the nominal concentration, while precision is represented by the coefficient of variation (%CV).
| Quality Control Sample | Nominal Conc. (ng/mL) | Method with Rabeprazole-d3 IS | Method without IS (External Standard) |
| LLOQ | 0.5 | Accuracy: 102.5% Precision: 6.8% | Accuracy: 115.2% Precision: 18.5% |
| LQC | 1.5 | Accuracy: 98.7% Precision: 4.5% | Accuracy: 92.1% Precision: 12.3% |
| MQC | 50 | Accuracy: 101.2% Precision: 3.1% | Accuracy: 109.8% Precision: 9.8% |
| HQC | 120 | Accuracy: 99.5% Precision: 2.5% | Accuracy: 94.5% Precision: 11.2% |
Interpretation: The data clearly demonstrates superior accuracy and precision when using Rabeprazole-d3 as an internal standard. The %CV values are significantly lower, indicating better reproducibility.
Table 2: Matrix Effect and Recovery
The matrix factor (MF) is calculated by comparing the analyte response in post-extraction spiked samples to the response in a neat solution. An MF close to 1 indicates minimal matrix effect. Recovery is the efficiency of the extraction process.
| Parameter | Method with Rabeprazole-d3 IS | Method without IS (External Standard) |
| Analyte Recovery (%) | 85.2 ± 4.1% | 84.9 ± 9.8% |
| IS Recovery (%) | 86.1 ± 3.8% | N/A |
| Matrix Factor (Analyte) | 0.98 (CV = 5.2%) | 0.85 (CV = 15.6%) |
| Matrix Factor (IS) | 0.97 (CV = 4.9%) | N/A |
| IS-Normalized Matrix Factor | 1.01 (CV = 3.5%) | N/A |
Interpretation: While the absolute recovery is similar, the variability is much higher without an internal standard. The matrix factor for the analyte in the absence of an IS shows significant ion suppression (MF = 0.85) with high variability. In contrast, the IS-normalized matrix factor is close to 1 with a low %CV, indicating effective compensation for the matrix effect by Rabeprazole-d3.
Logical Relationship of SIL-IS in Mitigating Matrix Effects
The following diagram illustrates how a stable isotope-labeled internal standard (SIL-IS) logically mitigates matrix effects.
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The Gold Standard: Justifying Deuterated Internal Standards in Regulatory Bioanalysis
A Comparative Guide for Drug Development Professionals
In the landscape of regulated bioanalysis, the pursuit of data integrity is paramount. The quantitative data from preclinical and clinical studies form the bedrock of regulatory submissions for Investigational New Drug (IND) and New Drug Applications (NDA).[1][2][3] Central to achieving robust and defensible data is the meticulous validation of bioanalytical methods, a process governed by stringent guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), harmonized under the International Council for Harmonisation (ICH) M10 guideline.[4][5][6][7][8] A cornerstone of this validation, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, is the proper use of an internal standard (IS). This guide provides an in-depth justification for the selection of deuterated internal standards, the widely accepted "gold standard," comparing their performance to alternatives and grounding the discussion in regulatory expectations and scientific first principles.
The Role of the Internal Standard: More Than Just a Reference
An internal standard is a compound of known concentration added to every calibration standard, quality control (QC) sample, and study sample alike.[6] Its primary function is to correct for variability that is inevitably introduced during the analytical workflow.[9] This includes everything from minor inconsistencies in sample preparation and extraction to fluctuations in instrument performance, such as injection volume and mass spectrometer response.[10][11] By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to significantly improved accuracy and precision in the final concentration measurement.[11] The ICH M10 guideline mandates the use of a suitable IS, stating that its absence must be justified.[6]
The Superiority of Stable Isotope-Labeled Internal Standards
The ideal internal standard behaves identically to the analyte throughout the entire analytical process—from extraction to detection—without interfering with the analyte's measurement.[12] This ideal is most closely achieved by a Stable Isotope-Labeled (SIL) internal standard, which is chemically identical to the analyte but has one or more atoms replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[9][12][13]
Among SILs, deuterated standards (where hydrogen atoms are replaced by deuterium) are the most commonly used, primarily due to the relative ease and lower cost of synthesis.[14][15] The resulting molecule has virtually identical physicochemical properties to the parent analyte, including polarity, pKa, and extraction recovery.[12] However, its increased mass allows it to be distinguished by the mass spectrometer. This near-perfect chemical mimicry is the foundation of its superiority.
The Core Justification: Mitigating the Matrix Effect
The "matrix effect" is a major challenge in bioanalysis, especially when using sensitive techniques like electrospray ionization (ESI) mass spectrometry.[16][17] It refers to the alteration—suppression or enhancement—of the analyte's ionization efficiency caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins).[16] This effect can be variable and unpredictable, leading to poor accuracy and precision.[17][18]
Because a deuterated IS is chemically identical to the analyte, it has the same chromatographic retention time and is therefore subjected to the exact same matrix effects at the same moment.[11][14] Any suppression or enhancement of the analyte's signal is mirrored by the deuterated IS. When the response ratio is calculated, this variability is effectively canceled out, yielding a reliable and accurate quantification that is robust to the complexities of the biological matrix.[10][19] This direct compensation is the most compelling reason for its use in regulatory submissions.
Comparative Analysis: Deuterated IS vs. Structural Analog IS
The primary alternative to a SIL-IS is a structural analog, a compound that is chemically similar but not identical to the analyte.[12][13] While sometimes used when a SIL is unavailable or prohibitively expensive, analogs present significant compromises.[9][20]
| Feature | Deuterated Internal Standard (SIL) | Structural Analog Internal Standard | Justification for Superiority |
| Chemical & Physical Properties | Virtually identical to the analyte. | Similar, but differs in structure, polarity, and pKa. | Ensures identical behavior during extraction, chromatography, and ionization. |
| Chromatographic Co-elution | Co-elutes with the analyte. | Elutes at a different retention time. | Co-elution is critical for compensating for matrix effects that are temporally specific.[14] |
| Matrix Effect Compensation | High. Experiences the same ionization suppression/enhancement as the analyte.[10] | Partial to Poor. Experiences different matrix effects due to chromatographic separation. | Provides the most accurate correction for ion suppression/enhancement, a key regulatory concern.[16] |
| Extraction Recovery | Identical to the analyte. | Can be different, leading to variability. | Accurately tracks the analyte through complex sample preparation steps.[21] |
| Regulatory Acceptance | Considered the "gold standard" and preferred by regulatory agencies.[12] | Acceptable, but requires more extensive validation and justification. | Demonstrates a commitment to the most robust scientific approach, strengthening the submission. |
| Precision & Accuracy | Typically provides higher precision and accuracy.[20][22] | Can be less precise and accurate if its behavior diverges from the analyte.[20] | Leads to more reliable pharmacokinetic and toxicokinetic data. |
Experimental Workflow & Validation
The use of a deuterated IS is embedded within a comprehensive bioanalytical method validation, as outlined by the ICH M10 guideline.[6][23] This ensures the method is fit for its intended purpose.
Key Validation Experiments Underpinning IS Performance
A full validation for a chromatographic method must assess several key parameters where the performance of the IS is critical:[6][23]
-
Selectivity & Specificity: The method must differentiate the analyte and IS from endogenous matrix components. This is confirmed by analyzing at least six independent sources of the biological matrix.[24]
-
Matrix Effect: This experiment, as discussed, is crucial. It's formally assessed by comparing the analyte/IS response in post-extraction spiked matrix samples to the response in a clean solution. The coefficient of variation (CV%) of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
-
Accuracy and Precision: Replicate Quality Control (QC) samples are analyzed across multiple runs. For a method to be accepted, the mean accuracy must be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (CV%) must not exceed 15% (20% at LLOQ).[25][26] A high-quality deuterated IS is instrumental in meeting these stringent criteria.
-
Stability: The stability of the analyte must be demonstrated under various conditions (e.g., freeze-thaw, bench-top, long-term storage). The deuterated IS helps normalize for any minor degradation that might occur during sample handling, provided it degrades at the same rate as the analyte.
Standard Operating Procedure: Bioanalytical Sample Quantification
Below is a generalized workflow for quantifying a drug in plasma samples using a deuterated internal standard.
This workflow highlights that the IS is introduced at the earliest possible stage to account for variability throughout the entire process.
Potential Pitfalls and Best Practices
While deuterated standards are superior, they are not without potential issues. A Senior Application Scientist must be aware of these to ensure method integrity.
-
Isotopic Purity: The deuterated standard must have high isotopic enrichment (≥98%) and chemical purity (>99%) to prevent interference with the measurement of the native analyte.[10]
-
Deuterium Exchange: Deuterium atoms placed on certain functional groups (e.g., -OH, -NH, -SH) can exchange with protons from the solvent, compromising the integrity of the standard. Labeling should be on stable positions, such as aromatic rings or carbon backbones.[15][27]
-
Chromatographic Isotope Effect: In some cases, particularly with a high degree of deuteration, the SIL may exhibit a slightly shorter retention time than the analyte on a reversed-phase column.[20] While often negligible, this separation can lead to differential matrix effects and must be evaluated during method development.
-
Mass Shift: The mass increase should be sufficient (+3 amu or more is a common rule of thumb) to ensure the IS signal is outside the natural isotopic distribution of the analyte.[14]
Conclusion: A Non-Negotiable for Data Integrity
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Cary, R. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. Retrieved from [Link]
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U.S. Department of Health and Human Services. (2025, January 21). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]
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Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
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Wisdomlib. (n.d.). Deuterated Internal Standard: Significance and symbolism. Retrieved from [Link]
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Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S2), e8814. Retrieved from [Link]
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Gu, Z., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 85, 226-233. Retrieved from [Link]
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Zhang, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(16), 1331-1334. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
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De Lemos, R., et al. (2011). Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators. Journal of Investigative Medicine, 59(8), 1233-1240. Retrieved from [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
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ProRelix Research. (n.d.). Data Requirements for IND Application for US FDA. Retrieved from [Link]
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BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
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ResearchGate. (n.d.). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Retrieved from [Link]
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BGTC Regulatory Playbook. (n.d.). IND preparation and submission. Retrieved from [Link]
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ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis. Retrieved from [Link]
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LCGC North America. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
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EBF. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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National Institutes of Health. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]
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Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of Rabeprazole Enantiomers via Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the pharmacokinetic profiles of the (R)- and (S)-enantiomers of Rabeprazole, a widely used proton pump inhibitor (PPI). As a Senior Application Scientist, this document is structured to deliver not just data, but a comprehensive understanding of the experimental rationale and the clinical implications of stereoselectivity in drug metabolism. We will explore the critical role of chiral chromatography in elucidating these differences, offering actionable insights for drug development and clinical application.
Introduction: The Significance of Chirality in Rabeprazole's Action
Rabeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2] It functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing stomach acid secretion.[1][3] Like many pharmaceuticals, Rabeprazole is a chiral molecule, existing as a racemic mixture of two non-superimposable mirror images: (R)-Rabeprazole and (S)-Rabeprazole.[1][4]
While these enantiomers possess identical chemical formulas, their three-dimensional arrangement can lead to significant differences in their interaction with the body's chiral environment, particularly metabolic enzymes.[4] This stereoselectivity can profoundly impact their pharmacokinetic profiles—absorption, distribution, metabolism, and excretion (ADME)—and consequently, their efficacy and safety. Understanding these enantiomer-specific profiles is paramount for optimizing therapeutic outcomes. Chiral chromatography stands as the indispensable analytical tool for separating and quantifying these individual enantiomers in biological matrices, enabling a detailed comparative analysis.[4][5]
Experimental Workflow: Chiral Separation and Pharmacokinetic Analysis
The accurate determination of the pharmacokinetic profiles of Rabeprazole enantiomers hinges on a robust and validated bioanalytical method. The following workflow outlines the key steps, emphasizing the rationale behind each procedural choice.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Rabeprazole-d3 Sodium Salt
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of Rabeprazole-d3 Sodium Salt. As a deuterated analogue of a widely used proton pump inhibitor (PPI), this compound requires meticulous handling not only in its application but also through to its final disposition as waste. Moving beyond a simple checklist, we will explore the causality behind these essential disposal protocols, ensuring that your laboratory practices are safe, compliant, and scientifically sound.
Foundational Understanding: The Nature of the Compound
Rabeprazole-d3 Sodium Salt is a stable-isotope labeled version of Rabeprazole Sodium, a drug that suppresses gastric acid production.[1][2] While the deuteration (the substitution of hydrogen with its isotope, deuterium) is primarily for use in pharmacokinetic studies or as an internal standard in mass spectrometry, it does not render the compound radioactive.[3] However, its fundamental chemical and biological properties remain similar to the parent compound. Therefore, for disposal purposes, it must be treated as a hazardous chemical and a pharmaceutical waste.[3][4]
The primary hazards associated with Rabeprazole Sodium, and by extension the d3 analogue, include:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[4][5]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[4][5]
Understanding these hazards is the first step in establishing a disposal plan that protects laboratory personnel and the environment.
The Core Directive: Regulatory Compliance and Prohibited Practices
The disposal of any pharmaceutical agent is governed by stringent regulations. The U.S. Environmental Protection Agency (EPA) has established clear rules for managing hazardous waste pharmaceuticals, which are critical to this process.[6]
The Absolute Prohibition of Sewer Disposal: Effective August 21, 2019, the EPA explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering).[7] This ban applies to all healthcare facilities, which broadly includes research laboratories.[7] The rationale is to prevent the introduction of active pharmaceutical ingredients into aquatic ecosystems, where they can have unintended ecological consequences.
All disposal procedures must route Rabeprazole-d3 Sodium Salt waste into a designated hazardous waste stream.
Strategic Waste Segregation: A Decision-Making Workflow
Proper disposal begins with correct segregation at the point of generation. Mixing different waste types can lead to dangerous chemical reactions, complicate disposal processes, and significantly increase costs.[8] Deuterated waste, in particular, should be segregated to avoid isotopic dilution of other waste streams.[3]
The following diagram outlines the decision-making process for segregating Rabeprazole-d3 Sodium Salt waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Rabeprazole-d3 Sodium Salt
Scientist's Foreword: As researchers dedicated to advancing pharmaceutical science, our primary commitment is to safety and precision. Rabeprazole-d3 Sodium Salt, an isotopically labeled proton pump inhibitor, is a valuable tool in drug metabolism and pharmacokinetic studies. While the deuteration provides a powerful analytical marker, it does not significantly alter the compound's chemical or toxicological properties. Therefore, all safety protocols and Personal Protective Equipment (PPE) requirements applicable to the parent compound, Rabeprazole Sodium Salt, must be rigorously applied. This guide is designed to provide a clear, actionable framework for handling this compound, ensuring both personal safety and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each recommendation, building a culture of safety through understanding.
Hazard Profile: Understanding the "Why" Behind the Precautions
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of Rabeprazole Sodium Salt. A thorough risk assessment is the foundation of laboratory safety. The compound presents several potential routes of exposure and associated health risks, which are summarized below based on harmonized safety data classifications.
| Hazard Classification | Description of Risk | Primary Exposure Routes | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Ingestion | [1][2][3] |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | Dermal (Skin) | [1][2][3] |
| Serious Eye Irritation (Category 2A) | Causes serious, potentially damaging, eye irritation. | Ocular (Eyes) | [1][2][3] |
| Skin Sensitization (Category 1) | May provoke an allergic skin reaction after exposure. | Dermal (Skin) | [1][3] |
| Respiratory Tract Irritation | May cause irritation to the respiratory system if inhaled as a dust. | Inhalation | [1][2][4] |
| Combustible Dust | As a fine powder, it may form an explosive dust-air mixture. | Inhalation, Fire/Explosion | [1] |
This hazard profile dictates that our primary goal is to prevent the compound, particularly in its solid, dispersible form, from coming into contact with our skin, eyes, or respiratory system.
Core PPE Ensemble: Your Barrier Against Exposure
The selection of PPE is not a one-size-fits-all matter; it is a direct response to the identified hazards. The following ensemble represents the minimum required protection for handling Rabeprazole-d3 Sodium Salt powder.
a. Eye and Face Protection: Shielding Against Irritation
Given that the compound is classified as a serious eye irritant, robust eye protection is non-negotiable.[2][3]
-
Mandatory: Chemical safety goggles that provide a full seal around the eyes are essential. Standard safety glasses with side shields do not offer sufficient protection against fine dust particles that can become airborne.[2][5]
-
Recommended for High-Energy Operations: When performing tasks that could generate significant dust (e.g., scraping, sonicating powder, or cleaning a large spill), a full face shield should be worn over the safety goggles. This provides an additional layer of protection for the entire face.[6][7]
-
Infrastructure: An emergency eyewash station must be readily accessible in the immediate vicinity of the handling area.[1][2][6]
b. Hand Protection: Preventing Dermal Absorption and Irritation
Direct skin contact can cause irritation and potential sensitization.[1][3] Therefore, appropriate gloves are a critical line of defense.
-
Material: Wear powder-free nitrile or butyl rubber gloves.[3][8] Powdered gloves are not recommended as the powder can absorb hazardous materials and contribute to their dispersal.[9]
-
Protocol: Double-gloving is best practice when handling hazardous pharmaceutical compounds.[7] This provides a safeguard against undetected micro-tears in the outer glove.
-
Integrity: Gloves should be changed every 30-60 minutes during extended handling sessions, or immediately if you suspect contamination or damage.[7][9] Never wear gloves outside of the laboratory area.
c. Body Protection: Minimizing Skin Contact
To prevent accidental skin contact from spills or airborne dust, appropriate body protection is required.
-
Standard Operations: A clean, long-sleeved laboratory coat is the minimum requirement.[2][5]
-
High-Risk Activities: For weighing larger quantities or during procedures with a high risk of aerosolization, a disposable, solid-front gown with knit cuffs is recommended. These gowns should close in the back to eliminate gaps.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][6]
d. Respiratory Protection: Guarding Against Inhalation
While engineering controls are the first line of defense, respiratory protection is crucial when dust generation is unavoidable.
-
Primary Control: All handling of Rabeprazole-d3 Sodium Salt powder should be performed within a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.[1][2]
-
When Required: If engineering controls are insufficient or during a spill cleanup, respiratory protection is mandatory.[3]
-
Selection: A respirator equipped with a P3 (HEPA) filter is effective for fine chemical dusts.[1] Alternatively, an N95-rated respirator can be used for lower-risk activities like unpacking shipments.[7][10] All personnel required to wear respirators must be properly fit-tested and trained in their use.
Operational Workflow: From Preparation to Disposal
A systematic workflow ensures that safety measures are integrated into every step of the handling process. The following diagram and protocol outline a self-validating system for safe handling.
Caption: Workflow for Safe Handling of Rabeprazole-d3 Sodium Salt.
Step-by-Step Methodology
-
Preparation:
-
Verify that the designated handling area, such as a chemical fume hood, is clean and operational.
-
Assemble all necessary equipment (spatulas, weigh boats, solvents, vortexer) within the hood to minimize movement.
-
Don the complete PPE ensemble as described in Section 2.
-
-
Active Handling:
-
Post-Handling & Disposal:
-
Once the experimental use is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully package all disposable items (gloves, weigh boats, wipes) and excess material into a designated, sealed hazardous waste container.
-
Doff PPE in the correct order to prevent cross-contamination: remove the outer pair of gloves first, followed by the gown/lab coat and face/eye protection. Remove the inner gloves last.
-
Immediately wash hands thoroughly with soap and water.[2][6]
-
Emergency Protocols: Spill and Exposure Management
Accidents can happen despite the best precautions. Being prepared with a clear, immediate action plan is critical.
a. Spill Cleanup Protocol (Solid Powder)
-
Evacuate & Secure: Alert others in the immediate area. If the spill is large, evacuate the lab and restrict access.
-
Assess & Protect: Do not rush. Ensure you are wearing the appropriate PPE, including respiratory protection (minimum N95 or P3 filter).[3]
-
Contain: Gently cover the spill with absorbent pads or dry sand to prevent further dispersal.
-
Clean: Carefully sweep or scoop the material into a designated hazardous waste container.[5][6] DO NOT use a dry brush or compressed air, as this will generate dust. If available, use a HEPA-filtered vacuum cleaner.
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and water, collecting all cleaning materials for hazardous waste disposal.[3]
b. Exposure Response Plan
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin thoroughly with plenty of soap and water for at least 15 minutes.[2][3][6] | Seek medical advice if irritation or an allergic reaction develops.[3][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[2][3][6] | Seek immediate medical attention.[2] |
| Inhalation | Move the affected person to fresh air immediately. Keep them at rest in a position comfortable for breathing.[2][6] | If breathing is difficult or symptoms of respiratory irritation occur, seek immediate medical attention.[2] |
| Ingestion | DO NOT induce vomiting. Rinse the mouth thoroughly with water.[2][3] | Seek immediate medical attention. Call a poison control center.[3] |
Disposal Plan: Ensuring Regulatory Compliance
All waste generated from handling Rabeprazole-d3 Sodium Salt, including contaminated PPE, unused product, and cleaning materials, must be considered hazardous waste.
-
Segregation: Waste must be collected in clearly labeled, sealed containers that are appropriate for chemical waste.
-
Classification: As the waste generator, it is your responsibility to classify the waste in accordance with local, regional, and national environmental regulations to ensure proper disposal.[3][5]
-
Consultation: Work with your institution's Environmental Health & Safety (EHS) department to ensure all disposal procedures are compliant.
By adhering to this comprehensive safety framework, you can confidently handle Rabeprazole-d3 Sodium Salt, protecting yourself, your colleagues, and the integrity of your scientific pursuits.
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Moehs Ibérica. (n.d.). Safety Data Sheet: RABEPRAZOLE SODIUM HYDRATE. [Link]
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MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
